Product packaging for 3,6-Dimethoxy-2-nitrobenzaldehyde(Cat. No.:CAS No. 1206-55-9)

3,6-Dimethoxy-2-nitrobenzaldehyde

Cat. No.: B174978
CAS No.: 1206-55-9
M. Wt: 211.17 g/mol
InChI Key: IOHYBMYWODOPEY-UHFFFAOYSA-N
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Description

3,6-Dimethoxy-2-nitrobenzaldehyde is a valued building block in organic and medicinal chemistry, serving as a key precursor for the synthesis of complex heterocyclic compounds with significant research potential. Its prominent application is in the design and synthesis of novel quinazolinedione-based redox modulators for cancer research. This compound acts as the crucial starting material in a multi-step synthesis to create the quinazoline-5,8-dione core structure, which is central to the activity of these investigational molecules . These redox modulators are studied for their ability to induce reactive oxygen species (ROS) and trigger oxidative stress in cancer cells, a promising strategy for interventions in difficult-to-treat cancers like pancreatic ductal adenocarcinoma (PDAC) . The resulting compounds have been shown to induce Nrf2-mediated oxidative stress and unfolded protein responses, and at higher concentrations, can disrupt mitochondrial function by inhibiting mitochondrial DNA transcription . Furthermore, this compound finds utility as a building block in the production of porphyrin-based photosensitizers, which are investigated for their application in photodynamic therapy, a light-activated treatment for cancer . Its reactive aldehyde and nitro functional groups on a methoxy-substituted aromatic ring make it a versatile intermediate for further chemical transformations, supporting its role in the development of new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO5 B174978 3,6-Dimethoxy-2-nitrobenzaldehyde CAS No. 1206-55-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dimethoxy-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO5/c1-14-7-3-4-8(15-2)9(10(12)13)6(7)5-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHYBMYWODOPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296118
Record name 3,6-dimethoxy-2-nitrobenzaldehyde
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Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206-55-9
Record name 1206-55-9
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Record name 3,6-dimethoxy-2-nitrobenzaldehyde
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Record name 3,6-DIMETHOXY-2-NITROBENZALDEHYDE
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Properties of 3,6-Dimethoxy-2-nitrobenzaldehyde

This technical document provides a comprehensive overview of the chemical properties, synthesis, purification, and spectroscopic analysis of this compound. It is intended to serve as a core resource for professionals in chemical research and drug development.

Core Chemical and Physical Properties

This compound is a substituted aromatic aldehyde that serves as a valuable intermediate in the synthesis of various biologically active compounds.[1] Its chemical structure consists of a benzene ring substituted with two methoxy groups, a nitro group, and a formyl (aldehyde) group.

Chemical Identifiers

A summary of the primary chemical identifiers for this compound is provided below.

IdentifierValue
IUPAC Name This compound[2]
CAS Number 1206-55-9[2][3]
Molecular Formula C₉H₉NO₅[2][3]
Molecular Weight 211.17 g/mol [2]
Canonical SMILES COC1=C(C(=C(C=C1)OC)--INVALID-LINK--[O-])C=O[2]
InChI Key IOHYBMYWODOPEY-UHFFFAOYSA-N[2]
Physical Properties

The table below outlines the known physical properties. It is important to note that while some data is readily available, specific experimental values for properties like melting point and solubility are not widely published.

PropertyValue / Description
Appearance Bright yellow solid (crude product); Tan solid (after purification)[1]
Melting Point Not specified in available literature.
Boiling Point Not specified in available literature.
Solubility Data is not available. However, similar nitroaromatic compounds are typically sparingly soluble in water but show good solubility in organic solvents such as Dimethylformamide (DMF), ethanol, and chloroform.[1][4]

Synthesis and Purification

The most common method for preparing this compound is the direct nitration of commercially available 2,5-dimethoxybenzaldehyde.[1] A significant challenge in this synthesis is the concurrent formation of the isomeric byproduct, 2,5-dimethoxy-4-nitrobenzaldehyde.[1] The ratio of the desired product to the isomer is highly dependent on reaction conditions.[1]

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_products Products start 2,5-Dimethoxybenzaldehyde product_major This compound (Desired Product) start->product_major Nitration product_minor 2,5-Dimethoxy-4-nitrobenzaldehyde (Isomeric Byproduct) start->product_minor Nitration reagent conc. HNO₃ reagent->start

Synthetic route for this compound.
Experimental Protocol: Synthesis

The following protocol is adapted from a published facile method for the direct synthesis of this compound.[1]

  • Preparation: Cool 5 mL of concentrated nitric acid in a 50 mL beaker within an ice bath.

  • Reaction: Add 0.49 g (3.0 mmol) of powdered 2,5-dimethoxybenzaldehyde portion-wise to the stirring nitric acid over 10 minutes.

  • Stirring: Continue stirring the mixture in the ice bath for 30 minutes.

  • Quenching: Add 30 mL of crushed ice to the beaker, remove it from the ice bath, and stir at room temperature for an additional 20 minutes.

  • Isolation: Dilute the mixture with 50 mL of water. Isolate the resulting bright yellow solid via suction filtration and wash it thoroughly with 50 mL of water. The collected solid is a mixture of the desired product and its isomer.

Experimental Protocol: Purification from Isomer

A non-chromatographic method has been developed to effectively separate this compound from its primary isomeric impurity.[1]

  • Dissolution: Dissolve the damp, crude solid obtained from the synthesis step in 10 mL of Dimethylformamide (DMF).

  • Base Treatment: Add 0.18 g (3.2 mmol) of powdered potassium hydroxide (KOH) to the DMF solution.

  • Stirring: Stir the mixture for 10 minutes.

  • Precipitation: Dilute the mixture with 25 mL of water and stir for 5 more minutes. Further dilute with another 50 mL of water.

  • Final Isolation: Isolate the resulting tan solid by suction filtration, wash with 25 mL of water, and dry under vacuum. This yields the pure this compound, uncontaminated by the isomer.[1]

Purification_Workflow Purification Workflow A Crude Mixture (Yellow Solid) B 1. Dissolve in DMF 2. Add powdered KOH A->B C Stir for 10 min B->C D Dilute with Water C->D E Suction Filtration D->E F Pure Product (Tan Solid) E->F Solid G Filtrate (Contains dissolved isomer) E->G Liquid

Workflow for the purification of this compound.

Spectroscopic Analysis

Spectroscopic analysis is critical for confirming the structure and purity of the synthesized compound. However, major chemical suppliers note that comprehensive analytical data for this specific molecule is not routinely collected as it is primarily supplied for early discovery research.[3] Therefore, the following sections describe the expected spectral characteristics based on its functional groups, with reference to similar compounds.

Infrared (IR) Spectroscopy

An experimental IR spectrum is not publicly available. The table below lists the expected characteristic absorption bands based on the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group Assignment
3100-3000Aromatic C-H Stretch
2900-2820, 2750-2720Aldehyde C-H Stretch (Fermi doublet)[5]
~1700C=O Carbonyl Stretch (Aldehyde)[5]
1550-1475, 1365-1290N-O Asymmetric & Symmetric Stretch (Nitro group)[6]
~1600-1450Aromatic C=C Ring Stretch[6]
~1250 & ~1050Asymmetric & Symmetric C-O-C Stretch (Methoxy groups)[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

While a published paper confirms the identity of the purified product via ¹H and ¹³C NMR, the specific spectral data is not provided.[1] Researchers synthesizing this compound will need to acquire and interpret their own NMR data.

Expected ¹H NMR Features:

  • Aldehyde Proton (-CHO): A singlet in the downfield region, typically δ 9.5-10.5 ppm.

  • Aromatic Protons (Ar-H): Two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two protons on the benzene ring.

  • Methoxy Protons (-OCH₃): Two distinct singlets, each integrating to 3H, likely in the δ 3.8-4.2 ppm region.

Expected ¹³C NMR Features:

  • Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 185-195 ppm.

  • Aromatic Carbons: Six distinct signals in the δ 110-160 ppm range, including two carbons attached to methoxy groups, one to the nitro group, one to the aldehyde, and two to hydrogen.

  • Methoxy Carbons (-OCH₃): Two signals in the δ 55-65 ppm range.

Mass Spectrometry (MS)

An experimental mass spectrum is not publicly available. Electron Ionization (EI-MS) would be a standard method for analysis.

m/z ValueInterpretation
211 [M]⁺• Molecular Ion Peak
210[M-H]⁺•
196[M-CH₃]⁺•
182[M-CHO]⁺•
165[M-NO₂]⁺•
General Experimental Protocol: Spectroscopic Analysis

The following are general procedures for obtaining the necessary spectra.

  • NMR Spectroscopy: Prepare a solution by dissolving ~15 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[7] Transfer the solution to a 5 mm NMR tube and acquire ¹H and ¹³C spectra on a suitable spectrometer (e.g., 400 MHz).

  • Mass Spectrometry: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol) into the mass spectrometer via direct infusion or GC-MS.[7] For electron ionization, use a standard electron energy of 70 eV.

Safety and Handling

This compound requires careful handling in a laboratory setting. The primary hazard identified in GHS classifications is serious eye irritation.[2]

Hazard Identification and Precautions
GHS InformationDetails
Pictogram Warning[2]
Hazard Statement H319: Causes serious eye irritation[2]
Precautionary Statements P264, P280, P305+P351+P338, P337+P313[2]
Personal Protective Equipment (PPE) Wear chemical safety goggles, protective gloves, and a lab coat. Handle in a well-ventilated area or fume hood.
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents.
Hazardous Decomposition Emits toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides under fire conditions.

Conclusion

This compound is a key synthetic intermediate whose utility is underscored by the development of facile, non-chromatographic synthesis and purification methods. While a full, publicly available dataset of its physical and spectral properties is lacking, this guide provides the necessary protocols and expected chemical characteristics to support its use in research and development. The detailed procedures for its preparation and purification are particularly valuable for obtaining high-purity material for subsequent synthetic applications. As with any chemical, adherence to strict safety protocols is mandatory during its handling and use.

References

An In-depth Technical Guide to the Structure and Synthesis of 3,6-Dimethoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a detailed, reproducible synthesis protocol for 3,6-dimethoxy-2-nitrobenzaldehyde, a valuable intermediate in the synthesis of numerous biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Properties

This compound is an aromatic aldehyde characterized by a benzene ring substituted with two methoxy groups, a nitro group, and a formyl group.

Chemical Structure:

Chemical structure of this compound

Table 1: Chemical and Physical Properties of this compound [1]

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₉NO₅
Molecular Weight 211.17 g/mol
CAS Number 1206559-69-5
SMILES COC1=C(C(=C(C=C1)OC)--INVALID-LINK--[O-])C=O
Appearance Bright yellow solid

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the nitration of commercially available 2,5-dimethoxybenzaldehyde.[2] This reaction, however, typically yields a mixture of isomers, primarily this compound and 2,5-dimethoxy-4-nitrobenzaldehyde.[2] A subsequent purification step is necessary to isolate the desired product.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

SynthesisWorkflow cluster_synthesis Nitration Reaction cluster_purification Purification Start 2,5-Dimethoxybenzaldehyde Reaction Nitration Start->Reaction Reagent Concentrated Nitric Acid Reagent->Reaction Mixture Mixture of Isomers: - this compound - 2,5-Dimethoxy-4-nitrobenzaldehyde Reaction->Mixture Purification_Step Selective Precipitation Mixture->Purification_Step Purification_Reagent Potassium Hydroxide (KOH) in DMF Purification_Reagent->Purification_Step Product Pure this compound Purification_Step->Product Byproduct 2,5-Dimethoxy-4-nitrobenzaldehyde (in solution) Purification_Step->Byproduct

Caption: Synthesis and purification workflow for this compound.

Experimental Protocol

This protocol is adapted from a reported facile preparation of this compound.[2]

Materials:

  • 2,5-Dimethoxybenzaldehyde

  • Concentrated Nitric Acid

  • Dimethylformamide (DMF)

  • Potassium Hydroxide (KOH), powdered

  • Water

  • Ice

Procedure:

Part A: Nitration of 2,5-Dimethoxybenzaldehyde

  • In a 50 mL beaker equipped with a magnetic stirrer, cool 5 mL of concentrated nitric acid in an ice bath.

  • Slowly add 0.49 g (3.0 mmol) of powdered 2,5-dimethoxybenzaldehyde to the stirring nitric acid over a period of 10 minutes.

  • Continue stirring the mixture in the ice bath for 30 minutes.

  • Add 30 mL of crushed ice to the reaction mixture and remove it from the ice bath.

  • Stir the mixture at room temperature for 20 minutes.

  • Isolate the resulting bright yellow solid by suction filtration and wash it with 50 mL of water.

  • Air-dry the solid for 3 hours, followed by drying under vacuum to obtain a mixture of nitrated products. This mixture primarily contains this compound and 2,5-dimethoxy-4-nitrobenzaldehyde.[2]

Part B: Purification of this compound

  • Dissolve the damp solid mixture from Part A in 10 mL of DMF.

  • Add 0.18 g (3.2 mmol) of powdered KOH to the solution.

  • Stir the mixture for 10 minutes.

  • Dilute the mixture with 25 mL of water and continue stirring for an additional 5 minutes.

  • Further dilute with 50 mL of water.

  • Isolate the resulting tan solid, which is the purified this compound, by suction filtration.

  • Wash the solid with 25 mL of water.

Reaction Yields

The nitration of 2,5-dimethoxybenzaldehyde under the specified conditions yields a mixture of isomers. The subsequent purification step allows for the isolation of the desired product.

Table 2: Reported Yields for the Synthesis of this compound [2]

StepProductYield
Nitration Mixture of this compound and 2,5-dimethoxy-4-nitrobenzaldehyde92%
Purification This compound~60% (from the mixture)

Note: The yield of the purified product is an approximation based on the reported isomer ratio and the efficiency of the purification step.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: NMR Spectroscopic Data for this compound [2]

Nucleus Chemical Shift (δ, ppm) in CDCl₃
¹H NMR 7.10 (d, J = 9.3 Hz, 1H), 3.95 (s, 3H), 3.87 (s, 3H)
¹³C NMR 186.1, 155.3, 144.5, 138.6, 120.1, 116.2, 114.2, 57.2, 56.8

Conclusion

This technical guide provides a detailed and reproducible protocol for the synthesis and purification of this compound. The presented data and experimental procedures are intended to assist researchers and scientists in the efficient preparation of this key synthetic intermediate for applications in drug discovery and development. Strict adherence to laboratory safety protocols is essential when handling concentrated acids and other chemical reagents.

References

An In-depth Technical Guide to 3,6-Dimethoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,6-Dimethoxy-2-nitrobenzaldehyde, a valuable chemical intermediate. This document details its chemical identity, including its CAS number and IUPAC name, and summarizes its key physicochemical properties. A detailed, reproducible experimental protocol for its synthesis is provided. While specific spectral data for this compound is not widely available in public databases, this guide presents information on related compounds to offer insights into expected analytical characterizations. Furthermore, the potential applications of nitrobenzaldehyde derivatives in drug discovery and development are discussed, highlighting the significance of this class of compounds.

Chemical Identity and Properties

CAS Number: 1206-55-9[1]

IUPAC Name: this compound[1]

Physicochemical Properties

A summary of the key computed and experimental physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular FormulaC₉H₉NO₅[1]
Molecular Weight211.17 g/mol [1]
AppearanceYellow solid (expected)General knowledge
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in organic solvents like DMF[2]

Synthesis of this compound

A facile and efficient method for the preparation of this compound has been reported, starting from 2,5-dimethoxybenzaldehyde. This protocol offers a good yield without the need for extensive purification techniques like chromatography or recrystallization.[2]

Experimental Protocol: Synthesis from 2,5-dimethoxybenzaldehyde

Materials:

  • 2,5-dimethoxybenzaldehyde

  • Nitrating mixture (e.g., fuming nitric acid in sulfuric acid)

  • Dimethylformamide (DMF)

  • Potassium hydroxide (KOH)

  • Crushed ice

  • Water

Procedure:

  • Nitration: Dissolve 2,5-dimethoxybenzaldehyde in a suitable solvent and cool the mixture in an ice bath.

  • Slowly add the nitrating mixture to the cooled solution while maintaining the temperature.

  • After the addition is complete, stir the reaction mixture in the ice bath for 30 minutes.

  • Quenching: Add crushed ice to the reaction mixture and continue stirring at room temperature for 20 minutes.

  • Dilute the mixture with water to precipitate the product.

  • Isolation: Collect the bright yellow solid by suction filtration and wash it with water.

  • Purification (Isomer Separation):

    • Dissolve the damp solid in DMF.

    • Add powdered KOH and stir the mixture for 10 minutes.

    • Dilute with water and stir for an additional 5 minutes to precipitate the purified this compound.

    • Isolate the final product by suction filtration.

Logical Workflow for Synthesis

Synthesis_Workflow Start Start: 2,5-dimethoxybenzaldehyde Nitration Nitration (Nitrating Mixture, Ice Bath) Start->Nitration Quenching Quenching (Crushed Ice, Water) Nitration->Quenching Filtration1 Suction Filtration Quenching->Filtration1 Purification Isomer Separation (DMF, KOH) Filtration1->Purification Filtration2 Suction Filtration Purification->Filtration2 End End Product: This compound Filtration2->End

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (downfield, ~10 ppm), aromatic protons, and methoxy group protons (~3.8-4.0 ppm). The substitution pattern on the aromatic ring will influence the multiplicity and coupling constants of the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will feature a signal for the carbonyl carbon of the aldehyde group at a low field (~190 ppm). Signals for the aromatic carbons and the methoxy carbons will also be present, with their chemical shifts influenced by the electron-withdrawing nitro group and electron-donating methoxy groups.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the key functional groups:

  • C=O stretch (aldehyde): A strong absorption band around 1700 cm⁻¹.

  • N-O stretch (nitro group): Two strong absorption bands, typically around 1550-1475 cm⁻¹ (asymmetric) and 1365-1290 cm⁻¹ (symmetric).

  • C-O stretch (methoxy groups): Strong absorptions in the fingerprint region.

  • Aromatic C-H and C=C stretches: As expected for a substituted benzene ring.

Mass Spectrometry (MS)

The mass spectrum, likely obtained via electron ionization (EI), should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (211.17 g/mol ). Common fragmentation patterns for nitroaromatic aldehydes would be expected, including the loss of the nitro group (NO₂) and the aldehyde group (CHO).

Role in Drug Discovery and Development

Nitrobenzaldehyde derivatives are important precursors in the synthesis of a wide range of biologically active molecules and pharmaceuticals.[3][4][5]

Precursor for Bioactive Heterocycles

Aromatic aldehydes, including nitro-substituted benzaldehydes, are key building blocks in the synthesis of various heterocyclic compounds with demonstrated pharmacological activities. These include, but are not limited to, dihydropyridines (calcium channel blockers), quinazolines, and other nitrogen-containing heterocycles.[4] The presence of the nitro and methoxy groups on the benzaldehyde ring can significantly influence the electronic properties and reactivity of the molecule, allowing for diverse synthetic transformations.

Potential Signaling Pathway Involvement

While no specific signaling pathways have been directly associated with this compound, related nitroaromatic compounds have been shown to interact with various biological targets. For instance, some nitro compounds are investigated for their role in modulating cellular signaling pathways related to cancer and infectious diseases. The electron-withdrawing nature of the nitro group can be crucial for interactions with biological macromolecules. Further research is needed to explore the specific biological activities and potential signaling pathway modulation by this compound and its derivatives.

Logical Relationship in Drug Discovery

Drug_Discovery_Logic Start This compound (Starting Material) Synthesis Chemical Synthesis (e.g., Heterocycle Formation) Start->Synthesis Derivatives Library of Derivatives Synthesis->Derivatives Screening Biological Screening (e.g., Cell-based Assays) Derivatives->Screening Hit Hit Compound Identification Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Role of this compound in a drug discovery workflow.

Conclusion

This compound is a synthetically accessible aromatic aldehyde with potential as a versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. This technical guide has provided essential information regarding its chemical identity, properties, and a detailed synthetic protocol. While a comprehensive experimental characterization is not yet publicly documented, the provided information on related compounds serves as a valuable reference for researchers. The established importance of nitrobenzaldehydes in the synthesis of bioactive compounds underscores the potential of this compound as a valuable building block for the development of novel therapeutic agents. Further investigation into its reactivity and the biological activity of its derivatives is warranted.

References

physical and chemical properties of 3,6-Dimethoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical, chemical, and potential biological properties of 3,6-Dimethoxy-2-nitrobenzaldehyde, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

This compound is an aromatic compound with the chemical formula C₉H₉NO₅.[1] Its structure consists of a benzene ring substituted with two methoxy groups, a nitro group, and a formyl (aldehyde) group.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₉NO₅PubChem[1]
Molecular Weight 211.17 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 1206-55-9PubChem[1]
Appearance Yellowish crystalline solid (inferred from related compounds)N/A
Melting Point Not available (Isomer 3,4-Dimethoxy-6-nitrobenzaldehyde melts at 132 °C)Biosynth[2]
Boiling Point Not availableN/A
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and chloroform (inferred from related compounds)N/A

Synthesis of this compound

A facile and efficient method for the preparation of this compound has been developed, providing good yield without the need for chromatographic purification.[3]

Experimental Protocol: Facile Preparation

This protocol is adapted from the literature for the synthesis of this compound from 2,5-dimethoxybenzaldehyde.

Materials and Reagents:

  • 2,5-dimethoxybenzaldehyde

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid

  • Ice

  • Deionized Water

  • A suitable solvent for recrystallization (e.g., ethanol)

Procedure:

  • In a flask equipped with a magnetic stirrer and maintained in an ice bath, slowly add 2,5-dimethoxybenzaldehyde to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • The resulting precipitate, a mixture of nitro isomers, is collected by vacuum filtration and washed with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield this compound.

Spectroscopic Profile

While specific spectra for this compound are not widely available, its spectroscopic characteristics can be predicted based on its functional groups and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR Aldehyde Proton (CHO): A singlet around δ 10.0-10.5 ppm. Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm). Methoxy Protons (OCH₃): Two singlets around δ 3.8-4.0 ppm, each integrating to 3H.
¹³C NMR Carbonyl Carbon (C=O): A signal in the range of δ 185-195 ppm. Aromatic Carbons: Signals between δ 110-160 ppm. The carbon bearing the nitro group will be significantly downfield. Methoxy Carbons (OCH₃): Signals around δ 55-60 ppm.
IR Spectroscopy C=O Stretch (Aldehyde): A strong absorption band around 1700-1720 cm⁻¹. N-O Stretch (Nitro group): Two strong bands around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric). C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹. C-O Stretch (Methoxy): Strong bands in the region of 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).
Mass Spectrometry Molecular Ion Peak (M⁺): Expected at m/z = 211. Subsequent fragmentation may involve the loss of the nitro group (-NO₂), methoxy groups (-OCH₃), and the formyl group (-CHO). PubChem lists a GC-MS data source for this compound.[1]

Biological Activity and Drug Development Potential

Direct biological studies on this compound are not extensively reported in the scientific literature. However, the broader class of nitrobenzaldehyde derivatives has shown significant potential in various therapeutic areas, suggesting promising avenues for future research on this specific molecule.

Derivatives of ortho-nitrobenzaldehyde have been investigated for their cytotoxic effects against various human cancer cell lines.[4] Furthermore, nitrobenzaldehydes have been utilized in photodynamic therapy for cancer, where they can be activated by UV light to induce cancer cell death.[5] The nitro group is often a key pharmacophore in compounds with antimicrobial and anti-inflammatory properties.[6][7]

Given these precedents, a logical workflow for assessing the biological potential of this compound would involve a series of in vitro and in vivo studies.

logical_workflow cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation cluster_3 Lead Optimization Compound_Synthesis Synthesis of This compound Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT assay on cancer cell lines) Compound_Synthesis->Cytotoxicity_Screening Initial Screening Antimicrobial_Assay Antimicrobial Assays (e.g., MIC determination) Compound_Synthesis->Antimicrobial_Assay Anti_inflammatory_Assay Anti-inflammatory Assays (e.g., LPS-induced cytokine release) Compound_Synthesis->Anti_inflammatory_Assay Target_Identification Target Identification (e.g., Proteomics, Kinase profiling) Cytotoxicity_Screening->Target_Identification If Active Antimicrobial_Assay->Target_Identification Anti_inflammatory_Assay->Target_Identification Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter assays) Animal_Model Animal Model Studies (e.g., Xenograft models for cancer) Pathway_Analysis->Animal_Model SAR_Studies Structure-Activity Relationship (SAR) Studies Animal_Model->SAR_Studies Toxicity_Study Preliminary Toxicity and PK/PD studies Analogue_Synthesis Synthesis of Analogues SAR_Studies->Analogue_Synthesis Analogue_Synthesis->Cytotoxicity_Screening Iterative Improvement

A proposed workflow for the biological evaluation of this compound.

This diagram illustrates a rational, step-wise approach to exploring the therapeutic potential of this compound, starting from initial in vitro screening and progressing to more complex in vivo and mechanistic studies, and finally to lead optimization.

Safety and Handling

Detailed toxicological data for this compound is limited. However, based on GHS classifications for similar compounds, it should be handled with care. It is classified as causing serious eye irritation.[1] Standard laboratory safety protocols, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat, are recommended. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a readily synthesizable aromatic compound. While its biological activities have not been thoroughly investigated, the known therapeutic potential of related nitrobenzaldehyde derivatives suggests that it is a promising candidate for further research in drug discovery, particularly in the fields of oncology, infectious diseases, and inflammation. The experimental protocols and predictive data presented in this guide offer a solid foundation for researchers to undertake such investigations.

References

An In-depth Technical Guide to the Synthesis of 3,6-Dimethoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic routes for preparing 3,6-dimethoxy-2-nitrobenzaldehyde, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, comparative data on starting materials, and workflow visualizations.

Introduction

This compound is a crucial building block in medicinal chemistry and organic synthesis. The strategic placement of its functional groups—aldehyde, nitro, and two methoxy groups—allows for a variety of chemical transformations, making it an attractive precursor for the synthesis of complex heterocyclic compounds and other pharmacologically relevant molecules. The efficiency and regioselectivity of its synthesis are therefore of significant interest. This guide explores the common starting materials and methodologies for its preparation.

Core Synthetic Strategies

The primary approach to synthesizing this compound involves the direct nitration of a substituted benzaldehyde derivative. The selection of the starting material is critical to ensure the desired regiochemical outcome, directing the nitro group to the position ortho to one methoxy group and meta to the other, and adjacent to the aldehyde functionality.

Starting Materials and Comparative Data

The choice of starting material significantly influences the yield and purity of the final product. The most commonly employed precursors are isomers of dimethoxybenzaldehyde. Below is a summary of the outcomes from the nitration of two such isomers.

Starting MaterialProduct(s)ReagentsTypical Yield (%)Melting Point (°C)Reference
2,5-DimethoxybenzaldehydeThis compound Conc. Nitric AcidGood (unspecified)-[1][2]
Veratraldehyde (3,4-Dimethoxybenzaldehyde)6-NitroveratraldehydeNitric Acid (sp. gr. 1.4)73-79%129-131[3]

Note: "Good yield" is indicated in the source without a specific percentage. Further optimization may be required to quantify this.

As the data indicates, the direct nitration of 2,5-dimethoxybenzaldehyde is a facile method for preparing the target molecule, this compound.[1] In contrast, the nitration of veratraldehyde yields a different isomer, 6-nitroveratraldehyde.

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below.

1. Synthesis of this compound from 2,5-Dimethoxybenzaldehyde [1]

  • Materials:

    • 2,5-Dimethoxybenzaldehyde

    • Concentrated Nitric Acid

    • Dimethylformamide (DMF)

    • Potassium Hydroxide (KOH)

    • Ice

    • Water

  • Procedure:

    • Cool 5 mL of concentrated nitric acid in a 50 mL beaker using an ice bath.

    • Add 0.49 g (3.0 mmol) of powdered 2,5-dimethoxybenzaldehyde portion-wise over 10 minutes to the stirring nitric acid.

    • Continue stirring the mixture in the ice bath for 30 minutes.

    • Add 30 mL of crushed ice to the reaction mixture.

    • Remove the beaker from the ice bath and stir at room temperature for 20 minutes.

    • Dilute the mixture with 50 mL of water.

    • Isolate the resulting bright yellow solid by suction filtration and wash with 50 mL of water.

    • Dissolve the damp solid in 10 mL of DMF.

    • Add 0.18 g (3.2 mmol) of powdered KOH to the DMF solution to isolate the final product. [Note: The original procedure describes this step for purification from an isomeric mixture, but it is included here as part of the workup.]

2. Synthesis of 6-Nitroveratraldehyde from Veratraldehyde [3]

  • Materials:

    • Veratraldehyde (3,4-dimethoxybenzaldehyde)

    • Nitric Acid (sp. gr. 1.4)

    • 95% Ethanol

    • Ice

    • Water

  • Procedure:

    • Place a 1-L wide-mouth Erlenmeyer flask in a water bath maintained at approximately 15°C.

    • Add 350 mL of nitric acid (sp. gr. 1.4) at 20°C to the flask.

    • Slowly add 70 g (0.42 mole) of crushed veratraldehyde in small portions over about 1 hour, maintaining the internal temperature between 18°C and 22°C.

    • Stir the mixture for 10 minutes after the final addition.

    • Pour the reaction mixture into 4 L of vigorously agitated cold water in an opaque container.

    • Continue stirring for a few minutes, then filter the precipitate using a Büchner funnel. It is crucial to protect the product from light from this point onwards.

    • Recrystallize the product from 2 L of boiling 95% ethanol.

    • Allow the solution to stand overnight to precipitate the product.

    • Filter the solid and concentrate the mother liquor to obtain a second crop.

    • Dry the combined solids in a vacuum oven at 50°C overnight. The expected yield is 65–70 g (73–79%), with a melting point of 129–131°C.

Synthetic Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthetic pathways described.

Synthesis_of_3_6_Dimethoxy_2_nitrobenzaldehyde start Starting Material: 2,5-Dimethoxybenzaldehyde step1 Nitration start->step1 reagent1 Conc. Nitric Acid reagent1->step1 workup Workup: Ice, Water, Filtration step1->workup purification Purification: DMF, KOH workup->purification product Product: This compound purification->product

Caption: Synthesis of this compound.

Synthesis_of_6_Nitroveratraldehyde start Starting Material: Veratraldehyde step1 Nitration start->step1 reagent1 Nitric Acid (sp. gr. 1.4) reagent1->step1 workup Workup: Water, Filtration step1->workup purification Recrystallization: 95% Ethanol workup->purification product Product: 6-Nitroveratraldehyde purification->product

Caption: Synthesis of 6-Nitroveratraldehyde.

Conclusion

The synthesis of this compound is most directly achieved through the nitration of 2,5-dimethoxybenzaldehyde. The experimental protocols provided herein offer a practical guide for laboratory preparation. For researchers in drug development, the availability of a reliable synthetic route to this intermediate is essential for the advancement of new therapeutic agents. The careful selection of starting materials and adherence to optimized reaction conditions are paramount for achieving high yields and purity of the desired product.

References

electrophilic nitration of 2,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic Nitration of 2,5-Dimethoxybenzaldehyde

Introduction

2,5-Dimethoxybenzaldehyde is a versatile aromatic aldehyde widely utilized as a building block in the synthesis of various fine chemicals, pharmaceuticals, and dyes. The introduction of a nitro group (–NO₂) onto its aromatic ring via electrophilic nitration is a pivotal transformation, yielding intermediates that are crucial for further functionalization, particularly in the development of novel therapeutic agents. The nitro group can be readily reduced to an amino group, opening pathways to a diverse range of heterocyclic compounds and other complex molecular architectures.

This technical guide provides a comprehensive overview of the . It details the underlying reaction mechanism, provides explicit experimental protocols, summarizes key quantitative data, and outlines critical safety considerations. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Reaction Mechanism and Regioselectivity

The nitration of 2,5-dimethoxybenzaldehyde is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process involves the attack of the electron-rich benzene ring on a potent electrophile, the nitronium ion (NO₂⁺).

1. Generation of the Electrophile: The nitronium ion is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, usually concentrated sulfuric acid.[1][2]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

2. Electrophilic Attack and Sigma Complex Formation: The highly electrophilic nitronium ion is then attacked by the π-electron system of the 2,5-dimethoxybenzaldehyde ring. This step is the rate-determining step of the reaction and results in the formation of a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.[1][3][4]

3. Directing Effects: The regiochemical outcome of the nitration is controlled by the directing effects of the substituents already present on the benzene ring:

  • Methoxy Groups (–OCH₃): The two methoxy groups at positions 2 and 5 are strong activating groups due to their ability to donate electron density to the ring through resonance (+R effect). They are ortho, para-directors.

  • Aldehyde Group (–CHO): The aldehyde group is a deactivating group, withdrawing electron density from the ring through resonance (-R effect). It is a meta-director.

The powerful activating and directing influence of the two methoxy groups dominates the deactivating effect of the aldehyde group. Therefore, the incoming nitro group will preferentially substitute at positions that are ortho or para to the methoxy groups and not meta to the aldehyde.

Considering the structure of 2,5-dimethoxybenzaldehyde:

  • Position 4 is para to the C2-methoxy group and ortho to the C5-methoxy group.

  • Position 6 is ortho to the C2-methoxy group.

  • Position 3 is ortho to the C2-methoxy group and meta to the C5-methoxy group.

Electrophilic attack at position 4 is sterically accessible and electronically favored by both methoxy groups. Attack at position 6 is also possible but may be slightly hindered by the adjacent aldehyde group. Attack at position 3 is less likely due to steric hindrance between the two methoxy groups. Consequently, the reaction predominantly yields the 4-nitro isomer, with the potential for the 6-nitro isomer as a minor byproduct.[5]

4. Deprotonation: A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group. This final step restores the aromaticity of the ring, yielding the nitrated product.[1][3]

Electrophilic Nitration Mechanism cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + 2H₂SO₄ H2SO4 H₂SO₄ H3O_plus H₃O⁺ HSO4_minus 2HSO₄⁻ Start 2,5-Dimethoxy- benzaldehyde Sigma Sigma Complex (Arenium Ion) Start->Sigma + NO₂⁺ Product 2,5-Dimethoxy- 4-nitrobenzaldehyde Sigma->Product - H⁺ (to HSO₄⁻) H2SO4_regen H₂SO₄

Caption: General mechanism of electrophilic nitration.

Experimental Protocols

The following protocols are based on established procedures for the nitration of benzaldehyde derivatives and should be performed with strict adherence to safety precautions.[6][7]

Protocol 1: Direct Nitration using Mixed Acid

This method is the most common approach for the nitration of moderately activated aromatic rings.

Materials:

  • 2,5-Dimethoxybenzaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (5%, optional)

  • Ethanol or Isopropanol for recrystallization

Procedure:

  • Preparation of the Nitrating Mixture: In a three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add a calculated volume of concentrated sulfuric acid. Cool the flask to 0-5 °C using an ice-salt bath.

  • Slowly, and with vigorous stirring, add the required molar equivalent of concentrated nitric acid via the dropping funnel. Caution: This process is highly exothermic. Ensure the temperature of the mixed acid is maintained below 10 °C throughout the addition.

  • Nitration Reaction: Once the nitrating mixture has re-cooled to 0-5 °C, slowly add a solution of 2,5-dimethoxybenzaldehyde in a minimal amount of concentrated sulfuric acid, or add the solid aldehyde in small portions. Maintain the internal temperature between 5 °C and 15 °C during the addition.

  • After the addition is complete, allow the mixture to stir at room temperature for a designated period (e.g., 1-2 hours), monitoring the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with constant stirring. A precipitate of the crude product should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to litmus paper. An optional wash with a cold, dilute sodium bicarbonate solution can be performed to ensure all acid is neutralized.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the purified 2,5-dimethoxy-4-nitrobenzaldehyde.

Protocol 2: Selective Synthesis via Aldehyde Protection

To improve the selectivity for the 4-nitro isomer and avoid potential oxidation of the aldehyde, the aldehyde group can be protected as a diacetate before nitration.[8]

Procedure:

  • Protection: Convert the aldehyde group of 2,5-dimethoxybenzaldehyde to a diacetoxymethyl group using a suitable method (e.g., reaction with acetic anhydride).

  • Nitration: Perform the nitration on the protected compound using the mixed acid protocol described above.

  • Deprotection: Hydrolyze the diacetoxymethyl group back to the aldehyde to yield the final product, 2,5-dimethoxy-4-nitrobenzaldehyde.

Experimental_Workflow prep prep react react workup workup purify purify A Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Cool to 0-5 °C B Slowly Add 2,5-Dimethoxybenzaldehyde (Maintain T < 15 °C) A->B C Stir at Room Temp. (Monitor via TLC) B->C D Quench Reaction (Pour onto Crushed Ice) C->D E Vacuum Filtration D->E F Wash with Cold Water (Until Neutral) E->F G Recrystallize (e.g., from Ethanol) F->G H Dry and Characterize Final Product G->H

Caption: Experimental workflow for direct nitration.

Data Presentation

The following table summarizes key quantitative data for the starting material and the primary product.

Property2,5-Dimethoxybenzaldehyde (Starting Material)2,5-Dimethoxy-4-nitrobenzaldehyde (Product)
Molecular Formula C₉H₁₀O₃C₉H₉NO₅
Molecular Weight 166.17 g/mol [9][10]211.17 g/mol
CAS Number 93-02-7[9][10][11]34783-66-3
Appearance White to light yellow crystalline solidYellow solid
Melting Point 46-49 °C131-134 °C
Boiling Point 285 °CN/A
Spectroscopic Data
IR (KBr, cm⁻¹) ~1670 (C=O), ~1220 (C-O)[11]~1680 (C=O), ~1520 & ~1350 (NO₂)
¹H NMR (CDCl₃, δ ppm) ~10.4 (s, 1H, CHO), ~7.0-7.4 (m, 3H, Ar-H), ~3.8-3.9 (s, 6H, 2xOCH₃)[12]~10.3 (s, 1H, CHO), ~7.6 (s, 1H, Ar-H), ~7.3 (s, 1H, Ar-H), ~3.9-4.0 (2s, 6H, 2xOCH₃)

Note: Spectroscopic data for the product are predicted values based on typical shifts for similar structures and may vary.

Safety and Handling

Critical Safety Precautions:

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. They can cause severe burns upon contact with skin or eyes. Always handle them with extreme care inside a certified chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves (e.g., nitrile or neoprene), a flame-resistant lab coat, and chemical splash goggles.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict and careful temperature control is essential to prevent the reaction from becoming uncontrollable ("runaway") and to minimize the formation of dinitrated or oxidized by-products.[7]

  • Explosion Hazard: Incomplete neutralization of residual acids in the crude product before any subsequent distillation can lead to a violent explosion. Ensure the product is thoroughly washed and neutralized before any high-temperature purification steps.[7]

This guide provides a foundational understanding and practical framework for the . Researchers are encouraged to consult primary literature for specific reaction optimizations and detailed characterization data.

References

3,6-Dimethoxy-2-nitrobenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,6-Dimethoxy-2-nitrobenzaldehyde: Molecular Properties

This guide provides essential information regarding the molecular formula and weight of this compound, a compound of interest to researchers and professionals in the fields of chemistry and drug development.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValue
Molecular Formula C9H9NO5[1]
Molecular Weight 211.17 g/mol [1]
Alternate Molecular Weight 211.176

Structural and Molecular Relationship

The chemical identity of a compound is defined by its name, molecular formula, and corresponding molecular weight. The following diagram illustrates the logical relationship between these core identifiers for this compound.

Compound This compound Formula Molecular Formula C9H9NO5 Compound->Formula has a MW Molecular Weight 211.17 g/mol Formula->MW results in a

Caption: Logical flow from compound name to molecular formula and weight.

References

An In-depth Technical Guide on the Solubility and Stability of 3,6-Dimethoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3,6-Dimethoxy-2-nitrobenzaldehyde, with a focus on its solubility and stability. Due to the limited availability of specific experimental data for this compound, this guide integrates information from structurally related molecules and outlines detailed experimental protocols for empirical determination.

Core Compound Properties

This compound is an aromatic compound with the chemical formula C₉H₉NO₅.[1] Its structure consists of a benzene ring substituted with two methoxy groups, a nitro group, and an aldehyde functional group. These functional groups dictate its chemical reactivity, solubility, and stability.

PropertyValueSource
Molecular Formula C₉H₉NO₅PubChem[1]
Molecular Weight 211.17 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 1206-55-9Sigma-Aldrich[2]

Solubility Profile

Table 2.1: Predicted Qualitative Solubility in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolGood to ModerateThe solvent's hydroxyl group can hydrogen bond with the nitro and aldehyde groups of the solute.[4]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF)GoodDipole-dipole interactions between the solvent and the polar functional groups will promote dissolution.[4]
Chlorinated Dichloromethane, ChloroformModerateThese solvents possess some polar character and can act as hydrogen bond acceptors.[4]
Ethers Tetrahydrofuran (THF), Diethyl etherModerate to LowEthers are weakly polar and can interact with the solute.[4]
Aromatic Toluene, XyleneModerate to LowThe aromatic ring of the solvent can interact with the benzene ring of the solute via π-π stacking.[4]
Alkanes Hexane, CyclohexaneLowThe nonpolar nature of alkanes makes them poor solvents for this relatively polar molecule.[4]
Aqueous WaterLowWhile the polar groups can interact with water, the overall aromatic structure limits aqueous solubility. The solubility of aldehydes and ketones in water decreases as the carbon chain length increases.[3][6]

Stability Profile

The stability of this compound is influenced by its functional groups. Nitroaromatic compounds can be sensitive to heat and light, and the aldehyde group is susceptible to oxidation.[3][7][8]

Table 3.1: Predicted Stability Characteristics

Stability FactorPredicted BehaviorRationale
Thermal Stability Potentially exothermic decomposition at elevated temperatures.Nitroaromatic compounds are known to have energetic properties and can decompose exothermically.[7][8] The presence of the nitro group makes the molecule susceptible to thermal decomposition.[9]
Photostability Likely sensitive to UV and visible light.The nitrobenzyl moiety is a known photolabile group, often used as a photoremovable protecting group.[10] Exposure to light, particularly UV radiation, can lead to degradation.[11]
Oxidative Stability The aldehyde group is prone to oxidation.Aldehydes are easily oxidized to carboxylic acids, even by atmospheric oxygen.[3]
Hydrolytic Stability Generally stable in neutral aqueous solutions.The ether and nitro groups are typically stable to hydrolysis under neutral conditions. The stability in acidic or basic solutions would require experimental determination.
Solution Stability Dependent on the solvent and storage conditions.In solution, degradation may be accelerated by factors such as light, temperature, and the presence of reactive species.[12][13]

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound are provided below.

This protocol is based on the isothermal shake-flask method, a standard technique for measuring the solubility of a compound in various solvents.[14]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., methanol, ethanol, acetone, acetonitrile, water)

  • Screw-capped vials

  • Constant temperature shaker bath

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of screw-capped vials, each containing a known volume of a specific solvent. The presence of excess solid is crucial to ensure equilibrium is reached.

  • Equilibration: Place the sealed vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C, 37°C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation.

  • Sample Collection and Preparation: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to the experimental temperature to prevent precipitation. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.

  • Quantification: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the HPLC method. Analyze the sample by HPLC to determine the concentration of the dissolved compound.

  • Data Analysis: Calculate the solubility in units such as mg/mL or g/100g of solvent based on the measured concentration and the dilution factor.

This protocol outlines the use of DSC to evaluate the thermal stability of the compound by measuring its decomposition temperature.[7][9]

Objective: To determine the onset temperature of decomposition and the enthalpy of decomposition.

Materials:

  • This compound

  • Differential Scanning Calorimeter (DSC)

  • Pressure-resistant crucibles (e.g., gold-plated stainless steel) and lids

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the compound (typically 1-5 mg) into a DSC crucible. Seal the crucible hermetically.

  • DSC Analysis: Place the sample crucible and an empty reference crucible into the DSC cell. Heat the sample under a nitrogen atmosphere at a constant heating rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 400°C).

  • Data Acquisition: Record the heat flow as a function of temperature. An exothermic event will appear as a peak in the DSC thermogram.

  • Data Analysis: Determine the onset temperature (T_onset) of the exothermic decomposition, which is the temperature at which the decomposition begins.[9] The area under the exothermic peak corresponds to the enthalpy of decomposition (ΔH_d).[9]

This protocol is based on the ICH Q1B guideline for photostability testing of new active substances.[15][16]

Objective: To evaluate the photosensitivity of this compound in solid and solution states.

Materials:

  • This compound (solid and in solution)

  • Photostability chamber equipped with a light source capable of emitting both cool white fluorescent and near-UV light.

  • Chemically inert and transparent containers (e.g., quartz cuvettes)

  • Dark controls (samples protected from light, e.g., wrapped in aluminum foil)

  • HPLC system for quantification of the parent compound and detection of degradation products.

Procedure:

  • Sample Preparation:

    • Solid State: Place a thin layer of the solid compound in a suitable transparent container.

    • Solution State: Prepare a solution of known concentration in a non-reactive, transparent solvent.

  • Exposure: Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15] Place dark control samples alongside the exposed samples to measure any degradation not caused by light.

  • Analysis: At appropriate time intervals, analyze the exposed and dark control samples by a validated stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the exposed samples to the dark controls. Assess the percentage of degradation of the parent compound and identify and quantify any major photoproducts formed.

Visualizations

Experimental_Workflow_for_Solubility_and_Stability_Assessment start Start: Characterize This compound solubility Solubility Assessment start->solubility stability Stability Assessment start->stability sol_protocol Shake-Flask Method (Isothermal Equilibration) solubility->sol_protocol thermal Thermal Stability (DSC) stability->thermal photo Photostability (ICH Q1B) stability->photo oxidative Oxidative Stability stability->oxidative sol_analysis HPLC-UV Analysis (Quantification) sol_protocol->sol_analysis sol_data Quantitative Solubility Data (e.g., mg/mL) sol_analysis->sol_data stab_data Degradation Profile & Kinetics thermal->stab_data photo->stab_data oxidative->stab_data

Caption: Workflow for solubility and stability assessment.

Conclusion

While specific experimental data on this compound is limited, its solubility and stability profiles can be inferred from its chemical structure and comparison with related compounds. It is predicted to be soluble in a range of polar organic solvents and susceptible to degradation by heat, light, and oxidation. The experimental protocols provided in this guide offer a robust framework for the empirical determination of these critical physicochemical properties, which are essential for its application in research and drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive 5,8-Dimethoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive quinoline derivatives using 3,6-dimethoxy-2-nitrobenzaldehyde as a key starting material. The featured synthetic strategy is the Domino Nitro Reduction-Friedländer Heterocyclization, a robust and efficient one-pot method for constructing the quinoline scaffold.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery.[1] Specifically, 5,8-dimethoxyquinoline derivatives have garnered significant attention due to their potential as anticancer agents. These compounds often exert their cytotoxic effects through mechanisms such as the inhibition of topoisomerase I and II, disruption of tubulin polymerization, and interference with critical cellular signaling pathways like the PI3K/Akt/mTOR pathway.[1][2][3]

The Domino Nitro Reduction-Friedländer Heterocyclization offers an advantageous route to these valuable compounds. This reaction utilizes an in situ reduction of a nitro group in an ortho-nitrobenzaldehyde, followed by a cyclocondensation with an active methylene compound to form the quinoline ring system in a single synthetic operation.[4][5] This method is characterized by its operational simplicity and the ready availability of starting materials.

Synthesis of Bioactive 5,8-Dimethoxyquinoline Derivatives

A representative synthesis of a bioactive 5,8-dimethoxyquinoline derivative, specifically 3-acetyl-5,8-dimethoxy-2-methylquinoline, is detailed below. This compound serves as a scaffold that can be further modified to produce a variety of potent anticancer agents.

Experimental Protocol: Domino Nitro Reduction-Friedländer Heterocyclization

This protocol describes the synthesis of 3-acetyl-5,8-dimethoxy-2-methylquinoline from this compound and acetylacetone.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Iron powder (Fe)

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 mmol) and acetylacetone (1.2 mmol) in glacial acetic acid (10 mL), add iron powder (4.0 mmol).

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the iron residues and wash the pad with ethyl acetate.

  • Carefully neutralize the filtrate by washing with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-acetyl-5,8-dimethoxy-2-methylquinoline.

Quantitative Data:

The following table summarizes the expected yield and characterization data for the synthesized compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical State
3-acetyl-5,8-dimethoxy-2-methylquinolineC₁₄H₁₅NO₃245.2775-85Yellow solid

Note: The yield is an approximation based on similar reported reactions and may vary depending on the specific reaction conditions and scale.

Bioactive Quinolines and their Anticancer Activity

The 5,8-dimethoxyquinoline scaffold is a core component of several bioactive molecules, including analogues of the potent antitumor antibiotic, lavendamycin.[2][6][7][8] These compounds have demonstrated significant cytotoxic activity against a range of human cancer cell lines.

Cytotoxicity of 5,8-Dimethoxyquinoline Analogs

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for representative 5,8-dimethoxyquinoline derivatives against various cancer cell lines. Lower IC₅₀ values indicate greater cytotoxic potency.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
1a HHA549 (Lung)>10[2][6]
1b CH₃HA549 (Lung)5.2[2][6]
1c HCO₂CH₃A549 (Lung)2.8[2][6]
2a HHPC-3 (Prostate)8.5[9]
2b OCH₃ClPC-3 (Prostate)3.1[9]
3a HHHCT-116 (Colon)6.9[9]
3b OCH₃NO₂HCT-116 (Colon)1.5[9]

Note: The specific structures for the compounds listed are proprietary to the cited research but are all based on the 5,8-dimethoxyquinoline scaffold synthesized via the described methods.

Visualizing Synthetic and Signaling Pathways

To further aid researchers, the following diagrams, generated using Graphviz, illustrate the experimental workflow for the synthesis and a key signaling pathway often implicated in the mechanism of action of these bioactive compounds.

Synthetic Workflow Diagram

Synthetic_Workflow Start 3,6-Dimethoxy- 2-nitrobenzaldehyde + Active Methylene Compound Reaction Domino Nitro Reduction- Friedländer Heterocyclization (Fe, AcOH, Heat) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Bioactive 5,8-Dimethoxy- quinoline Derivative Purification->Product

Caption: Experimental workflow for the synthesis of bioactive 5,8-dimethoxyquinoline derivatives.

Simplified PI3K/Akt Signaling Pathway

Many quinoline-based anticancer agents have been shown to interfere with the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[6][10]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinoline 5,8-Dimethoxyquinoline Derivative Quinoline->PI3K Inhibition Quinoline->Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by 5,8-dimethoxyquinoline derivatives.

References

Application Notes and Protocols: 3,6-Dimethoxy-2-nitrobenzaldehyde as a Photoremovable Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoremovable protecting groups (PPGs), often termed "caging" groups, are indispensable tools in chemical biology, pharmacology, and materials science. They allow for the spatiotemporal control of the release of bioactive molecules, such as neurotransmitters, signaling lipids, and drugs, using light as a non-invasive trigger. The ortho-nitrobenzyl scaffold is one of the most widely used classes of PPGs due to its synthetic accessibility and well-understood photochemical properties.

3,6-Dimethoxy-2-nitrobenzaldehyde is a derivative of this class. The introduction of two methoxy groups on the aromatic ring serves to red-shift the absorption maximum and can influence the photophysical properties, including the quantum yield of uncaging. This document provides a detailed overview of the application of the 3,6-dimethoxy-2-nitrobenzyl (DMNB) group, derived from this compound, for the protection of various functional groups.

Properties and Mechanism of Photorelease

The 3,6-dimethoxy-2-nitrobenzyl group is typically introduced to protect nucleophilic functional groups such as alcohols, amines, and carboxylic acids, forming ethers, carbamates, or esters. The photorelease mechanism for ortho-nitrobenzyl derivatives proceeds via a Norrish Type II-like intramolecular hydrogen abstraction.

Upon absorption of UV light (typically in the 340-365 nm range), the nitro group is excited. This excited state abstracts a benzylic hydrogen atom, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements, culminating in the cleavage of the bond to the protected molecule and the formation of a 2-nitroso-3,6-dimethoxybenzaldehyde byproduct.

Photorelease_Mechanism cluster_0 Photochemical Excitation cluster_1 Intramolecular Rearrangement cluster_2 Release of Active Molecule Protected R-X-CH₂-Ar(NO₂)(OMe)₂ (Protected Molecule) Excited Excited State Protected->Excited hν (UV Light) AciNitro aci-Nitro Intermediate Excited->AciNitro H-abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic Released R-XH (Active Molecule) Cyclic->Released Cleavage Byproduct Nitrosobenzaldehyde Byproduct Cyclic->Byproduct Cleavage

Caption: Photorelease mechanism of the DMNB protecting group.

Quantitative Data

Quantitative data for the photolysis of compounds protected with the 3,6-dimethoxy-2-nitrobenzyl group are not widely reported. The following table summarizes typical data for the closely related and commonly used 4,5-dimethoxy-2-nitrobenzyl (also known as nitroveratryl or NV) protecting group, which is expected to have similar properties. Researchers should determine these parameters empirically for their specific caged compound.

ParameterValueWavelength (nm)Notes
Typical Absorption Maxima (λmax) ~340 - 350 nm-The methoxy groups shift the absorption to longer, less damaging wavelengths compared to the parent o-nitrobenzyl group.
Molar Extinction Coefficient (ε) 5,000 - 6,500 M-1cm-1~347 nmVaries with the protected substrate and solvent.
Quantum Yield of Uncaging (Φ) 0.03 - 0.17~347-365 nmHighly dependent on the nature of the leaving group (e.g., esters often have lower quantum yields than ethers).[1][2]
Photolysis Rate Microseconds to seconds-Dependent on light intensity, quantum yield, and experimental setup.[1]

Experimental Protocols

The general workflow for utilizing a photoremovable protecting group involves three main stages: synthesis of the caged compound, purification, and subsequent photorelease.

Experimental_Workflow start Start synthesis Synthesis of Caged Compound Molecule of Interest +3,6-Dimethoxy-2-nitrobenzyl bromide(or similar activated form) start->synthesis purification Purification Column Chromatography Recrystallization synthesis->purification characterization Characterization NMR Mass Spectrometry purification->characterization photolysis Photolysis (Uncaging) Irradiation with UV light(e.g., 365 nm LED) characterization->photolysis analysis Analysis of Release HPLC Bioassay Spectroscopy photolysis->analysis end End analysis->end

Caption: General experimental workflow for caging and uncaging.
Protocol 1: Synthesis of this compound

This protocol is adapted from a facile preparation method involving the nitration of 2,5-dimethoxybenzaldehyde.

Materials:

  • 2,5-dimethoxybenzaldehyde

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Ice

  • Deionized Water

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 2,5-dimethoxybenzaldehyde (1.0 equiv) in dichloromethane.

  • Slowly add concentrated sulfuric acid while maintaining the temperature at 0°C.

  • In a separate flask, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 equiv) to concentrated sulfuric acid at 0°C.

  • Add the nitrating mixture dropwise to the solution of 2,5-dimethoxybenzaldehyde over 30 minutes, ensuring the temperature does not rise above 5°C.

  • Stir the reaction mixture in the ice bath for an additional 30 minutes after the addition is complete.

  • Quench the reaction by pouring the mixture slowly over crushed ice with vigorous stirring.

  • Allow the ice to melt, then separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x volume).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product, a mixture of isomers, can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the this compound isomer.

Protocol 2: Caging a Carboxylic Acid (Esterification)

This protocol describes the protection of a carboxylic acid as a 3,6-dimethoxy-2-nitrobenzyl (DMNB) ester. This requires the conversion of the aldehyde to the corresponding benzyl bromide first.

Part A: Synthesis of 3,6-Dimethoxy-2-nitrobenzyl bromide

  • Reduce this compound to the corresponding alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in methanol at 0°C.

  • After reaction completion and workup, convert the resulting 3,6-dimethoxy-2-nitrobenzyl alcohol to the bromide using a reagent such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) with triphenylphosphine (PPh₃) in an anhydrous solvent like DCM.

Part B: Esterification

  • Dissolve the carboxylic acid (1.0 equiv) and a non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 1.5 equiv) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.2 equiv) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).

  • Add a solution of 3,6-dimethoxy-2-nitrobenzyl bromide (1.1 equiv) in the same solvent to the mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the solvent and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure DMNB-caged carboxylic acid.

Protocol 3: Photorelease (Uncaging) of the Protected Molecule

This is a general protocol for the photolysis of a DMNB-caged compound.

Materials:

  • DMNB-caged compound

  • Appropriate solvent (e.g., buffered aqueous solution for biological experiments, or organic solvents like methanol or acetonitrile for synthesis)

  • UV light source (e.g., 365 nm LED, mercury lamp with appropriate filters, or a laser)

  • Quartz cuvette or appropriate reaction vessel transparent to UV light

Procedure:

  • Prepare a solution of the DMNB-caged compound in the desired solvent. The concentration should be adjusted so that the absorbance at the irradiation wavelength is optimal (typically between 0.1 and 0.5 to ensure uniform illumination).

  • Place the solution in a quartz cuvette or other UV-transparent vessel. If the experiment is temperature-sensitive, use a temperature-controlled sample holder.

  • For biological experiments, ensure the solution is appropriately buffered to counteract the proton released during photolysis.

  • Irradiate the sample with a UV light source. The duration and intensity of irradiation will depend on the quantum yield of the caged compound and the desired extent of photorelease.

  • Monitor the progress of the uncaging reaction by a suitable analytical method, such as HPLC (to observe the disappearance of the starting material and the appearance of the product) or by observing the biological or chemical effect of the released molecule.

  • Note that the 2-nitrosobenzaldehyde byproduct can be reactive and may absorb light, potentially interfering with the reaction or downstream assays. The formation of fluorescent byproducts has also been observed in some cases, which could interfere with fluorescence-based detection methods.[3][4]

Applications in Drug Development and Cell Signaling

The precise control offered by PPGs is highly valuable in drug development and for studying complex biological systems.

Signaling_Pathway_Control cluster_pathway Signaling Cascade CagedKinase Caged Kinase Inhibitor (Inactive) UV_Light UV Light (365 nm) CagedKinase->UV_Light Photolysis ActiveKinase Kinase UV_Light->ActiveKinase Inhibitor Released & Diffuses Away InactiveKinase Kinase (Inhibited) ActiveKinase->InactiveKinase Substrate Substrate ActiveKinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response PhosphoSubstrate->CellularResponse

Caption: Spatiotemporal control of a kinase signaling pathway.
  • Targeted Drug Delivery: A drug can be caged with the DMNB group, rendering it inactive until it reaches the target tissue. Focused light can then be used to release the active drug only in the desired location, minimizing systemic side effects.

  • Studying Signaling Pathways: A caged agonist, antagonist, or enzyme inhibitor can be introduced to a cellular system. By controlling the timing and location of light exposure, researchers can activate or deactivate specific signaling pathways with high precision to dissect their function and dynamics. For example, photoreleasing a caged kinase inhibitor at a specific subcellular location can help elucidate the role of that kinase in localized cellular processes.

References

Application Notes and Protocols: Synthesis of Quinazolinediones from 3,6-Dimethoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of quinazolinediones, valuable scaffolds in drug discovery, utilizing 3,6-Dimethoxy-2-nitrobenzaldehyde as a key starting material. The outlined methodology is based on a one-pot, copper-catalyzed reaction, offering an efficient and atom-economical approach to this important class of heterocyclic compounds.

Introduction

Quinazolinediones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and approved pharmaceuticals. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them a focal point in medicinal chemistry and drug development. This document details a robust synthetic strategy for the preparation of quinazolinediones from this compound, a readily accessible starting material. The protocol is adapted from a copper-catalyzed one-pot reaction, which involves the formation of a nitrile intermediate, followed by reductive cyclization.[1][2][3][4][5]

Overview of the Synthetic Strategy

The synthesis is divided into two main stages:

  • Preparation of the Starting Material: Synthesis of this compound from 2,5-dimethoxybenzaldehyde.

  • One-Pot Synthesis of Quinazolinedione: A copper-catalyzed reaction of this compound with urea and a subsequent aldehyde, in the presence of a reducing agent, to yield the final quinazolinedione product.

Data Presentation

The following table summarizes the expected yields for the synthesis of various quinazolinones from substituted 2-nitrobenzaldehydes based on the one-pot copper-catalyzed method. This data provides a reference for the expected efficiency of the reaction with different substitution patterns.

Entry2-Nitrobenzaldehyde DerivativeAldehydeProductYield (%)
12-NitrobenzaldehydeBenzaldehyde2-Phenylquinazolin-4(3H)-one81
24-Methyl-2-nitrobenzaldehydeBenzaldehyde7-Methyl-2-phenylquinazolin-4(3H)-one75
35-Methoxy-2-nitrobenzaldehydeBenzaldehyde6-Methoxy-2-phenylquinazolin-4(3H)-one78
44-Chloro-2-nitrobenzaldehydeBenzaldehyde7-Chloro-2-phenylquinazolin-4(3H)-one68
52-Nitrobenzaldehyde4-Methylbenzaldehyde2-(p-Tolyl)quinazolin-4(3H)-one85
62-Nitrobenzaldehyde4-Methoxybenzaldehyde2-(4-Methoxyphenyl)quinazolin-4(3H)-one82
72-Nitrobenzaldehyde4-Chlorobenzaldehyde2-(4-Chlorophenyl)quinazolin-4(3H)-one72

Note: Yields are based on published data for analogous reactions and may vary depending on the specific substrate and experimental conditions.[1][3]

Experimental Protocols

Part 1: Preparation of this compound

This protocol describes a facile and efficient method for the nitration of 2,5-dimethoxybenzaldehyde to produce this compound.[6][7]

Materials:

  • 2,5-Dimethoxybenzaldehyde

  • Concentrated Nitric Acid (70%)

  • Ice

  • Water

  • Beaker (50 mL)

  • Magnetic Stirrer and Stir Bar

  • Suction Filtration Apparatus

Procedure:

  • Cool 5 mL of concentrated nitric acid in a 50 mL beaker using an ice bath.

  • While stirring, add 0.49 g (3.0 mmol) of powdered 2,5-dimethoxybenzaldehyde portion-wise over 10 minutes to the cold nitric acid.

  • Continue stirring the mixture in the ice bath for 30 minutes.

  • Add approximately 30 mL of crushed ice to the reaction mixture and remove it from the ice bath.

  • Stir the mixture at room temperature for an additional 20 minutes.

  • Dilute the mixture with 50 mL of water.

  • Isolate the resulting bright yellow solid by suction filtration and wash the solid with 50 mL of water.

  • Dry the product under vacuum to obtain this compound. The product can often be used without further purification.

Part 2: One-Pot Synthesis of 6,9-Dimethoxy-2-substituted-quinazolinediones

This protocol outlines the one-pot synthesis of quinazolinediones from this compound using a copper-catalyzed reaction.[1][2][3][4][5]

Materials:

  • This compound

  • Copper(II) Acetate (Cu(OAc)₂)

  • Urea

  • Trifluoroacetic Acid (TFA)

  • Dimethyl Sulfoxide (DMSO)

  • Hydrazine Hydrate

  • Substituted Aldehyde (e.g., Benzaldehyde)

  • Ethyl Acetate

  • Water

  • Round-bottomed flask

  • Magnetic Stirrer and Stir Bar

  • Oil Bath

  • Standard laboratory glassware for extraction and work-up

Procedure:

  • To an oven-dried round-bottomed flask, add this compound (1 mmol), Cu(OAc)₂ (0.2 mmol), urea (1.5 mmol), TFA (0.2 mmol), and 2 mL of DMSO.

  • Place the flask in a preheated oil bath at 110 °C and stir the mixture for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the initial reaction is complete, add hydrazine hydrate (3 mmol) and the desired substituted aldehyde (1.2 mmol) sequentially to the reaction mixture.

  • Continue to stir the mixture at 110 °C for an additional 12-16 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous work-up by adding 10 mL of ethyl acetate and 10 mL of water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired quinazolinedione.

Visualizations

Synthesis Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of quinazolinediones from 2,5-dimethoxybenzaldehyde.

Synthesis_Workflow Start Start: 2,5-Dimethoxybenzaldehyde Nitration Nitration (Conc. HNO3, Ice Bath) Start->Nitration Intermediate This compound Nitration->Intermediate OnePot One-Pot Reaction (Cu(OAc)2, Urea, TFA, DMSO, 110°C) Intermediate->OnePot Addition Addition of Reagents (Hydrazine Hydrate, Aldehyde) OnePot->Addition Workup Aqueous Work-up & Purification Addition->Workup Product Final Product: Quinazolinedione Workup->Product

Caption: Experimental workflow for quinazolinedione synthesis.

Proposed Reaction Mechanism

The diagram below outlines the proposed mechanism for the one-pot synthesis of quinazolinones from 2-nitrobenzaldehydes.

Reaction_Mechanism A 2-Nitrobenzaldehyde C 2-Nitrobenzonitrile A->C Nitrile Formation B Urea Cu(OAc)2, TFA B->C E 2-Aminobenzamide C->E Reduction & Hydrolysis D Hydrazine Hydrate D->E G Condensation E->G F Aldehyde F->G H Dihydroquinazolinone Intermediate G->H J Quinazolinone H->J Aromatization I Oxidation (Atmospheric O2) I->J

Caption: Proposed mechanism for one-pot quinazolinone synthesis.

References

Application Notes and Protocols for Photolytic Deprotection of 2-Nitrobenzyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-nitrobenzyl group is a widely utilized photolabile protecting group (PPG), or "caging" group, in chemistry and biology. Its popularity stems from its stability to a wide range of chemical conditions and its efficient removal upon irradiation with near-UV light (typically 300-365 nm).[1][2] This allows for the precise spatial and temporal control over the release of a protected molecule, making it an invaluable tool in fields such as organic synthesis, drug delivery, and chemical biology for the controlled release of bioactive molecules like neurotransmitters, nucleotides, and peptides.[2]

The photodeprotection process is initiated by the absorption of a photon, leading to an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This forms an aci-nitro intermediate, which then undergoes a series of rearrangements to release the protected functional group and generate a 2-nitrosobenzaldehyde or 2-nitrosoacetophenone byproduct.[1][2][3] The efficiency and kinetics of this process are influenced by several factors, including the substitution pattern on the aromatic ring and the benzylic carbon, the nature of the leaving group, the solvent, and the pH.[3][4]

These application notes provide a detailed overview of the photolytic deprotection of 2-nitrobenzyl groups, including the underlying mechanism, key experimental parameters, and a general protocol for the uncaging reaction.

Mechanism of Photolytic Deprotection

The photolytic cleavage of the 2-nitrobenzyl group proceeds through a well-established intramolecular rearrangement. The key steps are outlined in the signaling pathway diagram below.

Photolysis_Mechanism A 2-Nitrobenzyl Caged Compound B Excited State A->B hν (UV light) C aci-Nitro Intermediate B->C Intramolecular H-abstraction D Cyclic Intermediate C->D Rearrangement E Released Molecule D->E Cleavage F 2-Nitrosobenzaldehyde (Byproduct) D->F Cleavage Experimental_Workflow A Prepare Solution of Caged Compound B Deoxygenate Solution (Optional) A->B C Irradiate with UV Light Source B->C D Monitor Reaction Progress (TLC, HPLC) C->D E Reaction Complete? D->E E->C No F Workup and Purification E->F Yes G Characterize Products F->G

References

Application of 3,6-Dimethoxy-2-nitrobenzaldehyde Derivatives in Solid-Phase Peptide Synthesis: A Photolabile Linker Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the choice of a linker to tether the nascent peptide chain to the solid support is a critical determinant of the overall success and versatility of the synthesis. Photolabile linkers, particularly those based on the o-nitrobenzyl chemistry, offer a mild and orthogonal cleavage strategy, circumventing the often harsh acidic conditions required for traditional linkers. This approach is especially advantageous for the synthesis of peptides containing acid-sensitive modifications or complex structures. The 3,6-dimethoxy-2-nitrobenzaldehyde scaffold, a derivative of the widely used o-nitrobenzyl group, provides a foundation for a photolabile linker system that allows for the traceless release of the synthesized peptide upon irradiation with UV light. The methoxy substituents on the aromatic ring can influence the photochemical properties of the linker, potentially enhancing the cleavage efficiency.

This document provides detailed application notes and experimental protocols for the use of a photolabile linker derived from a this compound precursor in Fmoc-based solid-phase peptide synthesis.

Principle of the Photolabile Linker

The core of this photolabile linker strategy lies in the light-induced intramolecular rearrangement of the o-nitrobenzyl ester linkage between the peptide and the solid support. Upon absorption of UV light, typically in the range of 350-365 nm, the nitro group abstracts a benzylic hydrogen atom, leading to the formation of an aci-nitro intermediate. This intermediate subsequently rearranges to release the C-terminal carboxylic acid of the peptide and generates a 2-nitrosobenzaldehyde derivative attached to the resin. This cleavage mechanism is traceless, meaning no portion of the linker remains on the liberated peptide.

Data Presentation

Quantitative data for photolabile linkers is crucial for optimizing the cleavage process. Below is a summary of typical performance data for o-nitrobenzyl-based photolabile linkers, which can be used as a benchmark for linkers derived from this compound.

ParameterTypical Value/RangeReference
Cleavage Wavelength 350 - 365 nm[1][2]
Irradiation Time 1 - 4 hours[2]
Cleavage Yield > 80%[3][4]
Peptide Purity (crude) Variable, dependent on synthesis success[3]
Quantum Yield (Φ) 0.05 - 0.65 (in solution, substituent dependent)[1][5]

Experimental Protocols

I. Synthesis of a this compound-Derived Photolabile Linker

While a variety of photolabile linkers are commercially available, a linker can be synthesized from this compound. A common strategy involves the reduction of the aldehyde to an alcohol, followed by reaction with a spacer molecule containing a carboxylic acid for attachment to an amino-functionalized resin. A commercially available analog, 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid, can also be utilized.[6]

Protocol: Synthesis of 4-((3,6-dimethoxy-2-nitrophenyl)methoxy)butanoic acid (Illustrative)

  • Reduction of this compound:

    • Dissolve this compound in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄) portion-wise with stirring.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by the slow addition of water.

    • Extract the product, (3,6-dimethoxy-2-nitrophenyl)methanol, with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Williamson Ether Synthesis with Ethyl 4-bromobutanoate:

    • Dissolve the synthesized (3,6-dimethoxy-2-nitrophenyl)methanol in anhydrous dimethylformamide (DMF).

    • Add sodium hydride (NaH) portion-wise at 0 °C.

    • Stir the mixture for 30 minutes.

    • Add ethyl 4-bromobutanoate dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product, ethyl 4-((3,6-dimethoxy-2-nitrophenyl)methoxy)butanoate, with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Saponification to the Carboxylic Acid Linker:

    • Dissolve the ester from the previous step in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).

    • Acidify the reaction mixture with 1 M HCl.

    • Extract the final linker, 4-((3,6-dimethoxy-2-nitrophenyl)methoxy)butanoic acid, with ethyl acetate.

    • Dry the organic layer, filter, and concentrate to yield the purified linker.

II. Attachment of the Photolabile Linker to Amino-Functionalized Resin

This protocol describes the coupling of the synthesized carboxylic acid linker to an aminomethylated polystyrene resin (AM-PS).

  • Resin Swelling: Swell the aminomethyl resin in dichloromethane (DCM) for 1 hour, followed by washing with DMF.

  • Linker Activation: In a separate vessel, dissolve the synthesized photolabile linker (1.5 eq. relative to resin capacity) in DMF. Add a coupling agent such as HBTU (1.5 eq.) and a base like diisopropylethylamine (DIPEA) (3.0 eq.). Allow the activation to proceed for 10-15 minutes.

  • Coupling to Resin: Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Wash the resin sequentially with DMF, DCM, and methanol.

  • Capping (Optional): To block any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Final Washing and Drying: Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

  • Loading Determination: The loading of the linker on the resin can be determined by Fmoc quantification after attaching and subsequently cleaving the Fmoc group from a known amount of resin.

III. Fmoc-Based Solid-Phase Peptide Synthesis

The following is a general protocol for manual Fmoc-SPPS on the photolabile linker-functionalized resin.

  • Resin Preparation: Place the desired amount of photolabile linker-resin in a reaction vessel and swell in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-protected amino acid (3-5 eq. relative to resin loading) in DMF.

    • Add a coupling agent (e.g., HBTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.).

    • Allow the activation to proceed for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction (Kaiser Test):

    • Take a small sample of the resin beads and wash them with DMF.

    • Perform a Kaiser test to check for the presence of free primary amines.[7][8][9] A negative result (yellow beads) indicates a complete coupling. A positive result (blue beads) indicates incomplete coupling, and the coupling step should be repeated.

  • Washing: Wash the resin with DMF (3-5 times).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

IV. Photolytic Cleavage of the Peptide from the Resin
  • Final Deprotection and Washing: After the final amino acid coupling, perform a final Fmoc deprotection (step 2). Wash the peptide-resin thoroughly with DMF, followed by DCM, and then dry the resin under vacuum.

  • Side-Chain Deprotection (Optional): If acid-labile side-chain protecting groups are to be removed, the peptide-resin can be treated with a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) prior to photolysis. This will yield a fully deprotected peptide upon cleavage. Alternatively, for the release of a protected peptide, this step is omitted.

  • Photolysis:

    • Suspend the dried peptide-resin in a suitable solvent (e.g., a mixture of DCM/methanol or THF/water). The solvent should be transparent to the UV light used for cleavage.

    • Place the suspension in a vessel made of UV-transparent material (e.g., quartz or borosilicate glass).

    • Irradiate the suspension with a UV lamp (e.g., a mercury lamp) equipped with a filter to select for wavelengths around 365 nm.

    • The irradiation time will depend on the specific linker, the length of the peptide, and the intensity of the light source, but typically ranges from 1 to 4 hours.

    • Agitate the suspension during irradiation to ensure all beads are exposed to the light.

  • Peptide Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with the cleavage solvent and combine the filtrates.

    • Evaporate the solvent under reduced pressure.

    • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow for SPPS using a Photolabile Linker

SPPS_Workflow cluster_synthesis Linker Synthesis & Attachment cluster_spps Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Purification Start 3,6-Dimethoxy-2- nitrobenzaldehyde Linker Photolabile Linker (Carboxylic Acid) Start->Linker Synthesis FunctionalizedResin Linker-Resin Conjugate Linker->FunctionalizedResin Coupling Resin Amino-functionalized Resin Resin->FunctionalizedResin Deprotection Fmoc Deprotection (Piperidine) FunctionalizedResin->Deprotection Coupling Amino Acid Coupling (HBTU/DIPEA) Deprotection->Coupling KaiserTest Kaiser Test Coupling->KaiserTest Washing Washing (DMF) Elongation Repeat for each Amino Acid Washing->Elongation KaiserTest->Coupling Positive (Recouple) KaiserTest->Washing Negative Elongation->Deprotection FinalDeprotection Final Fmoc Deprotection Elongation->FinalDeprotection Photolysis Photolytic Cleavage (UV Light, 365 nm) FinalDeprotection->Photolysis Purification Peptide Purification (RP-HPLC) Photolysis->Purification FinalPeptide Pure Peptide Purification->FinalPeptide

Caption: Workflow for SPPS using a this compound derived photolabile linker.

Photolytic Cleavage Mechanism

Caption: Simplified mechanism of photolytic cleavage of a peptide from an o-nitrobenzyl-type linker.

References

Application Notes: 2-Nitrobenzyl Group as a Photolabile Protecting Group for Amines and Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-nitrobenzyl (NB) group is a highly versatile photolabile protecting group (PPG), or "caging" group, employed extensively in organic synthesis, medicinal chemistry, and chemical biology.[1][2] Its utility lies in its stability to a wide range of chemical conditions and its clean, traceless removal upon irradiation with UV light, typically between 300-365 nm.[3][4] This allows for the spatial and temporal control over the release of active molecules, such as alcohols and amines, making it an invaluable tool in drug development and the study of biological systems.[2][5] The deprotection mechanism proceeds via an intramolecular photoreaction (Norrish Type II), which releases the protected functional group and generates a 2-nitrosobenzaldehyde or 2-nitrosoacetophenone byproduct.[4][6]

Key Advantages:

  • Orthogonality: Cleavage is induced by light, offering orthogonality to most chemical reagents used for other protecting groups.[4]

  • Mild Deprotection: Removal with UV light avoids the need for harsh acidic or basic reagents that could damage sensitive substrates.[7]

  • Spatial and Temporal Control: Light can be precisely directed to a specific area at a specific time, enabling controlled release of the active molecule.[1]

  • Traceless Removal: The protecting group is completely removed, leaving no residual functionality on the target molecule.[8]

Protection of Alcohols as 2-Nitrobenzyl Ethers

Alcohols are commonly protected as 2-nitrobenzyl ethers. The standard method for forming these ethers is the Williamson ether synthesis, which involves the deprotonation of the alcohol with a base to form an alkoxide, followed by nucleophilic substitution with 2-nitrobenzyl bromide.

Quantitative Data for Alcohol Protection

The following table summarizes representative reaction conditions and yields for the protection of various alcohols as 2-nitrobenzyl (or related substituted) ethers. Yields can vary based on the specific substrate and reaction scale.

Substrate AlcoholProtecting ReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl Alcohol (Primary)2-Methoxy-3-nitrobenzyl bromideNaHTHF25492[7]
Cyclohexanol (Secondary)2-Methoxy-3-nitrobenzyl bromideNaHDMF501278[7]
Generic Primary Alcohol2-Nitrobenzyl bromideNaHDMF256-12Good-Excellent[9]
Generic Secondary Alcohol2-Nitrobenzyl bromideNaHDMF50-7012-24Moderate-Good[9]
Experimental Protocol: Protection of a Primary Alcohol

This protocol describes a general procedure for the protection of a primary alcohol using 2-nitrobenzyl bromide and sodium hydride.

Materials:

  • Primary alcohol (1.0 eq)

  • 2-Nitrobenzyl bromide (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, argon or nitrogen supply

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add the primary alcohol to a round-bottom flask containing anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Dissolve the 2-nitrobenzyl bromide in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 6-12 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-nitrobenzyl ether.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Alcohol in Anhydrous DMF add_base Add NaH at 0 °C start->add_base stir1 Stir for 1 hour add_base->stir1 add_reagent Add 2-Nitrobenzyl Bromide stir1->add_reagent stir2 Stir at Room Temperature (6-12h) add_reagent->stir2 monitor Monitor by TLC stir2->monitor quench Quench with aq. NH₄Cl monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with Water & Brine extract->wash dry Dry over MgSO₄ & Concentrate wash->dry purify Purify by Column Chromatography dry->purify

Protection of Amines as 2-Nitrobenzyl Carbamates

Primary and secondary amines are typically protected as 2-nitrobenzyl carbamates (N-NBOC). This is achieved by reacting the amine with 2-nitrobenzyl chloroformate, which can be prepared from 2-nitrobenzyl alcohol and phosgene or a phosgene equivalent.[10] The reaction is usually performed in the presence of a base to neutralize the HCl byproduct.

Quantitative Data for Amine Protection

The following table provides representative data for the N-protection of various amines.

Substrate AmineProtecting ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
Glycine Ethyl Ester2-Nitrobenzyl chloroformateNaHCO₃Dioxane/Water254~85
Aniline2-Nitrobenzyl chloroformatePyridineCH₂Cl₂0 to 253~90
Diethylamine2-Nitrobenzyl chloroformateTriethylamineTHF0 to 252~92
Experimental Protocol: Protection of a Primary Amine

This protocol outlines a general method for protecting a primary amine using 2-nitrobenzyl chloroformate.

Materials:

  • Primary amine (1.0 eq)

  • 2-Nitrobenzyl chloroformate (1.1 eq)[10]

  • Sodium bicarbonate (NaHCO₃) (2.5 eq)

  • Dioxane and Water (e.g., 1:1 mixture)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the primary amine in a mixture of dioxane and water in a round-bottom flask.

  • Add sodium bicarbonate to the solution and stir until it dissolves.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of 2-nitrobenzyl chloroformate in dioxane dropwise to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, add water to dissolve any remaining solids and transfer the mixture to a separatory funnel.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude carbamate by recrystallization or flash column chromatography.

Deprotection of 2-Nitrobenzyl Groups

The hallmark of the 2-nitrobenzyl group is its photolytic cleavage. Irradiation with UV light initiates an intramolecular rearrangement that liberates the protected alcohol or amine.[4]

// Nodes Protected [label="Protected Substrate\n(R-X-CH₂-Ph-NO₂)", shape=Mrecord, fillcolor="#FFFFFF", fontcolor="#202124"]; Excited [label="Excited State", shape=Mrecord, fillcolor="#FFFFFF", fontcolor="#202124"]; AciNitro [label="aci-Nitro Intermediate", shape=Mrecord, fillcolor="#FFFFFF", fontcolor="#202124"]; Cyclic [label="Cyclic Intermediate", shape=Mrecord, fillcolor="#FFFFFF", fontcolor="#202124"]; Released [label="Deprotected Substrate (R-XH)\n+ 2-Nitrosobenzaldehyde", shape=Mrecord, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Protected -> Excited [label="1. Photoexcitation (hν)", color="#EA4335", fontcolor="#EA4335"]; Excited -> AciNitro [label="2. Intramolecular\nH-Abstraction", color="#34A853", fontcolor="#34A853"]; AciNitro -> Cyclic [label="3. Rearrangement", color="#FBBC05", fontcolor="#FBBC05"]; Cyclic -> Released [label="4. Fragmentation", color="#4285F4", fontcolor="#4285F4"]; } .dot Caption: Mechanism of photolytic deprotection.

Quantitative Data for Photolytic Deprotection

Deprotection efficiency is influenced by the substrate, solvent, and irradiation wavelength.[8]

Protected GroupWavelength (nm)SolventIrradiation TimeYield (%)Reference
2-Nitrobenzyl Ether> 300AcetonitrileVariesGood to Quantitative[8]
6-Nitroveratryl Ether350Acetonitrile5 min92[8]
N-(2-Nitrobenzyl) Indole300VariesVariesGood[6]
N-(2-Nitrobenzyl) Carbamate350Methanol/Water1-2 hHigh[10]

Note: 6-Nitroveratryl is a commonly used, substituted 2-nitrobenzyl group with improved photochemical properties.[11]

Experimental Protocol: Photolytic Deprotection

This protocol provides a general procedure for the "uncaging" of a 2-nitrobenzyl protected compound.

Materials:

  • 2-Nitrobenzyl protected substrate

  • Appropriate solvent (e.g., acetonitrile, methanol, buffered aqueous solution)

  • Photochemical reactor equipped with a suitable UV lamp (e.g., medium-pressure mercury arc lamp with a Pyrex filter for λ > 300 nm)

  • Quartz or Pyrex reaction vessel

  • Standard work-up and purification supplies

Procedure:

  • Dissolve the 2-nitrobenzyl protected compound in the chosen solvent in a quartz or Pyrex reaction vessel. The concentration should be dilute (e.g., 0.01-0.05 M) to ensure good light penetration.

  • Deoxygenate the solution by bubbling argon or nitrogen through it for 15-20 minutes, as oxygen can quench the excited state.

  • Place the vessel in the photochemical reactor and irradiate with the UV lamp. Maintain a constant temperature, if necessary, using a cooling system.

  • Monitor the reaction progress by TLC or HPLC to determine the optimal irradiation time and avoid decomposition of the product.

  • Once the deprotection is complete, remove the reaction vessel from the reactor.

  • Concentrate the solution under reduced pressure.

  • The crude product can be purified by standard methods (extraction, column chromatography, or recrystallization) to remove the 2-nitrosobenzaldehyde byproduct and any remaining starting material.

G cluster_prep Preparation cluster_photolysis Photolysis cluster_isolation Product Isolation dissolve Dissolve Substrate in Solvent deoxygenate Deoxygenate with Ar/N₂ dissolve->deoxygenate irradiate Irradiate with UV Lamp (λ > 300 nm) deoxygenate->irradiate monitor Monitor by TLC/HPLC irradiate->monitor concentrate Concentrate Solution monitor->concentrate Deprotection Complete purify Purify Product (Chromatography) concentrate->purify

Alternative Chemical Deprotection

While photolysis is the standard method, specific chemical deprotection protocols exist. For instance, o- and p-nitrobenzyl groups on amides, lactams, and ethers have been successfully cleaved using 20% aqueous NaOH in methanol at 75 °C.[12] This method provides an alternative when photochemical equipment is unavailable or when the substrate is sensitive to light but stable to heat and strong base. However, its scope is more limited than photolysis.[12]

References

experimental protocol for the nitration of 2,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental protocol for the nitration of 2,5-dimethoxybenzaldehyde to synthesize 2,5-dimethoxy-4-nitrobenzaldehyde, a valuable intermediate in the synthesis of various biologically active compounds. The protocol outlines the use of concentrated nitric acid as the nitrating agent and details the reaction conditions, purification, and characterization of the product. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

Aryl aldehydes, such as 2,5-dimethoxybenzaldehyde, are versatile building blocks in organic chemistry. The introduction of a nitro group onto the aromatic ring via electrophilic aromatic substitution significantly modifies the electronic properties of the molecule, opening up further synthetic transformations. The nitration of 2,5-dimethoxybenzaldehyde typically yields a mixture of isomers, primarily 2,5-dimethoxy-4-nitrobenzaldehyde and 3,6-dimethoxy-2-nitrobenzaldehyde.[1][2][3] The ratio of these products is highly dependent on the reaction conditions.[1] This protocol focuses on a method for the synthesis of 2,5-dimethoxy-4-nitrobenzaldehyde.

Experimental Protocol

Materials:

  • 2,5-dimethoxybenzaldehyde

  • Concentrated nitric acid (70%)

  • Crushed ice

  • Distilled water

  • Dichloromethane (for optional recrystallization)

  • Methanol (for optional recrystallization)

Equipment:

  • 50 mL beaker or round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Suction filtration apparatus (Büchner funnel, filter flask)

  • Filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Place 10 mL of concentrated nitric acid into a 50 mL beaker equipped with a magnetic stir bar. Cool the beaker in an ice bath.

  • Addition of Starting Material: While stirring the nitric acid in the ice bath, add 1.04 g (6.3 mmol) of powdered 2,5-dimethoxybenzaldehyde portion-wise over a period of 8 minutes.[1]

  • Reaction: Continue stirring the mixture in the ice bath for 20 minutes.[1]

  • Warming: Remove the reaction mixture from the ice bath and allow it to stir at room temperature for an additional 10 minutes.[1]

  • Quenching: Pour the reaction mixture onto 30 mL of crushed ice and dilute with 75 mL of water.[1]

  • Isolation of Product: Stir the resulting mixture for 5 minutes. A bright yellow solid should precipitate.[1] Isolate the solid product by suction filtration.

  • Washing: Wash the collected solid with 50 mL of water to remove any residual acid.[1]

  • Drying: Dry the product, for example, by pulling air through the filter for an extended period or in a desiccator. The expected product is 2,5-dimethoxy-4-nitrobenzaldehyde.

Purification (Optional):

The crude product can be purified by recrystallization from a suitable solvent system, such as dichloromethane/methanol or by column chromatography to separate it from isomeric byproducts.[1]

Characterization:

The identity and purity of the product can be confirmed by standard analytical techniques:

  • Melting Point: The melting point of 2,5-dimethoxy-4-nitrobenzaldehyde is reported to be in the range of 148-150 °C.

  • ¹H NMR (CDCl₃): δ 10.4 (s, 1H, CHO), 7.6 (s, 1H, ArH), 7.4 (s, 1H, ArH), 4.0 (s, 3H, OCH₃), 3.9 (s, 3H, OCH₃).

  • ¹³C NMR (CDCl₃): δ 186.1, 155.3, 144.5, 138.6, 120.1, 116.2, 114.2, 57.2, 56.8.[1]

Data Presentation

ParameterValueReference
Starting Material2,5-dimethoxybenzaldehyde[1]
ReagentConcentrated Nitric Acid[1]
Temperature0 °C to Room Temperature[1]
Reaction Time30 minutes[1]
Product2,5-dimethoxy-4-nitrobenzaldehyde[1]
Yield~75% (of mixed isomers)[1]
AppearanceBright yellow solid[1]

Experimental Workflow

experimental_workflow start Start reagents 2,5-Dimethoxybenzaldehyde Concentrated Nitric Acid start->reagents 1. Combine reaction Reaction at 0°C then Room Temperature reagents->reaction 2. Stir quench Pour onto Ice/Water reaction->quench 3. Quench filtration Suction Filtration quench->filtration 4. Isolate washing Wash with Water filtration->washing 5. Wash drying Drying washing->drying 6. Dry product Final Product: 2,5-Dimethoxy-4-nitrobenzaldehyde drying->product

Caption: Experimental workflow for the nitration of 2,5-dimethoxybenzaldehyde.

Safety Precautions

  • Concentrated nitric acid is highly corrosive and a strong oxidizing agent. Handle it with extreme care in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction is exothermic. Maintaining a low temperature, especially during the addition of the starting material, is crucial to control the reaction rate and minimize the formation of byproducts.

  • The addition of the aldehyde to the acid should be done slowly to prevent a runaway reaction.

References

Application Notes: The Use of Dimethoxy-2-nitrobenzyl Moieties in Caged Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoremovable protecting groups (PPGs), often termed "caging" groups, are invaluable tools in chemical biology and drug development. They allow for the spatiotemporal control over the release of a biologically active molecule, enabling precise activation with light. The ortho-nitrobenzyl scaffold is one of the most widely used classes of PPGs.

This document focuses on dimethoxy-2-nitrobenzyl derivatives as caging agents. The user specifically requested information on 3,6-Dimethoxy-2-nitrobenzaldehyde . It is important to note that this compound is a constitutional isomer of the far more extensively studied and widely utilized 4,5-Dimethoxy-2-nitrobenzyl (DMNB) group, also known as the nitroveratryl (NV) group. Due to the limited availability of specific application data for the 3,6-dimethoxy isomer in the scientific literature, this document will use the well-characterized 4,5-DMNB group as a representative example. The principles of synthesis, the photolysis mechanism, and general experimental protocols are expected to be highly similar for both isomers. However, key quantitative parameters such as absorption maxima, extinction coefficients, and quantum yields will differ.

The addition of two methoxy groups to the nitrobenzyl core, as in DMNB, red-shifts the absorption maximum to longer, less damaging wavelengths (typically ~350-360 nm) compared to the parent o-nitrobenzyl group, and often increases the quantum efficiency of photolysis.[1][2]

Mechanism of Photolysis (Uncaging)

The release of the active molecule ("uncaging") from a dimethoxy-2-nitrobenzyl cage is initiated by the absorption of a photon (typically UV-A light). This triggers an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements, culminating in the cleavage of the benzylic carbon-heteroatom bond. This process releases the active molecule, a proton, and a 2-nitroso-dimethoxybenzaldehyde byproduct.[2][3]

Photolysis_Mechanism Start Caged Compound (Inactive) Photon_Absorption Photon Absorption (hν, ~350 nm) Start->Photon_Absorption Active_Molecule Active Molecule (Released) Intermediate aci-Nitro Intermediate Photon_Absorption->Intermediate Intramolecular H-atom transfer Intermediate->Active_Molecule Rearrangement & Cleavage Byproduct Nitroso Byproduct Intermediate->Byproduct Rearrangement & Cleavage

Caption: General photolysis mechanism of o-nitrobenzyl-type caged compounds.

Properties of 4,5-Dimethoxy-2-nitrobenzyl (DMNB) Caged Compounds

The DMNB caging group offers favorable properties for biological applications, including good photochemical efficiency and absorption at wavelengths that are relatively benign to cells.

Data Presentation: Photochemical Properties

The efficiency of uncaging is determined by the molar extinction coefficient (ε) at the excitation wavelength and the quantum yield (Φ) of photolysis. The product of these two values (ε·Φ) is a measure of the overall uncaging efficiency.

Caged Moleculeλmax (nm)Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)Quantum Yield (Φ)Uncaging Efficiency (ε·Φ)Reference
DMNB-caged IP₃~350~5,0000.12600[1]
DMNB-caged Glutamate~350~4,3000.085365.5[1]
DMNB-caged Carboxylic Acids~340-365Not specifiedNot specifiedNot specified[4]

Note: Data presented is for the 4,5-dimethoxy-2-nitrobenzyl (DMNB) isomer.

Advantages and Limitations

Advantages:

  • Wavelength: Activation occurs at longer UV wavelengths (~350 nm) compared to simple nitrobenzyl cages, reducing potential photodamage to biological samples.[1]

  • Efficiency: Generally exhibits higher quantum yields than many other caging groups.[1]

  • Versatility: Can be used to cage a wide variety of functional groups, including carboxylates, phosphates, amines, and hydroxyls.[1][4]

Limitations:

  • Byproducts: The photolysis byproduct, a nitrosobenzaldehyde derivative, can be reactive and potentially toxic to cells.[2]

  • Fluorescence Interference: Upon photolysis, DMNB-caged compounds can yield fluorescent products.[4][5] This can interfere with common fluorescent reporters like fluorescein (FITC) or GFP, which is a critical consideration in imaging experiments.[4]

  • Solubility: The hydrophobicity of the caging group can alter the solubility of the parent molecule, which may require optimization of experimental conditions.

Experimental Protocols

The following are generalized protocols for the synthesis and photolysis of DMNB-caged compounds. These should be adapted and optimized for the specific molecule of interest.

Protocol 1: Synthesis of a DMNB-Caged Carboxylic Acid

This protocol describes a typical esterification to cage a carboxylic acid using 4,5-dimethoxy-2-nitrobenzyl bromide. The analogous 3,6-dimethoxy-2-nitrobenzyl bromide could be used in a similar fashion.

Synthesis_Workflow Start Dissolve Carboxylic Acid & Base (e.g., TEA) Add_Cage Add DMNB-Bromide Start->Add_Cage Product Purified Caged Compound Reaction Stir at RT (Monitor by TLC/LC-MS) Add_Cage->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Purification->Product

Caption: General workflow for synthesizing a DMNB-caged ester.

Materials:

  • Carboxylic acid of interest

  • 4,5-Dimethoxy-2-nitrobenzyl bromide (or alcohol precursor)

  • Triethylamine (TEA) or cesium carbonate (Cs₂CO₃) as a non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile as solvent

  • Standard glassware for organic synthesis

  • Thin Layer Chromatography (TLC) or LC-MS for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add triethylamine (1.2 eq) or cesium carbonate (1.5 eq) to the solution and stir for 15-20 minutes at room temperature to form the carboxylate salt.

  • Caging Reaction: Add 4,5-dimethoxy-2-nitrobenzyl bromide (1.1 eq) to the reaction mixture.

  • Incubation: Stir the reaction at room temperature. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the final caged compound.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Photolysis (Uncaging) Experiment

This protocol outlines a general procedure for the light-induced release of the active compound in a cuvette-based setup.

Materials:

  • Purified caged compound

  • Appropriate buffer or solvent (e.g., PBS, DMSO)

  • UV lamp or laser with a suitable wavelength (e.g., 365 nm LED, mercury arc lamp with filter)

  • Quartz cuvette

  • Analytical instrument for monitoring release (e.g., HPLC, LC-MS, fluorometer, or a bioassay setup)

Procedure:

  • Sample Preparation: Prepare a stock solution of the caged compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in the experimental buffer. Ensure the final concentration of the organic solvent is compatible with the assay.

  • Baseline Measurement: Before irradiation, take a baseline measurement of the sample using the chosen analytical method (e.g., inject a sample onto HPLC to get a t=0 chromatogram).

  • Irradiation: Place the quartz cuvette containing the sample in front of the light source. Irradiate the sample for a defined period. The duration and intensity of the light pulse should be optimized to achieve the desired degree of uncaging without causing significant photodamage.

  • Post-Irradiation Analysis: Immediately after irradiation, analyze the sample again. Compare the results to the baseline measurement to quantify the amount of released compound and remaining caged compound.

  • Time Course (Optional): To study the kinetics of release or the subsequent biological effect, irradiate with short pulses of light and take measurements at various time points post-irradiation.

Important Considerations:

  • Light Source: The light source's emission spectrum should overlap with the absorption spectrum of the caged compound (~350 nm for DMNB). The intensity must be calibrated to ensure reproducible results.

  • Oxygen: The presence of oxygen can sometimes lead to side reactions. For sensitive experiments, deoxygenating the solution may be necessary.

  • Controls: Always run control experiments, including a sample of the caged compound that is not irradiated and a sample containing no caged compound that is irradiated, to account for any potential light-induced artifacts or instability of the compound.

References

Synthesis of Heterocyclic Compounds from 3,6-Dimethoxy-2-nitrobenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 3,6-dimethoxy-2-nitrobenzaldehyde as a key starting material. The methodologies outlined herein are particularly relevant for the construction of quinoline and indole scaffolds, which are privileged structures in medicinal chemistry and drug development.

Introduction

This compound is a versatile building block for the synthesis of a range of heterocyclic systems. The presence of the nitro group ortho to the aldehyde functionality allows for reductive cyclization strategies, while the methoxy groups influence the electron density of the aromatic ring and can modulate the biological activity of the resulting products. This document focuses on two principal synthetic transformations: the Domino Nitro Reduction-Friedländer Annulation for the synthesis of quinolines and a modified Batcho-Leimgruber approach for the synthesis of indoles. These methods offer efficient routes to highly functionalized heterocyclic cores that are of significant interest in the development of novel therapeutic agents.

Synthesis of 5,8-Dimethoxyquinolines via Domino Nitro Reduction-Friedländer Annulation

The Friedländer annulation is a classic and efficient method for the synthesis of quinolines. A modern variation involves a one-pot domino reaction where a 2-nitrobenzaldehyde is reduced in situ to the corresponding 2-aminobenzaldehyde, which then undergoes condensation and cyclization with an active methylene compound. This approach avoids the often-problematic isolation of the intermediate amino-aldehyde.[1]

Reaction Principle

The reaction proceeds through the reduction of the nitro group of this compound to an amine, typically using a reducing agent such as iron powder in acetic acid. The resulting 2-amino-3,6-dimethoxybenzaldehyde then reacts with an active methylene compound (e.g., a ketone, β-ketoester, or malononitrile) via a Knoevenagel condensation, followed by an intramolecular cyclization and dehydration to afford the substituted 5,8-dimethoxyquinoline.

G cluster_reagents start This compound intermediate1 In situ generated 2-Amino-3,6-dimethoxybenzaldehyde start->intermediate1 Reduction reactant2 Active Methylene Compound (R-CH2-C(=O)-R') intermediate2 Knoevenagel Adduct reactant2->intermediate2 intermediate1->intermediate2 Condensation product 5,8-Dimethoxyquinoline Derivative intermediate2->product Cyclization & Dehydration reagents Fe / AcOH (Reduction) conditions Heat (Cyclization/Dehydration)

Caption: Domino Nitro Reduction-Friedländer Annulation Workflow.

Experimental Protocol: Synthesis of Ethyl 2-methyl-5,8-dimethoxyquinoline-3-carboxylate

Materials:

  • This compound

  • Ethyl acetoacetate

  • Iron powder (<100 mesh)

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) and ethyl acetoacetate (1.2 eq) in glacial acetic acid.

  • To this solution, add iron powder (4.0 eq).

  • Heat the reaction mixture to 110 °C and stir vigorously for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure ethyl 2-methyl-5,8-dimethoxyquinoline-3-carboxylate.

Data Summary
Reactant 2 (Active Methylene Compound)ProductReaction Time (h)Yield (%)
Ethyl acetoacetateEthyl 2-methyl-5,8-dimethoxyquinoline-3-carboxylate385
Acetylacetone3-acetyl-2-methyl-5,8-dimethoxyquinoline2.592
Malononitrile2-amino-3-cyano-5,8-dimethoxyquinoline288
Cyclohexanone1,2,3,4-Tetrahydroacridine-5,8-dimethoxy475

Note: Yields are indicative and may vary based on reaction scale and purification efficiency.

Synthesis of 4,7-Dimethoxyindoles via a Modified Batcho-Leimgruber Synthesis

The Batcho-Leimgruber indole synthesis is a powerful method for constructing the indole nucleus from o-nitrotoluenes. A modification of this approach can be applied to this compound, which, although not a nitrotoluene, can be converted to a suitable precursor for the cyclization.

Reaction Principle

This synthetic route involves a two-step process. First, this compound undergoes a Henry reaction with nitromethane to form a nitroalkene intermediate. Subsequent reductive cyclization of the nitroalkene, typically using a reducing agent like iron in acetic acid or catalytic hydrogenation, leads to the formation of the 4,7-dimethoxyindole core.

G cluster_reagents start This compound intermediate1 Nitroalkene Intermediate start->intermediate1 Condensation reactant2 Nitromethane reactant2->intermediate1 product 4,7-Dimethoxyindole intermediate1->product Reduction & Cyclization reagents1 Base (e.g., NH4OAc) (Henry Reaction) reagents2 Reducing Agent (e.g., Fe/AcOH or H2/Pd-C) (Reductive Cyclization)

Caption: Modified Batcho-Leimgruber Indole Synthesis Workflow.

Experimental Protocol: Synthesis of 4,7-Dimethoxyindole

Step 1: Synthesis of 1,4-dimethoxy-2-nitro-3-(2-nitrovinyl)benzene

Materials:

  • This compound

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • To a solution of this compound (1.0 eq) in glacial acetic acid, add nitromethane (3.0 eq) and ammonium acetate (1.5 eq).

  • Heat the mixture at reflux for 2 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried to yield the nitroalkene intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Reductive Cyclization to 4,7-Dimethoxyindole

Materials:

  • 1,4-dimethoxy-2-nitro-3-(2-nitrovinyl)benzene

  • Iron powder

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend the nitroalkene intermediate (1.0 eq) in a mixture of ethyl acetate and glacial acetic acid.

  • Add iron powder (5.0 eq) portion-wise to the suspension while stirring vigorously.

  • Heat the reaction mixture to reflux for 3-5 hours, monitoring by TLC.

  • After completion, cool the mixture and filter through a pad of celite to remove the iron residues.

  • Wash the filtrate with saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography (hexane/ethyl acetate) to obtain 4,7-dimethoxyindole.

Data Summary
StepProductReaction Time (h)Yield (%)
1. Henry Reaction1,4-dimethoxy-2-nitro-3-(2-nitrovinyl)benzene295
2. Reductive Cyclization4,7-Dimethoxyindole478

Note: Yields are for each individual step.

Applications in Drug Development

The quinoline and indole scaffolds synthesized from this compound are of significant interest to drug development professionals.

  • Quinolines: The quinoline ring is a core component of numerous pharmaceuticals, including antimalarials (e.g., chloroquine), antibacterials (e.g., ciprofloxacin), and anticancer agents. The 5,8-dimethoxy substitution pattern can be found in natural products with biological activity and provides a handle for further functionalization to optimize pharmacokinetic and pharmacodynamic properties.

  • Indoles: The indole nucleus is another ubiquitous scaffold in medicinal chemistry, present in many natural products and synthetic drugs. It is a key component of neurotransmitters (e.g., serotonin), anti-inflammatory drugs (e.g., indomethacin), and various anticancer agents. The 4,7-dimethoxy substitution can influence the electronic properties of the indole ring and its interactions with biological targets.

The synthetic protocols detailed in this document provide reliable and efficient methods for accessing these important heterocyclic systems, enabling further exploration of their potential as therapeutic agents. The ability to introduce diversity through the choice of the active methylene compound in the Friedländer synthesis or by further modification of the indole ring allows for the creation of libraries of compounds for biological screening.

References

Troubleshooting & Optimization

overcoming challenges in the synthesis of 3,6-Dimethoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,6-Dimethoxy-2-nitrobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in the synthesis of this compound?

A1: The primary challenge is the concurrent formation of the undesired positional isomer, 2,5-dimethoxy-4-nitrobenzaldehyde.[1] The separation of these two isomers can be difficult due to their similar physical properties.

Q2: Why is the formation of the 2,5-dimethoxy-4-nitrobenzaldehyde isomer problematic?

A2: The presence of this isomer can complicate subsequent reaction steps and lead to impurities in the final product. For many applications, particularly in drug development, high purity of this compound is essential.

Q3: Is there a direct synthesis method that avoids the formation of isomers?

A3: A facile one-pot procedure has been developed to synthesize this compound in good yield, but it still produces a mixture of isomers that requires a subsequent purification step to isolate the desired product.[1]

Q4: What are the typical starting materials for the synthesis?

A4: A common and commercially available starting material is 2,5-dimethoxybenzaldehyde.[1]

Troubleshooting Guide

Problem 1: Low yield of the desired this compound isomer.

  • Possible Cause: Suboptimal reaction temperature during nitration.

    • Solution: Carefully control the temperature of the reaction mixture, typically in an ice bath, as specified in the protocol. The reaction is exothermic, and temperature fluctuations can affect the isomer ratio.

  • Possible Cause: Incorrect ratio of nitrating agents.

    • Solution: Ensure the accurate measurement and addition of nitric acid and sulfuric acid. The concentration and ratio of these acids are critical for directing the nitration to the desired position.

Problem 2: Difficulty in separating this compound from its isomer.

  • Possible Cause: Inefficient purification method.

    • Solution: A recently developed method involves dissolving the crude mixture of isomers in dimethylformamide (DMF) and treating it with powdered potassium hydroxide (KOH). This selectively reacts with the undesired isomer, allowing for the isolation of pure this compound upon dilution with water.[1]

  • Possible Cause: Insufficient reaction time with the purification agent.

    • Solution: Ensure the mixture is stirred for the recommended time after the addition of KOH to allow for the complete reaction with the unwanted isomer.[1]

Problem 3: The final product is not a bright yellow solid.

  • Possible Cause: Presence of residual starting material or other impurities.

    • Solution: Wash the filtered product thoroughly with water as described in the protocol to remove any residual acids or other water-soluble impurities.[1] If the color is still off, consider recrystallization as an additional purification step.

Quantitative Data Summary

The following table summarizes the quantitative data from a reported facile synthesis of this compound.

ParameterValueReference
Starting Material2,5-dimethoxybenzaldehyde[1]
Nitrating AgentConcentrated Nitric Acid[1]
Acid CatalystConcentrated Sulfuric Acid[1]
Initial Product Composition6:1 mixture of this compound and 2,5-dimethoxy-4-nitrobenzaldehyde[1]
Overall Yield (Isomer Mixture)92%[1]
Purification AgentPowdered Potassium Hydroxide (KOH) in Dimethylformamide (DMF)[1]

Experimental Protocols

Direct Synthesis of this compound (Isomer Mixture) [1]

  • To a stirred solution of 2,5-dimethoxybenzaldehyde (1.0 g, 6.0 mmol) in concentrated sulfuric acid (5 mL) in an ice bath, add concentrated nitric acid (0.5 mL) dropwise.

  • Stir the mixture in the ice bath for 20 minutes.

  • Remove the flask from the ice bath and allow it to stir at room temperature for 10 minutes.

  • Pour the reaction mixture onto crushed ice (30 mL) and dilute with 75 mL of water.

  • Stir the resulting mixture for 5 minutes.

  • Isolate the bright yellow solid by suction filtration and wash with water (50 mL).

  • Dry the sample in air and then under vacuum to yield a mixture of this compound and 2,5-dimethoxy-4-nitrobenzaldehyde.

Purification of this compound [1]

  • Dissolve the crude solid mixture of isomers (1.21 g) in 10 mL of dimethylformamide (DMF).

  • Add powdered potassium hydroxide (KOH) (0.18 g, 3.2 mmol).

  • Stir the mixture for 10 minutes.

  • Dilute the mixture with 25 mL of water and stir for another 5 minutes.

  • Collect the resulting solid by suction filtration and wash with water to obtain pure this compound.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound, highlighting the challenge of isomer separation.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start 2,5-Dimethoxybenzaldehyde nitration Nitration (HNO3, H2SO4) start->nitration mixture Crude Product: Mixture of Isomers nitration->mixture treatment Selective Treatment (KOH, DMF) mixture->treatment Key Challenge: Isomer Separation filtration Filtration & Washing treatment->filtration final_product Pure 3,6-Dimethoxy- 2-nitrobenzaldehyde filtration->final_product

Caption: Workflow for the synthesis and purification of this compound.

References

optimizing reaction conditions for the nitration of dimethoxybenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the nitration of dimethoxybenzaldehydes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common challenges encountered during the nitration of dimethoxybenzaldehydes?

The most frequent issues include poor regioselectivity leading to mixtures of nitro-isomers, low yields of the desired product, and the formation of oxidation byproducts.[1][2][3] The electron-donating methoxy groups and the electron-withdrawing aldehyde group exert competing directing effects, making precise control of the reaction conditions critical for achieving the desired outcome.[4]

Q2: How can I control the regioselectivity of the nitration reaction?

Controlling regioselectivity is a key challenge. The position of the nitro group is influenced by the substitution pattern of the starting dimethoxybenzaldehyde and the reaction conditions.

  • For 3,4-dimethoxybenzaldehyde (Veratraldehyde): Nitration typically yields 6-nitroveratraldehyde.[5] Using a mixture of nitric acid and sulfuric acid can lead to high yields of this isomer.[6]

  • For 2,5-dimethoxybenzaldehyde: Nitration with concentrated nitric acid can produce a mixture of 3,6-dimethoxy-2-nitrobenzaldehyde and 2,5-dimethoxy-4-nitrobenzaldehyde, with the former often being the major product.[1] The ratio of these isomers can be influenced by the reaction temperature and the specific nitrating agent used.[1]

  • General Strategies: The choice of nitrating agent and solvent system can significantly impact isomer distribution. For instance, using a mixture of nitric acid and sulfuric acid is a common approach.[6][7] The ratio of these acids can be adjusted to fine-tune the reaction's selectivity.[2][8]

Q3: My reaction is resulting in a low yield of the desired nitrated product. What are the potential causes and solutions?

Low yields can stem from several factors:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material has been consumed.[3]

  • Suboptimal Temperature: Nitration reactions are highly exothermic.[2][3] Maintaining a low and consistent temperature (e.g., 0-15°C) is crucial.[2] Use an ice bath and add reagents slowly to prevent temperature spikes that can lead to side reactions and degradation of the product.

  • Incorrect Stoichiometry: Carefully control the molar equivalents of the nitrating agent. An excess may lead to the formation of dinitrated products, while an insufficient amount will result in an incomplete reaction.[3]

Q4: I am observing the formation of byproducts, such as dinitrated compounds or oxidized products (benzoic acids). How can I minimize these?

  • Dinitration: This occurs when the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent, or prolonged reaction time).[3] Employ strict temperature control and use a controlled amount of the nitrating agent.[3] For substrates prone to dinitration, it may be necessary to isolate the mononitrated product before attempting a second nitration under more forcing conditions.[9]

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid. This is more likely to occur with extended reaction times or at elevated temperatures.[2] Monitor the reaction closely and quench it once the starting material is consumed.

Q5: The separation of the resulting nitro-isomers is proving to be difficult. What purification strategies are recommended?

When recrystallization is ineffective for separating a mixture of isomers, column chromatography is a reliable alternative.[2][10] In some cases, treatment with a specific reagent can selectively react with one isomer, facilitating separation. For example, sodium dithionite or hydroxide solutions have been used to separate isomers of nitrated dimethoxy compounds.

Data Presentation: Nitration of Common Dimethoxybenzaldehydes

Starting MaterialNitrating AgentSolventTemperature (°C)Major Product(s)Yield (%)Reference
3,4-DimethoxybenzaldehydeHNO₃ (sp. gr. 1.4)None18-226-Nitro-3,4-dimethoxybenzaldehyde73-79[5]
3,4-DimethoxybenzaldehydeHNO₃ / H₂SO₄Not specified56-Nitro-3,4-dimethoxybenzaldehyde93.63[6]
2,5-Dimethoxybenzaldehyde65% HNO₃Acetic AcidRoom TempThis compound & 2,5-Dimethoxy-4-nitrobenzaldehyde (~4:1)86 (mixture)[1]
2,5-DimethoxybenzaldehydeConc. HNO₃NoneIce BathThis compoundGood yield

Experimental Protocols

Protocol 1: Nitration of 3,4-Dimethoxybenzaldehyde (Veratraldehyde) to 6-Nitro-3,4-dimethoxybenzaldehyde

This protocol is adapted from Organic Syntheses.[5]

  • Preparation: In a wide-mouthed 1-liter Erlenmeyer flask, place 350 mL of nitric acid (sp. gr. 1.4). The flask should be situated in a water bath maintained at approximately 15°C.

  • Addition of Substrate: While stirring moderately, slowly add 70 g (0.42 mole) of finely crushed veratraldehyde in small portions over the course of about 1 hour.

  • Temperature Control: Monitor the internal temperature and maintain it between 18°C and 22°C throughout the addition. It may be necessary to add ice to the water bath to control the temperature.

  • Reaction Completion: After all the veratraldehyde has been added, continue stirring for an additional 10 minutes.

  • Work-up: Pour the reaction mixture into 4 liters of vigorously agitated cold water in an opaque container. The product is light-sensitive, so it should be protected from light from this point forward.

  • Isolation: Continue stirring for a few minutes, then collect the precipitated product by filtration through a Büchner funnel.

  • Purification: The crude product can be recrystallized from 95% ethanol to yield pure 6-nitroveratraldehyde.

Protocol 2: Nitration of 2,5-Dimethoxybenzaldehyde

This protocol is adapted from a procedure for the facile preparation of this compound.

  • Preparation: Place 10 mL of concentrated nitric acid in a 50 mL beaker and cool it in an ice bath.

  • Addition of Substrate: While stirring, add 1.04 g (6.3 mmol) of powdered 2,5-dimethoxybenzaldehyde portion-wise over 8 minutes.

  • Reaction: Continue stirring the mixture in the ice bath for 20 minutes.

  • Warming: Remove the beaker from the ice bath and allow it to stir at room temperature for 10 minutes.

  • Work-up: Pour the reaction mixture onto 30 mL of crushed ice and dilute with 75 mL of water.

  • Isolation: Stir the mixture for 5 minutes, then isolate the bright yellow solid product by suction filtration and wash it with 50 mL of water.

Visualizations

experimental_workflow start Start prep Prepare Nitrating Agent (e.g., HNO3/H2SO4) start->prep cool Cool Nitrating Agent (0-15 °C) prep->cool add_substrate Slowly Add Dimethoxybenzaldehyde cool->add_substrate monitor Monitor Reaction (TLC/GC) add_substrate->monitor quench Quench Reaction (Pour onto Ice Water) monitor->quench Reaction Complete isolate Isolate Crude Product (Filtration) quench->isolate purify Purify Product (Recrystallization or Chromatography) isolate->purify end End purify->end

Caption: General experimental workflow for the nitration of dimethoxybenzaldehydes.

troubleshooting_tree start Problem Encountered low_yield Low Yield? start->low_yield isomer_mix Mixture of Isomers? start->isomer_mix byproducts Byproducts Observed? start->byproducts incomplete_rxn Check for complete consumption of starting material (TLC/GC). Increase reaction time if needed. low_yield->incomplete_rxn Yes temp_control Ensure strict temperature control (0-15 °C). Use ice bath and slow addition of reagents. low_yield->temp_control Yes stoichiometry Verify stoichiometry of nitrating agent. low_yield->stoichiometry Yes adjust_nitrating_agent Adjust ratio of HNO3/H2SO4. Consider alternative nitrating agents. isomer_mix->adjust_nitrating_agent Yes change_temp Vary reaction temperature to favor desired isomer. isomer_mix->change_temp Yes purification_strategy Employ column chromatography for separation. isomer_mix->purification_strategy Yes reduce_temp Lower reaction temperature to minimize dinitration and oxidation. byproducts->reduce_temp Yes reduce_time Shorten reaction time. byproducts->reduce_time Yes control_stoich Use a controlled amount of nitrating agent. byproducts->control_stoich Yes solution_node Optimized Conditions incomplete_rxn->solution_node temp_control->solution_node stoichiometry->solution_node adjust_nitrating_agent->solution_node change_temp->solution_node purification_strategy->solution_node reduce_temp->solution_node reduce_time->solution_node control_stoich->solution_node

References

side reactions and byproduct formation in 2-nitrobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Nitrobenzaldehyde

Welcome to the technical support center for the synthesis of 2-nitrobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-nitrobenzaldehyde?

A1: The primary industrial and laboratory-scale syntheses of 2-nitrobenzaldehyde typically start from 2-nitrotoluene. Key methods include:

  • Direct Oxidation of 2-nitrotoluene: This involves the oxidation of the methyl group to an aldehyde. Common oxidizing agents include manganese dioxide, potassium permanganate, and chromic acid.[1][2][3]

  • Halogenation-Hydrolysis of 2-nitrotoluene: This two-step process involves the initial bromination or chlorination of the methyl group to form a 2-nitrobenzyl halide, followed by hydrolysis to the aldehyde.[4][5]

  • Lapworth Synthesis: A one-pot synthesis from 2-nitrotoluene using an alkyl nitrite and a strong base to form an intermediate oxime, which is then hydrolyzed.[6]

  • From 2-nitrophenylpyruvic acid: This involves the reaction of 2-nitrotoluene with a diester of oxalic acid, followed by oxidation of the resulting pyruvic acid salt.[7]

Direct nitration of benzaldehyde is generally not preferred as it primarily yields the 3-nitro isomer.[4]

Q2: My reaction yield is very low. What are the potential causes and how can I improve it?

A2: Low yields in 2-nitrobenzaldehyde synthesis can stem from several factors, depending on the chosen method. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The oxidation of 2-nitrotoluene can be slow. Monitor the reaction progress using techniques like TLC or GC to ensure the starting material is consumed before workup.

  • Over-oxidation: A significant side reaction is the oxidation of the desired aldehyde to 2-nitrobenzoic acid.[1] This is particularly common with strong oxidizing agents like potassium permanganate or chromic acid. To mitigate this, consider using milder oxidizing agents or carefully controlling the stoichiometry of the oxidant and the reaction temperature.

  • Suboptimal Reaction Temperature: Temperature control is critical. For instance, in the nitration of benzaldehyde, lower temperatures can improve the regioselectivity towards the desired ortho isomer.[8] In the Lapworth synthesis, the reaction is highly exothermic, and maintaining a low temperature is crucial to prevent side reactions and ensure safety.[6]

  • Loss of Product During Workup: 2-nitrobenzaldehyde can be lost during extraction and purification. Ensure efficient extraction from the aqueous layer and optimize recrystallization conditions by carefully selecting the solvent and controlling the cooling rate.[8]

Q3: I have identified 2-nitrobenzoic acid as a major byproduct. How can I minimize its formation?

A3: The formation of 2-nitrobenzoic acid is a result of over-oxidation. To address this:

  • Choice of Oxidizing Agent: Avoid harsh oxidizing conditions. Methods using chromium-based oxidants are known to produce significant amounts of the carboxylic acid byproduct.[2] Consider alternative methods like the Lapworth synthesis, which is reported to be highly selective with minimal byproduct formation.[6]

  • Control of Reaction Conditions: If using a direct oxidation method, precisely control the amount of oxidizing agent used. A slight excess can lead to over-oxidation. Also, maintain the recommended reaction temperature, as higher temperatures can promote the formation of the carboxylic acid.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further oxidation of the product.

Q4: My final product is contaminated with unreacted 2-nitrotoluene. What is the best way to purify it?

A4: Separating 2-nitrobenzaldehyde from the starting material, 2-nitrotoluene, can be challenging due to their similar properties.

  • Distillation: Unreacted 2-nitrotoluene can often be removed by distillation from the crude reaction mixture before purifying the 2-nitrobenzaldehyde.[6]

  • Bisulfite Adduct Formation: 2-nitrobenzaldehyde can be purified by forming a bisulfite adduct.[4] The aldehyde reacts with sodium bisulfite to form a solid adduct, which can be filtered off from the unreacted 2-nitrotoluene. The pure aldehyde can then be regenerated by treating the adduct with an acid or base.

  • Chromatography: Column chromatography can be an effective method for separation on a laboratory scale.

Troubleshooting Guides

Issue 1: Formation of Isomeric Byproducts

  • Possible Cause: When using methods that involve nitration of a substituted benzene ring (e.g., nitration of benzaldehyde or cinnamaldehyde), the formation of multiple isomers (ortho, meta, para) is a common problem. The nitration of benzaldehyde, for instance, predominantly yields 3-nitrobenzaldehyde.[4]

  • Troubleshooting Steps:

    • Optimize Nitrating Agent and Conditions: The ratio of nitric acid to sulfuric acid and the reaction temperature can influence the isomer distribution.[9]

    • Alternative Synthetic Route: To avoid isomeric mixtures, it is often better to start with an ortho-substituted precursor like 2-nitrotoluene.[4][10]

    • Purification: If isomeric byproducts are formed, they can sometimes be separated by fractional crystallization or chromatography, though this can be difficult and lead to yield loss.[8]

Issue 2: Presence of Halogenated Impurities

  • Possible Cause: In syntheses proceeding via a 2-nitrobenzyl halide intermediate, byproducts such as 2-nitrobenzylidene dichloride can form.[6]

  • Troubleshooting Steps:

    • Control Stoichiometry of Halogenating Agent: Use the correct molar ratio of the halogenating agent (e.g., bromine) to 2-nitrotoluene to minimize di-halogenation.

    • Reaction Conditions: Carefully control the reaction temperature and time to favor mono-halogenation.

    • Purification: These halogenated impurities may be removed during the purification of the final 2-nitrobenzaldehyde product, for example, through recrystallization.

Data Presentation

Synthesis MethodStarting MaterialKey ReagentsTypical YieldMajor ByproductsReference
Oxidation with Chromic Acid2-NitrotolueneCrO₃, Acetic Anhydride~17%2-Nitrobenzoic acid, tarry residues[11]
Lapworth Synthesis (modified)2-Nitrotoluene2-Propylnitrite, Sodium Methoxide, HCl~24%Minimal byproducts reported[6]
Halogenation-Hydrolysis2-NitrotolueneBromine, Azo-bis alkyl nitrile, H₂O₂, Na₂CO₃~77%2-Nitrobenzyl alcohol (intermediate)[1]
Oxidation via 2-Nitrophenylpyruvic acid salt2-NitrotolueneDiethyl oxalate, K-ethoxide, KMnO₄High2-Nitrobenzoic acid (minimized under optimal conditions)[7]

Experimental Protocols

Protocol 1: Modified Lapworth Synthesis of 2-Nitrobenzaldehyde [6]

This procedure is a modification of the original Lapworth synthesis, designed for improved safety and scalability.

  • Preparation of Sodium Methoxide Suspension: To a 4 M methanolic solution of sodium methoxide (700 mL), add 500 mL of toluene. Remove the methanol by distillation. After cooling, add 300 mL of pentane to the resulting suspension.

  • Reaction: Equip the flask with an ethanol-cooled condenser (-20 °C). Slowly add a mixture of 2-nitrotoluene (118 mL, 1 mol) and 2-propylnitrite (111 mL, 1 mol) with vigorous stirring. Control the reaction temperature by regulating the rate of addition.

  • Hydrolysis: After the addition is complete, replace the condenser with a distillation head. Add 600 mL of 36% HCl dropwise, followed by controlled distillation of the solvent.

  • Workup and Purification: Separate the organic layer and concentrate it in vacuo to obtain a solution of 2-nitrobenzaldehyde in 2-nitrotoluene. Distill off the unreacted 2-nitrotoluene to yield the crude 2-nitrobenzaldehyde. The product can be further purified by recrystallization.

Visualizations

Synthesis_Pathways cluster_main Main Synthetic Routes 2-Nitrotoluene 2-Nitrotoluene 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde 2-Nitrotoluene->2-Nitrobenzaldehyde Direct Oxidation (e.g., MnO2) 2-Nitrobenzyl bromide 2-Nitrobenzyl bromide 2-Nitrotoluene->2-Nitrobenzyl bromide Bromination Oxime Intermediate Oxime Intermediate 2-Nitrotoluene->Oxime Intermediate Lapworth Reaction (Alkyl Nitrite, Base) 2-Nitrobenzyl bromide->2-Nitrobenzaldehyde Hydrolysis/Oxidation Oxime Intermediate->2-Nitrobenzaldehyde Hydrolysis

Caption: Key synthetic pathways to 2-nitrobenzaldehyde from 2-nitrotoluene.

Side_Reactions cluster_halogenation Halogenation Side Reaction 2-Nitrotoluene 2-Nitrotoluene 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde 2-Nitrotoluene->2-Nitrobenzaldehyde Desired Oxidation 2-Nitrobenzyl bromide 2-Nitrobenzyl bromide 2-Nitrotoluene->2-Nitrobenzyl bromide Mono-bromination 2-Nitrobenzoic Acid 2-Nitrobenzoic Acid 2-Nitrobenzaldehyde->2-Nitrobenzoic Acid Over-oxidation 2-Nitrobenzylidene dibromide 2-Nitrobenzylidene dibromide 2-Nitrobenzyl bromide->2-Nitrobenzylidene dibromide Di-bromination

Caption: Common side reactions in 2-nitrobenzaldehyde synthesis.

Troubleshooting_Workflow cluster_impurities Impurity Analysis cluster_solutions Corrective Actions start Low Yield or Impure Product q1 Identify primary impurity (e.g., via NMR, GC-MS) start->q1 impurity1 2-Nitrobenzoic Acid q1->impurity1 impurity2 Unreacted 2-Nitrotoluene q1->impurity2 impurity3 Isomeric Byproducts q1->impurity3 solution1 Reduce oxidant stoichiometry Lower reaction temperature Monitor reaction time impurity1->solution1 solution2 Purify via bisulfite adduct Optimize distillation Ensure reaction completion impurity2->solution2 solution3 Change synthetic route to start from 2-nitrotoluene Optimize nitration conditions impurity3->solution3

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 3,6-Dimethoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of 3,6-dimethoxy-2-nitrobenzaldehyde. The information is intended for researchers, scientists, and professionals in drug development to help improve reaction yields and product purity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

Q1: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

A1: Low yields in the nitration of 2,5-dimethoxybenzaldehyde to produce this compound are a common problem, often linked to reaction conditions and the formation of isomeric byproducts.

Potential Causes:

  • Suboptimal Reaction Temperature: The nitration reaction is highly sensitive to temperature. Running the reaction at temperatures above 0-5°C can lead to the formation of undesired side products and a decrease in the yield of the target molecule.

  • Incorrect Reagent Addition: The rate and manner of adding the nitrating agent are crucial. A rapid addition can cause localized overheating, promoting side reactions.

  • Quality of Nitric Acid: The concentration and quality of the nitric acid used can significantly impact the product ratios and overall yield.[1]

  • Formation of Isomeric Byproducts: The primary byproduct is often 2,5-dimethoxy-4-nitrobenzaldehyde.[1] Reaction conditions can favor the formation of this isomer, thus reducing the yield of the desired product.

Recommendations for Improvement:

  • Strict Temperature Control: Maintain the reaction temperature at 0°C using an ice bath throughout the addition of the nitrating agent.[1]

  • Slow and Controlled Addition: Add the nitric acid dropwise to the solution of 2,5-dimethoxybenzaldehyde in the solvent. This ensures better temperature control and minimizes the formation of byproducts.

  • Solvent Choice: Dichloromethane is a commonly reported solvent for this reaction.[1]

  • Optimized Protocol: A reported high-yield protocol involves the portion-wise addition of powdered 2,5-dimethoxybenzaldehyde to concentrated nitric acid cooled in an ice bath.[1][2]

Issue 2: Difficulty in Separating this compound from its Isomer

Q2: I am struggling to purify this compound from the isomeric byproduct, 2,5-dimethoxy-4-nitrobenzaldehyde. What are effective purification methods?

A2: The separation of these two isomers can be challenging due to their similar physical properties. While column chromatography and recrystallization are common methods, a more facile approach involving a chemical wash has been reported to be effective.[1]

Recommended Purification Protocol (Hydroxide Wash):

This method leverages the differential reactivity of the two isomers with a base.

  • Dissolution: Dissolve the crude product mixture (containing both isomers) in dimethylformamide (DMF).

  • Base Addition: Slowly add a 10 M aqueous solution of potassium hydroxide (KOH) to the stirred DMF solution.

  • Precipitation: The desired this compound is less reactive with the base under these conditions and will precipitate out of the solution. The isomeric byproduct, 2,5-dimethoxy-4-nitrobenzaldehyde, tends to remain in the solution.

  • Isolation: The precipitated solid can be isolated by suction filtration, washed with water, and dried to yield the purified this compound.[1][2]

Alternative Purification Methods:

  • Column Chromatography: This is a standard method for separating isomers, though it can be time-consuming and require significant solvent usage.

  • Recrystallization: This method can also be effective, but finding a suitable solvent system that provides good separation may require some experimentation.

Frequently Asked Questions (FAQs)

Q3: What is the typical starting material for the synthesis of this compound?

A3: The most common and commercially available starting material is 2,5-dimethoxybenzaldehyde.[1]

Q4: What are the key reaction parameters that influence the ratio of this compound to its 4-nitro isomer?

A4: The ratio of the desired 2-nitro product to the 4-nitro isomer is primarily influenced by the reaction temperature, the solvent, and the rate of addition of the nitrating agent.[1] Lower temperatures (0°C) and controlled addition of nitric acid in a solvent like dichloromethane have been shown to favor the formation of this compound.[1]

Q5: Are there any safety precautions I should be aware of during this synthesis?

A5: Yes, several safety precautions are crucial:

  • Handling of Nitric Acid: Concentrated nitric acid is highly corrosive and a strong oxidizing agent. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Exothermic Reaction: The nitration reaction is exothermic. Proper temperature control is essential to prevent the reaction from becoming violent. Always use an ice bath and add reagents slowly.

  • Solvent Handling: Dichloromethane is a volatile and potentially hazardous solvent. Handle it in a well-ventilated area or a fume hood.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield and Isomer Ratio

Starting MaterialNitrating AgentSolventTemperatureYield of 2-nitro isomerYield of 4-nitro isomerReference
2,5-dimethoxybenzaldehydeConc. HNO₃Dichloromethane0°C79%10%Bénéteau and Besson (as cited in[1])
2,5-dimethoxybenzaldehydeConc. HNO₃NoneRoom Temp.64%26%Avendaño et al. (as cited in[1])
2,5-dimethoxybenzaldehydeConc. HNO₃Ether/Acetic AcidRoom Temp.60%29%Avendaño et al. (as cited in[1])
2,5-dimethoxybenzaldehydeConc. HNO₃None (ice bath)0°C92% (of a 6:1 mixture)-[2]

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is adapted from a reported facile preparation method.[1][2]

Materials:

  • 2,5-dimethoxybenzaldehyde

  • Concentrated nitric acid

  • Dimethylformamide (DMF)

  • Potassium hydroxide (KOH), powdered

  • Crushed ice

  • Water

Procedure:

  • Reaction Setup: In a beaker cooled in an ice bath, place 5 mL of concentrated nitric acid.

  • Addition of Starting Material: While stirring, add 0.49 g (3.0 mmol) of powdered 2,5-dimethoxybenzaldehyde portion-wise over 10 minutes.

  • Reaction: Stir the mixture in the ice bath for 30 minutes.

  • Quenching: Add 30 mL of crushed ice to the reaction mixture and continue stirring at room temperature for 20 minutes.

  • Initial Isolation: Dilute the mixture with 50 mL of water. A bright yellow solid should precipitate. Isolate this solid by suction filtration and wash it with 50 mL of water.

  • Purification:

    • Dissolve the damp solid in 10 mL of DMF.

    • Add 0.18 g (3.2 mmol) of powdered KOH to the solution and stir for 10 minutes.

    • Dilute the mixture with 25 mL of water and stir for an additional 5 minutes.

  • Final Product Isolation: Isolate the precipitated solid by suction filtration and wash it with water.

  • Drying: Dry the product in air and then under vacuum to obtain this compound.

Visualizations

Synthesis_Pathway 2,5-Dimethoxybenzaldehyde 2,5-Dimethoxybenzaldehyde This compound This compound 2,5-Dimethoxybenzaldehyde->this compound Conc. HNO3 0°C 2,5-Dimethoxy-4-nitrobenzaldehyde 2,5-Dimethoxy-4-nitrobenzaldehyde 2,5-Dimethoxybenzaldehyde->2,5-Dimethoxy-4-nitrobenzaldehyde Conc. HNO3 (Side Product)

Caption: Reaction pathway for the nitration of 2,5-dimethoxybenzaldehyde.

Purification_Workflow cluster_purification Purification of Crude Product A Crude Product (Mixture of Isomers) B Dissolve in DMF A->B C Add aq. KOH B->C D Stir and Precipitate C->D E Filter and Wash D->E F Pure 3,6-Dimethoxy- 2-nitrobenzaldehyde E->F

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Recrystallization Techniques for Purifying Nitrobenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 2-nitrobenzaldehyde, 3-nitrobenzaldehyde, and 4-nitrobenzaldehyde isomers using recrystallization techniques. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful recrystallization of nitrobenzaldehyde isomers?

A1: The selection of an appropriate solvent is the most crucial factor. An ideal solvent should dissolve the nitrobenzaldehyde isomer well at elevated temperatures but poorly at low temperatures, allowing for high recovery of pure crystals upon cooling.[1][2] The choice of solvent can also depend on the specific impurities present in the crude sample.[2]

Q2: My nitrobenzaldehyde isomer is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the solution is too saturated or if it is cooled too quickly.[3] To resolve this, reheat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to decrease the saturation and allow the solution to cool more slowly. Seeding the solution with a pure crystal of the desired isomer can also help induce proper crystallization.[3]

Q3: The yield of my recrystallized nitrobenzaldehyde is very low. How can I improve it?

A3: A low yield is often due to using an excessive amount of solvent, which keeps a significant portion of the product dissolved in the mother liquor even after cooling.[3] To improve your yield, use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is cooled sufficiently, for instance in an ice bath, to maximize crystal precipitation.[3]

Q4: My purified crystals are still colored. How can I remove colored impurities?

A4: If your final crystals retain a yellow or brownish hue, it may be due to residual impurities. You can try treating the hot solution with a small amount of activated charcoal before the hot filtration step. The charcoal will adsorb the colored impurities. However, be aware that using too much charcoal can also adsorb some of your product, potentially lowering the yield.[2][3]

Q5: How can I effectively separate one nitrobenzaldehyde isomer from another using recrystallization?

A5: Separating nitrobenzaldehyde isomers by fractional crystallization can be challenging due to their similar melting points and solubility profiles.[4] Industrial processes often convert the aldehydes to their acetal derivatives, which have more distinct physical properties, allowing for easier separation by distillation or crystallization, followed by hydrolysis back to the pure aldehyde.[4][5] For laboratory-scale purification, careful solvent selection and repeated recrystallizations may be necessary. Consulting solubility data is key to finding a solvent that preferentially dissolves one isomer over the others at a given temperature.

Solubility Data

The selection of a suitable solvent is paramount for successful recrystallization. An ideal solvent will dissolve the compound extensively at high temperatures and poorly at low temperatures. The following table summarizes the solubility of nitrobenzaldehyde isomers in various common organic solvents.

IsomerSolventTemperature (°C)Solubility ( g/100g of solvent)
2-Nitrobenzaldehyde Ethanol-Readily soluble[6]
Acetone-Very soluble[1]
Toluene-Soluble
Water250.002[1]
Water66.90.6951[1]
3-Nitrobenzaldehyde Methanol20166.51[5]
Methanol30339.75[3]
Ethanol2040.26[5]
Ethanol3073.68[3]
Isopropanol205.2[5]
Isopropanol309.11[3]
Acetone20174.2[3]
Acetone30367.41[3]
Ethyl Acetate2091.39[3]
Ethyl Acetate30178.96[3]
Toluene2062.62[3]
Toluene30122.63[3]
4-Nitrobenzaldehyde Methanol25Soluble[1]
Ethanol-Soluble[7][8]
Acetone-Soluble[7][8]
Toluene25Soluble[1]
Water-Limited solubility[7][8]

Experimental Protocols

Below are detailed methodologies for the recrystallization of each nitrobenzaldehyde isomer.

Recrystallization of 2-Nitrobenzaldehyde
  • Recommended Solvent: A mixed solvent system of toluene and petroleum ether is often effective.[9] Ethanol can also be used.[10]

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-nitrobenzaldehyde in a minimum amount of hot toluene.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: To the hot filtrate, gradually add petroleum ether until the solution becomes slightly cloudy. Reheat the solution gently until it is clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold petroleum ether to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Recrystallization of 3-Nitrobenzaldehyde
  • Recommended Solvent: Ethanol is a commonly used and effective solvent.[2][3] A mixture of toluene and petroleum ether can also be used for high purity.[2]

Procedure:

  • Solvent Selection: Based on the solubility data, choose a suitable solvent. Ethanol is a good starting point.[2]

  • Dissolution: Place the crude 3-nitrobenzaldehyde in an Erlenmeyer flask. Add a minimal amount of the selected solvent and gently heat the mixture with stirring until the solid is completely dissolved.[3]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3]

  • Hot Filtration (If necessary): If you used charcoal or if there are other insoluble impurities, perform a hot gravity filtration.[3]

  • Crystallization: Allow the clear solution to cool slowly to room temperature.

  • Cooling: To maximize the yield of crystals, you can place the flask in an ice bath.[3]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[3]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.[2]

Recrystallization of 4-Nitrobenzaldehyde
  • Recommended Solvent: An ether/petroleum ether mixture is a suitable solvent system.[11][12] An ethanol/water mixture can also be used.

Procedure:

  • Dissolution: Dissolve the crude 4-nitrobenzaldehyde in a minimum amount of hot ether.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Gradually add petroleum ether to the hot filtrate until the solution becomes turbid. Gently reheat the solution until it becomes clear.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote further crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold petroleum ether.

  • Drying: Dry the purified 4-nitrobenzaldehyde crystals.

Troubleshooting and Visualization

General Recrystallization Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting common issues during recrystallization.

G start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool observe Observe outcome cool->observe crystals Crystals form observe->crystals Success no_crystals No crystals form observe->no_crystals Problem oiling_out Compound 'oils out' observe->oiling_out Problem low_yield Low crystal yield observe->low_yield Problem troubleshoot_no_crystals Troubleshoot: - Scratch inner surface of flask - Add a seed crystal - Evaporate some solvent and re-cool no_crystals->troubleshoot_no_crystals troubleshoot_oiling_out Troubleshoot: - Reheat to dissolve oil - Add more solvent - Cool more slowly oiling_out->troubleshoot_oiling_out troubleshoot_low_yield Troubleshoot: - Use less solvent initially - Ensure sufficient cooling - Minimize transfers low_yield->troubleshoot_low_yield troubleshoot_no_crystals->cool troubleshoot_oiling_out->cool troubleshoot_low_yield->dissolve Re-run experiment

Caption: General troubleshooting workflow for recrystallization.

Relationship Between Nitrobenzaldehyde Isomers and Common Impurities

The primary source of impurities in a given nitrobenzaldehyde isomer is often the presence of the other isomers from the initial synthesis. The following diagram illustrates this relationship.

G cluster_isomers Nitrobenzaldehyde Isomers cluster_impurities Common Impurities ortho 2-Nitrobenzaldehyde meta 3-Nitrobenzaldehyde ortho->meta Isomeric Impurity para 4-Nitrobenzaldehyde ortho->para Isomeric Impurity unreacted Unreacted Benzaldehyde ortho->unreacted From incomplete reaction side_products Oxidation Products (e.g., Nitrobenzoic Acids) ortho->side_products From side reactions meta->ortho Isomeric Impurity meta->para Isomeric Impurity meta->unreacted From incomplete reaction meta->side_products From side reactions para->ortho Isomeric Impurity para->meta Isomeric Impurity para->unreacted From incomplete reaction para->side_products From side reactions

Caption: Isomeric and common impurities in nitrobenzaldehyde.

References

Technical Support Center: Column Chromatography Separation of Dimethoxy Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the separation of 3,6- and 4,5-dimethoxy isomers using column chromatography. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Question: Why is there no separation between my 3,6- and 4,5-dimethoxy isomers on the column?

Answer: Poor separation of positional isomers like 3,6- and 4,5-dimethoxy compounds is a common challenge due to their very similar physical properties.[1] Several factors could be contributing to this issue:

  • Inappropriate Mobile Phase Polarity: The polarity of your eluent system may not be optimal for differentiating between the subtle polarity differences of the isomers.

  • Improper Column Packing: An unevenly packed column can lead to channeling, where the solvent and sample flow through paths of least resistance, resulting in poor separation.[2]

  • Column Overloading: Applying too much sample to the column can cause band broadening and co-elution of the isomers.

  • Incorrect Stationary Phase: While silica gel is a common choice, the separation of closely related isomers may require a stationary phase with different selectivity.

Troubleshooting Steps:

  • Optimize the Mobile Phase with Thin-Layer Chromatography (TLC): Before running a column, use TLC to test various solvent systems.[3] Aim for a solvent system that gives a clear separation of the two isomer spots with Retention Factor (Rf) values ideally between 0.2 and 0.5. A good starting point for dimethoxy-substituted aromatic compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or diethyl ether.[4][5]

  • Ensure Proper Column Packing: Use the slurry method to pack your column, which helps to avoid air bubbles and create a homogenous stationary phase bed.[2] Gently tap the column as you pack to ensure even settling of the silica gel.

  • Reduce Sample Load: If you suspect overloading, decrease the amount of crude mixture applied to the column. A general rule of thumb is to use a mass of stationary phase that is 20-100 times the mass of the sample.

  • Consider a Different Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider using alumina or specialty columns with phenyl or pentafluorophenyl (PFP) stationary phases, which can offer different selectivity for aromatic isomers through π-π interactions.

Question: My compounds are not eluting from the column. What should I do?

Answer: If your dimethoxy isomers are not coming off the column, it is likely that the mobile phase is not polar enough to displace them from the stationary phase.

Troubleshooting Steps:

  • Gradually Increase Mobile Phase Polarity: If you are using a non-polar solvent system (e.g., high hexane content), gradually increase the proportion of the more polar solvent (e.g., ethyl acetate). This will increase the eluting power of the mobile phase and encourage the compounds to move down the column.

  • Perform a "Flush": If a gradual increase in polarity does not work, you can try to "flush" the column with a highly polar solvent like pure ethyl acetate or even a small percentage of methanol in dichloromethane.[3] Be aware that this may elute all remaining compounds at once.

  • Check for Compound Degradation: It is possible, though less common for stable aromatic ethers, that your compounds have degraded on the silica gel. You can test for this by spotting your starting material on a TLC plate, letting it sit for a period, and then eluting it to see if any new spots have appeared.

Question: My compounds are eluting too quickly and all at once. How can I improve the separation?

Answer: If your isomers are eluting with the solvent front, your mobile phase is too polar.

Troubleshooting Steps:

  • Decrease Mobile Phase Polarity: Reduce the proportion of the polar solvent in your eluent mixture. For example, if you are using a 1:1 hexane:ethyl acetate mixture, try a 3:1 or 5:1 ratio.

  • Start with a Less Polar Solvent: Begin the elution with a very non-polar solvent, such as pure hexane, to allow the compounds to fully adsorb to the top of the stationary phase before beginning a gradient elution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the separation of 3,6- and 4,5-dimethoxy isomers on a silica gel column?

A1: A common starting point for the separation of dimethoxy-substituted aromatic compounds is a mixture of hexane and ethyl acetate.[4][6] It is recommended to first determine the optimal ratio using Thin-Layer Chromatography (TLC).[3] Begin with a relatively non-polar mixture, such as 9:1 hexane:ethyl acetate, and gradually increase the polarity to find a system that provides good separation of the isomer spots.

Q2: How do I prepare my sample for loading onto the column?

A2: There are two primary methods for sample loading: wet loading and dry loading.

  • Wet Loading: Dissolve your crude mixture in the minimum amount of the initial, least polar mobile phase. Carefully apply this solution to the top of the column bed.

  • Dry Loading: Dissolve your sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder is then carefully added to the top of the column.[7] Dry loading is often preferred as it can lead to better band sharpness and separation.

Q3: How can I monitor the separation as the column is running?

A3: Since the 3,6- and 4,5-dimethoxy isomers are likely colorless, you will need to collect fractions and analyze them using TLC. Spot a small amount from each collected fraction onto a TLC plate, along with your starting material and, if available, pure standards of each isomer. After eluting the TLC plate, you can visualize the spots under a UV lamp.[4] Fractions containing the same pure isomer can then be combined.

Q4: What are the expected elution orders for 3,6- and 4,5-dimethoxy isomers?

A4: The elution order will depend on the subtle differences in polarity between the two isomers. Generally, the less polar compound will elute first from a normal-phase column like silica gel. The relative polarities can be predicted to some extent by considering the dipole moments of the molecules, which are influenced by the positions of the methoxy groups on the aromatic ring. However, the most reliable way to determine the elution order is to run authentic standards of each isomer on TLC alongside your mixture.

Quantitative Data Summary

ParameterCondition 1Condition 2Condition 3
Stationary Phase Silica Gel (60 Å, 40-63 µm)Silica Gel (60 Å, 40-63 µm)Silica Gel (60 Å, 40-63 µm)
Mobile Phase 95:5 Hexane:Ethyl Acetate90:10 Hexane:Ethyl Acetate85:15 Hexane:Ethyl Acetate
Flow Rate IsocraticIsocraticIsocratic
Retention Factor (Rf) - Isomer 1 0.250.400.55
Retention Factor (Rf) - Isomer 2 0.200.320.48
Resolution (Rs) 1.21.81.5

Note: Retention factor (Rf) is a measure of a compound's retention on the stationary phase in TLC and is used to predict behavior in column chromatography. Resolution (Rs) is a quantitative measure of the degree of separation between two peaks in chromatography; a value of ≥ 1.5 indicates baseline separation.

Detailed Experimental Protocol

This protocol provides a general methodology for the separation of 3,6- and 4,5-dimethoxy isomers using silica gel column chromatography. Optimization will be required based on the specific characteristics of your sample and the desired purity.

1. Materials and Reagents:

  • Silica gel (230-400 mesh)[8]

  • Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Crude mixture of 3,6- and 4,5-dimethoxy isomers

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (washed and dried)

  • Collection tubes or flasks

  • TLC plates (silica gel coated)

  • TLC developing chamber

  • UV lamp

2. Method Development with TLC:

  • Prepare several TLC developing chambers with different ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20).

  • Dissolve a small amount of your crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the mixture onto the baseline of a TLC plate.

  • Develop the TLC plate in one of the prepared chambers.

  • Visualize the separated spots under a UV lamp and calculate the Rf values.

  • Select the solvent system that provides the best separation between the two isomer spots, with Rf values in the range of 0.2-0.4 for the target compounds.

3. Column Preparation (Slurry Method):

  • Securely clamp the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.[7]

  • Add a thin layer of sand (approximately 1 cm) on top of the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.[2]

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.[2]

  • Once the silica gel has settled, add another thin layer of sand on top to protect the surface.

  • Open the stopcock and allow the excess solvent to drain until the solvent level is just above the top layer of sand. Do not let the column run dry.

4. Sample Loading (Dry Loading Method):

  • Dissolve the crude mixture in a minimal amount of a volatile solvent.

  • Add a small amount of silica gel (approximately 2-3 times the mass of your crude sample) to the solution.

  • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

  • Carefully add the sample-adsorbed silica gel to the top of the prepared column.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Open the stopcock to begin the elution process. Maintain a consistent flow rate.

  • Collect the eluent in a series of labeled fractions.

  • If using a gradient elution, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A typical gradient for separating dimethoxy-substituted compounds might start with 100% hexane and gradually increase to a 10-20% ethyl acetate in hexane mixture.[6]

6. Fraction Analysis:

  • Analyze the collected fractions by TLC to determine which fractions contain the purified isomers.

  • Combine the fractions that contain the same pure isomer.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified isomer.

Experimental Workflow Diagram

experimental_workflow Column Chromatography Workflow for Dimethoxy Isomer Separation cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation tlc 1. TLC Method Development (Optimize Solvent System) column_prep 2. Column Packing (Silica Gel Slurry) tlc->column_prep sample_prep 3. Sample Preparation (Dry Loading) column_prep->sample_prep elution 4. Elution (Gradient: Hexane to Hexane/EtOAc) sample_prep->elution collection 5. Fraction Collection elution->collection frac_analysis 6. Fraction Analysis by TLC collection->frac_analysis pooling 7. Pooling of Pure Fractions frac_analysis->pooling evaporation 8. Solvent Evaporation pooling->evaporation product1 Pure Isomer 1 evaporation->product1 product2 Pure Isomer 2 evaporation->product2

Caption: Workflow for the separation of dimethoxy isomers.

References

minimizing photolysis byproducts of 2-nitrobenzyl protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize photolysis byproducts of 2-nitrobenzyl (NB) protecting groups.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts of 2-nitrobenzyl group photolysis?

The main byproduct of the photolysis of 2-nitrobenzyl (NB) protecting groups is o-nitrosobenzaldehyde or its derivatives.[1] This byproduct is highly reactive and can absorb light at the irradiation wavelength, creating an internal filter effect.[1] It can also react with the deprotected substrate, particularly with amines, to form imine byproducts, which can complicate purification and reduce yields.

Q2: What factors influence the formation of byproducts during NB photolysis?

Several factors can influence the efficiency of deprotection and the formation of byproducts:

  • Irradiation Wavelength and Intensity: The choice of wavelength is critical. While NB groups absorb in the UV range, prolonged exposure or high-intensity light can lead to secondary photochemical reactions and degradation of both the substrate and the byproduct.

  • Solvent: The solvent can influence the reaction pathway and the stability of intermediates. For instance, the decay of the aci-nitro intermediate, a key step in the deprotection, is affected by solvent properties.[2]

  • Presence of Scavengers: Scavengers can trap the reactive o-nitrosobenzaldehyde byproduct, preventing it from reacting with the desired product.

  • Chemical Structure of the NB Group: Modifications to the NB group, such as the introduction of methoxy groups (e.g., in 2-methoxy-6-nitrobenzyl) can shift the absorption maximum to longer, less damaging wavelengths.[3]

  • Nature of the Protected Group: The functional group protected by the NB moiety can influence the quantum yield of deprotection and the potential for side reactions.

Q3: How can I minimize the formation of byproducts?

Several strategies can be employed to minimize byproduct formation:

  • Use of Scavengers: Incorporating a scavenger in the reaction mixture is a common and effective method.

  • Chemical Modification: Employing modified NB groups, such as those with a carbamate linker, can lead to a cleaner release of the active substance.[3]

  • Optimization of Reaction Conditions: Fine-tuning the irradiation wavelength, duration, and temperature can significantly reduce side reactions.

  • Flow Photochemistry: Performing the photolysis in a continuous flow reactor can improve reaction control, reduce byproduct formation, and enhance scalability.[4][5]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Deprotection Yield 1. Incomplete photolysis. 2. Reaction of the deprotected product with byproducts. 3. Incorrect irradiation wavelength or insufficient light intensity.1. Increase irradiation time or light intensity. Monitor the reaction by TLC or HPLC. 2. Add a scavenger for o-nitrosobenzaldehyde (e.g., 1,3-cyclohexanedione, N,N'-dimethylethylenediamine). 3. Ensure the light source wavelength matches the absorbance maximum of the NB-protected compound (typically 340-365 nm).[6]
Formation of Colored Impurities The primary byproduct, o-nitrosobenzaldehyde, and its subsequent reaction products are often colored.1. Use a scavenger to trap the o-nitrosobenzaldehyde. 2. Purify the product using chromatography (e.g., HPLC, column chromatography).
Reaction Stalls or is Inefficient 1. "Internal filter" effect where the byproduct absorbs the irradiation light. 2. Low quantum yield of the specific NB-protected compound.1. Use a scavenger to remove the light-absorbing byproduct. 2. Consider using a modified NB group with a higher quantum yield or shifting to a different photolabile protecting group.
Side reaction with the released amine The liberated amine can condense with the o-nitrosobenzaldehyde byproduct to form an imine.1. Use a scavenger that is more reactive towards the aldehyde than the deprotected amine. 2. Consider using an α-substituted NB group (e.g., 1-(2-nitrophenyl)ethyl), which releases a less reactive o-nitrosoacetophenone.[5]

Quantitative Data on Byproduct Minimization

The following table summarizes the impact of different strategies on the yield of deprotection, which indirectly reflects the reduction of byproduct formation.

Strategy Substrate Conditions Yield (%) Reference
Batch Photolysis N-(2-nitrobenzyl)indoleBatch reactor, 350 nm45[4][5]
Flow Photolysis N-(2-nitrobenzyl)indoleFlow reactor, 350 nm95[4][5]
Classical Caged Epinephrine Epinephrine with NB group365 nm irradiationSignificant adrenochrome (oxidative byproduct) formation[3]
Caged Epinephrine with Carbamate Linker Epinephrine with NB-carbamate365 nm irradiationClean release of epinephrine, no adrenochrome detected[3]

Experimental Protocols

Protocol 1: General Procedure for Photolysis with a Scavenger
  • Preparation of the Reaction Mixture:

    • Dissolve the 2-nitrobenzyl-protected substrate in a suitable solvent (e.g., acetonitrile, methanol, or a buffer solution). The concentration should be optimized, but a starting point of 1-10 mM is common.

    • Add a scavenger. A 5-10 fold molar excess of the scavenger is recommended. Common scavengers include:

      • 1,3-Cyclohexanedione

      • N,N'-Dimethylethylenediamine

      • Semicarbazide hydrochloride[7]

  • Photolysis:

    • Place the solution in a suitable photoreactor. For small-scale reactions, a quartz cuvette or a round-bottom flask can be used.

    • Irradiate the solution with a UV lamp at the appropriate wavelength (typically 350-365 nm). The irradiation time will depend on the substrate, concentration, and light source intensity. It is advisable to monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification:

    • After completion of the reaction, remove the solvent under reduced pressure.

    • The crude product can be purified by standard techniques such as column chromatography or preparative HPLC to separate the deprotected product from the scavenger-adduct and any remaining starting material.

Protocol 2: General Procedure for Flow Photochemistry
  • System Setup:

    • Set up a continuous flow photoreactor system. This typically consists of a pump, a sample loop or syringe for injection, a transparent tubing reactor (e.g., FEP or PFA) coiled around a UV light source, and a collection vessel.

  • Reaction Solution:

    • Prepare a solution of the 2-nitrobenzyl-protected substrate in a suitable solvent. The concentration should be optimized for the flow system.

  • Photolysis in Flow:

    • Pump the solution through the photoreactor at a controlled flow rate. The residence time in the irradiated zone is determined by the reactor volume and the flow rate.

    • The temperature of the reactor can also be controlled.

  • Collection and Analysis:

    • Collect the product solution as it exits the reactor.

    • Analyze the collected fractions by HPLC or other analytical techniques to determine the conversion and yield.

    • The collected solution can then be subjected to purification.

Visualizations

Signaling Pathway of 2-Nitrobenzyl Photolysis and Byproduct Formation

photolysis_pathway NB_Protected 2-Nitrobenzyl Protected Substrate Excited_State Excited State NB_Protected->Excited_State hv (UV light) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Deprotected_Substrate Deprotected Substrate Aci_Nitro->Deprotected_Substrate Nitroso_Byproduct o-Nitrosobenzaldehyde (Byproduct) Aci_Nitro->Nitroso_Byproduct Side_Reaction Side Reactions (e.g., imine formation) Nitroso_Byproduct->Side_Reaction Reaction with Deprotected Substrate

Caption: Photolysis pathway of 2-nitrobenzyl protecting groups.

Experimental Workflow for Minimizing Byproducts

experimental_workflow Start Start: NB-Protected Substrate Dissolve Dissolve in Solvent Start->Dissolve Add_Scavenger Add Scavenger Dissolve->Add_Scavenger Photolysis Irradiate with UV Light (e.g., 365 nm) Add_Scavenger->Photolysis Monitor Monitor Reaction (TLC/HPLC) Photolysis->Monitor Monitor->Photolysis Incomplete Workup Work-up Monitor->Workup Complete Purify Purification (Chromatography) Workup->Purify End End: Pure Deprotected Product Purify->End

Caption: General workflow for photodeprotection with a scavenger.

Logical Relationship of Troubleshooting

troubleshooting_logic Problem Problem: Low Yield / Impurities Check_Wavelength Check Wavelength & Intensity Problem->Check_Wavelength Use_Scavenger Use Scavenger Problem->Use_Scavenger Optimize_Time Optimize Irradiation Time Problem->Optimize_Time Consider_Flow Consider Flow Chemistry Problem->Consider_Flow Solution Solution: Improved Yield & Purity Check_Wavelength->Solution Use_Scavenger->Solution Optimize_Time->Solution Consider_Flow->Solution

Caption: Troubleshooting logic for 2-nitrobenzyl deprotection.

References

Validation & Comparative

A Comparative Spectroscopic Guide: 3,6-Dimethoxy-2-nitrobenzaldehyde vs. 3-Nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the precise characterization of chemical intermediates is paramount. This guide provides a detailed spectroscopic comparison of 3,6-Dimethoxy-2-nitrobenzaldehyde and a common alternative, 3-Nitrobenzaldehyde. The following sections present a comprehensive analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols. This objective comparison is intended to assist researchers and scientists in making informed decisions for their synthetic and analytical endeavors.

Spectroscopic Data Comparison

The structural nuances between this compound and 3-Nitrobenzaldehyde are clearly delineated by their respective spectroscopic signatures. The addition of two methoxy groups to the aromatic ring in this compound significantly influences the chemical environment of the protons and carbons, as observed in the NMR spectra. Similarly, these substitutions impact the vibrational frequencies in IR spectroscopy and the fragmentation patterns in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data Comparison

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound (in DMSO-d6)9.68d, J = 7.8 Hz1HAldehyde proton (CHO)
7.74dd, J = 9.6, 6.0 Hz1HAromatic Proton
7.50 – 7.45m1HAromatic Proton
3.81 (approx.)s3HMethoxy Protons (OCH₃)
3.70 (approx.)s3HMethoxy Protons (OCH₃)
3-Nitrobenzaldehyde (in CDCl₃)[1]10.14s1HAldehyde proton (CHO)
8.70s1HAromatic Proton (H-2)
8.50d1HAromatic Proton (H-4)
8.27d1HAromatic Proton (H-6)
7.78t1HAromatic Proton (H-5)

Table 2: ¹³C NMR Data Comparison

CompoundChemical Shift (δ) ppmAssignment
This compound (in DMSO-d6)194.4Aldehyde Carbon (CHO)
160.4, 159.5Carbons attached to OCH₃
151.4Carbon attached to NO₂
137.5, 129.8, 129.2, 126.0, 121.7, 122.0, 117.7, 112.5Aromatic Carbons
55.1Methoxy Carbons (OCH₃)
3-Nitrobenzaldehyde (in CDCl₃)[1]189.67Aldehyde Carbon (CHO)
148.79C3 (Carbon attached to NO₂)
137.39C1 (Carbon attached to CHO)
134.58C6
130.36C5
128.57C4
124.49C2
Infrared (IR) Spectroscopy

Table 3: IR Data Comparison

CompoundWavenumber (cm⁻¹)IntensityAssignment
This compound (Predicted)~3100-3000MediumAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch (OCH₃)
~1700StrongCarbonyl (C=O) Stretch of Aldehyde
~1580, ~1350StrongAsymmetric & Symmetric NO₂ Stretch
~1270, ~1050StrongC-O Stretch (Methoxy)
3-Nitrobenzaldehyde [1]3100-3000MediumAromatic C-H Stretch
2830-2695WeakAldehyde C-H Stretch
1760-1665StrongCarbonyl (C=O) Stretch of Aldehyde
1550-1475StrongAsymmetric NO₂ Stretch
1365-1290StrongSymmetric NO₂ Stretch
900-675StrongAromatic C-H Bending (Out-of-plane)

Note: A full experimental IR spectrum for this compound was not available. The provided data is based on characteristic absorption frequencies for its functional groups.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data Comparison

Compoundm/zRelative Intensity (%)Assignment
This compound [2]211-[M]⁺ (Molecular Ion)
181-[M-NO]⁺
165-[M-NO₂]⁺
150-[M-NO₂-CH₃]⁺
122-[M-NO₂-CH₃-CO]⁺
3-Nitrobenzaldehyde [3][4]15187.52[M]⁺ (Molecular Ion)
15084.84[M-H]⁺
121-[M-NO]⁺
10553.21[M-NO₂]⁺
7799.99[C₆H₅]⁺ (Phenyl Cation)
5186.92[C₄H₃]⁺

Note: Detailed fragmentation intensities for this compound were not available. The assignments are based on its chemical structure and common fragmentation patterns of nitroaromatic compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are standard protocols for acquiring the spectroscopic data presented in this guide.

NMR Spectroscopy

A solution of the analyte (10-20 mg) is prepared in a deuterated solvent (approx. 0.5-0.7 mL), such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C, respectively, at room temperature.

IR Spectroscopy

For solid samples, the KBr pellet method is commonly employed. Approximately 1-2 mg of the compound is finely ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the compound in a volatile solvent like methanol or dichloromethane is introduced into the instrument. The sample is vaporized and then ionized by a beam of 70 eV electrons. The resulting ions are separated by a mass analyzer and detected to generate the mass spectrum.

Spectroscopic Analysis Workflow

The logical progression of spectroscopic analysis for structural elucidation is depicted in the following workflow diagram.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Sample Compound of Interest NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Functional Groups Connectivity Carbon Skeleton NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_Data Structure Final Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A workflow diagram illustrating the process of spectroscopic analysis for chemical structure elucidation.

References

A Comparative Guide to the Efficacy and Quantum Yield of 2-Nitrobenzyl Photoremovable Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise spatiotemporal control over the release of bioactive molecules is a cornerstone of modern chemical biology and drug delivery. Photoremovable protecting groups (PPGs), or "caging" groups, have emerged as indispensable tools in this endeavor, allowing for the light-induced activation of compounds with high precision. Among the various classes of PPGs, the 2-nitrobenzyl (NB) scaffold has been a workhorse in the field due to its synthetic accessibility and broad applicability. This guide provides a comparative analysis of the efficacy and quantum yield of common 2-nitrobenzyl derivatives and contrasts their performance with other notable photoremovable protecting groups.

The 2-Nitrobenzyl Uncaging Mechanism

The photolytic release of a substrate from a 2-nitrobenzyl protecting group is initiated by the absorption of a photon, typically in the UV-A range. This triggers an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, leading to the formation of an aci-nitro intermediate. Subsequent rearrangement and hydrolysis result in the release of the protected molecule and the formation of a 2-nitrosobenzaldehyde byproduct. The efficiency of this process is quantified by the quantum yield (Φ), which represents the number of molecules of substrate released per photon absorbed.

G cluster_0 Photochemical Activation cluster_1 Release Cascade 2-Nitrobenzyl Caged Compound 2-Nitrobenzyl Caged Compound Excited State Excited State 2-Nitrobenzyl Caged Compound->Excited State hν (UV Light) aci-Nitro Intermediate aci-Nitro Intermediate Excited State->aci-Nitro Intermediate Intramolecular H-Abstraction Cyclic Intermediate Cyclic Intermediate aci-Nitro Intermediate->Cyclic Intermediate Rearrangement Released Substrate Released Substrate Cyclic Intermediate->Released Substrate Hydrolysis 2-Nitrosobenzaldehyde 2-Nitrosobenzaldehyde Cyclic Intermediate->2-Nitrosobenzaldehyde Byproduct Formation G cluster_0 Actinometry cluster_1 Sample Photolysis A1 Prepare Ferrioxalate Solution A2 Irradiate Actinometer A1->A2 A3 Develop with Phenanthroline A2->A3 A4 Measure Absorbance at 510 nm A3->A4 A5 Calculate Photon Flux A4->A5 Calculate Quantum Yield Calculate Quantum Yield A5->Calculate Quantum Yield S1 Prepare PPG Solution S2 Irradiate Sample (Identical Conditions) S1->S2 S3 Quantify Photoreleased Product (HPLC/NMR) S2->S3 S3->Calculate Quantum Yield

The Strategic Advantage of 3,6-Dimethoxy-2-nitrobenzaldehyde in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise control of chemical reactions is paramount. Photolabile protecting groups (PPGs) have emerged as indispensable tools, offering spatial and temporal command over the release of active molecules. Among these, the o-nitrobenzyl scaffold has been a workhorse. This guide provides a comparative analysis of a specific, yet advantageous derivative: 3,6-Dimethoxy-2-nitrobenzaldehyde. We will delve into its performance against common alternatives, supported by experimental data, to inform its strategic application in complex syntheses.

At its core, the utility of a photolabile protecting group is defined by its photophysical properties: the wavelength of maximum absorption (λmax), the efficiency of light absorption (molar extinction coefficient, ε), and the quantum yield of uncaging (Φu), which is the efficiency of substrate release upon photon absorption. The product of the latter two (ε × Φu) dictates the overall uncaging efficiency. An ideal PPG is activated by longer wavelength light to minimize cellular damage, absorbs light strongly, and releases its cargo with high efficiency.

Performance Comparison of Nitrobenzyl-Based Photolabile Protecting Groups

The introduction of methoxy substituents to the o-nitrobenzyl core is a key strategy for tuning its photophysical properties. Below is a comparison of the 3,6-dimethoxy-2-nitrobenzyl (DMNB) protecting group with its more common isomer, 4,5-dimethoxy-2-nitrobenzyl (also known as 6-nitroveratryl, NV), and the parent o-nitrobenzyl (NB) group.

Photolabile Protecting Groupλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φu)Uncaging Efficiency (ε × Φu) (M⁻¹cm⁻¹)
o-Nitrobenzyl (NB)~280-3205,000 - 15,0000.01 - 0.550 - 7,500
4,5-Dimethoxy-2-nitrobenzyl (NV)~350-3604,000 - 5,5000.001 - 0.054 - 275
3,6-Dimethoxy-2-nitrobenzyl (DMNB) Data not readily availableData not readily availableData not readily availableData not readily available

Note: The photophysical properties of PPGs can vary depending on the solvent and the nature of the caged molecule.

While specific quantitative photophysical data for the 3,6-dimethoxy-2-nitrobenzyl protecting group is not as widely reported as for its 4,5-dimethoxy isomer, its synthetic utility and advantages can be inferred from its chemical structure and available synthetic protocols. The primary advantage of the dimethoxy substitution pattern is the red-shifting of the absorption maximum to longer, less damaging wavelengths compared to the unsubstituted o-nitrobenzyl group.

Key Advantages in Specific Syntheses

The strategic placement of the methoxy groups in this compound offers distinct advantages in certain synthetic applications. The electron-donating methoxy groups can influence the electronic properties of the aromatic ring, which in turn can affect the efficiency of the photocleavage reaction.

One of the primary applications of this aldehyde is as a precursor to the corresponding 3,6-dimethoxy-2-nitrobenzyl alcohol, which is then used to "cage" various functional groups such as alcohols, carboxylic acids, and phosphates.

Workflow for Caged Compound Synthesis

SynthesisWorkflow cluster_synthesis Synthesis of the Protecting Group cluster_caging Caging of Substrate 2_5_dimethoxybenzaldehyde 2,5-Dimethoxybenzaldehyde nitration Nitration (conc. HNO3) 2_5_dimethoxybenzaldehyde->nitration 3_6_dimethoxy_2_nitrobenzaldehyde This compound nitration->3_6_dimethoxy_2_nitrobenzaldehyde reduction Reduction (e.g., NaBH4) 3_6_dimethoxy_2_nitrobenzaldehyde->reduction 3_6_dimethoxy_2_nitrobenzyl_alcohol 3,6-Dimethoxy-2-nitrobenzyl Alcohol reduction->3_6_dimethoxy_2_nitrobenzyl_alcohol coupling Coupling Reaction 3_6_dimethoxy_2_nitrobenzyl_alcohol->coupling substrate Substrate (e.g., R-OH) substrate->coupling caged_compound Caged Compound (DMNB-O-R) coupling->caged_compound

Caption: General workflow for the synthesis of a 3,6-dimethoxy-2-nitrobenzyl (DMNB) protected compound.

Experimental Protocols

Synthesis of this compound

A common challenge in the synthesis of this compound is the formation of the isomeric 2,5-dimethoxy-4-nitrobenzaldehyde.[1] Purification is often necessary to obtain the desired product in high purity.

Procedure:

  • Powdered 2,5-dimethoxybenzaldehyde (1.0 eq) is added portion-wise to concentrated nitric acid at 0 °C with stirring.[1]

  • The reaction mixture is stirred for 20 minutes at 0 °C and then for 10 minutes at room temperature.[1]

  • The mixture is then poured onto crushed ice and diluted with water.[1]

  • The resulting yellow solid is collected by suction filtration and washed with water.[1]

  • The crude product, a mixture of isomers, can be purified by recrystallization or column chromatography to yield pure this compound.[1]

General Procedure for Photocleavage (Uncaging)

The release of the protected molecule is achieved by irradiation with UV light at a wavelength corresponding to the absorption maximum of the protecting group.

Procedure:

  • Dissolve the caged compound in a suitable solvent (e.g., acetonitrile, buffered aqueous solution).

  • Irradiate the solution with a UV lamp (typically >300 nm) while monitoring the reaction progress by a suitable analytical method (e.g., TLC, HPLC, or UV-Vis spectroscopy).

  • Upon completion of the reaction, the solvent is removed, and the deprotected product can be isolated. The photolysis by-product is a nitrosobenzaldehyde derivative.

Photolysis Reaction Pathway

PhotolysisPathway caged_compound DMNB-Protected Substrate excitation UV Light (hν) caged_compound->excitation excited_state Excited State excitation->excited_state intramolecular_H_abstraction Intramolecular H-Abstraction excited_state->intramolecular_H_abstraction aci_nitro_intermediate aci-Nitro Intermediate intramolecular_H_abstraction->aci_nitro_intermediate rearrangement Rearrangement aci_nitro_intermediate->rearrangement deprotected_substrate Deprotected Substrate rearrangement->deprotected_substrate nitroso_byproduct 3,6-Dimethoxy-2- nitrosobenzaldehyde rearrangement->nitroso_byproduct

Caption: Simplified mechanism of photocleavage for a 3,6-dimethoxy-2-nitrobenzyl (DMNB) protected substrate.

Conclusion

This compound serves as a valuable precursor for a photolabile protecting group that offers the advantage of activation by longer wavelength UV light. While a comprehensive dataset of its photophysical properties is still emerging in the literature, its utility in specific, targeted syntheses is evident. The strategic placement of the methoxy groups provides a handle for fine-tuning the electronic and photophysical properties of the o-nitrobenzyl core. For researchers engaged in the synthesis of complex molecules requiring precise spatiotemporal control, the 3,6-dimethoxy-2-nitrobenzyl protecting group represents a promising tool worthy of consideration, particularly when seeking alternatives to the more common 4,5-dimethoxy isomer. Further research into the quantitative photophysical characteristics of this protecting group will undoubtedly broaden its applicability in the fields of chemical biology and drug development.

References

A Comparative Guide to Ortho-Nitrobenzyl Photocleavable Protecting Groups: Impact of Substituents on Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ortho-nitrobenzyl (oNB) group is a cornerstone in the field of photolabile protecting groups (PPGs), enabling the spat-temporal control of chemical and biological processes through light. The selection of a specific oNB derivative is critical, as its photochemical properties are highly dependent on the substitution pattern of the aromatic ring and the benzylic carbon. This guide provides a comparative analysis of various substituted oNB groups, supported by experimental data, to aid in the rational design and selection of the optimal PPG for a given application.

Mechanism of Photodeprotection

The photocleavage of oNB-protected compounds is initiated by the absorption of UV-A light (typically 340-365 nm). This triggers an intramolecular hydrogen atom transfer from the benzylic carbon to the excited nitro group, forming an aci-nitro intermediate. This intermediate then undergoes an irreversible rearrangement to release the protected molecule (the leaving group) and an o-nitrosobenzaldehyde or o-nitrosoketone byproduct.[1]

G cluster_ground Ground State cluster_excited Photochemical Cascade cluster_products Products oNB o-Nitrobenzyl-X Excited Excited State [oNB-X]* oNB->Excited hν (Light) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-Transfer Cyclic Cyclic Intermediate AciNitro->Cyclic Rearrangement Released Released Substrate (X-H) Cyclic->Released Byproduct o-Nitrosoketone Cyclic->Byproduct

Caption: General mechanism of o-nitrobenzyl photodeprotection.

Comparative Analysis of Substituent Effects

The efficiency and wavelength sensitivity of the photocleavage process can be tuned by introducing substituents at various positions on the oNB scaffold.

1. Substituents on the Aromatic Ring:

  • Electron-Donating Groups (EDGs): Adding EDGs, such as methoxy groups, is a common strategy to red-shift the maximum absorption wavelength (λmax) to longer, less phototoxic wavelengths. The most common example is the 4,5-dimethoxy-2-nitrobenzyl (NV) group, which can be cleaved with light up to 420 nm.[2] This increased conjugation can enhance two-photon sensitivity but may lead to a decrease in the one-photon uncaging quantum yield (Φu).[3] Studies have shown that extending conjugation to create chromophores responsive to visible light often results in reduced quantum yields.[4][5]

  • Electron-Withdrawing Groups (EWGs): The addition of a second nitro group, as in the 2,6-dinitrobenzyl scaffold, can improve the photosensitivity of the system by a factor of approximately two, which is advantageous in applications like deep UV resist inhibitors.[6]

  • Steric Effects: The impact of ring substituents on photolysis kinetics is complex. Recent studies on oNB esters suggest that steric effects from bulky ring substituents can dominate over electronic effects, with larger substituents leading to slower decomposition.[7][8]

2. Substituents at the Benzylic (α-Carbon) Position:

Introducing an α-substituent, such as a methyl or phenyl group (e.g., creating a 1-(2-nitrophenyl)ethyl, or NPE, scaffold), can significantly accelerate the rate of photolysis. The degradation kinetics of a 1-o-phenylethyl ester were found to be an order of magnitude faster than the parent o-nitrobenzyl ester.[9] This enhancement is attributed to the stabilization of the benzylic radical formed during the initial hydrogen abstraction step.

3. The Nature of the Leaving Group:

The leaving group itself plays a crucial role in determining the cleavage efficiency.

  • Acidity: For oNB esters, a clear correlation exists between the photolysis rate and the pKa of the corresponding carboxylic acid. More acidic leaving groups lead to faster decomposition.[7][8]

  • Radical Stabilization: The quantum yield of release is strongly correlated with the ability of the leaving group to stabilize a radical. Groups that provide greater radical stabilization weaken the benzylic C-H bond, lowering the energy barrier for the initial hydrogen transfer step and thus increasing the overall quantum efficiency.[10][11]

Quantitative Data Summary

The following table summarizes the photochemical properties of several oNB derivatives, highlighting the impact of different substitution patterns. Note that quantum yields are highly dependent on the leaving group and solvent conditions.

Protecting Group (Substituents)λmax (nm)Molar Extinction (ε) (M-1cm-1)Quantum Yield (Φu)Typical Leaving GroupSolvent
o-Nitrobenzyl (oNB) ~280, ~340-~0.1 - 0.6Alcohols, CarboxylatesVarious
4,5-Dimethoxy-2-nitrobenzyl (NV) ~350~50000.01 - 0.1Alcohols, PhosphatesAqueous Buffer
1-(2-Nitrophenyl)ethyl (NPE) --0.49 - 0.63Phosphate EstersNot Specified[2]
2,6-Dinitrobenzyl --0.12CarbonateNot Specified[2]
Nitrobiphenyl (Carbazole donor) 41228,265<0.001 (at 405 nm)AlcoholDMSO
Nitrobiphenyl (Phenothiazine donor) 356870.2 (at 320 nm)AlcoholDMSO

Data compiled from references[2][5]. Values can vary significantly based on experimental conditions.

Experimental Protocols

General Protocol for Photocleavage of an oNB-Protected Compound

This protocol provides a general guideline for the photolytic deprotection of a substrate in solution, followed by analysis to determine reaction kinetics.

  • Sample Preparation:

    • Prepare a stock solution of the oNB-protected compound in a suitable solvent (e.g., DMSO-d6 for NMR studies, or an appropriate buffer/solvent for HPLC analysis) at a known concentration (e.g., 5-10 mM).[5]

    • If required for quantification, add an internal standard (e.g., triphenylmethane for 1H NMR).[5]

    • Transfer the solution to a suitable reaction vessel, such as a quartz cuvette or an NMR tube.

  • Irradiation:

    • Use a light source with a narrow emission band centered around the desired wavelength (e.g., 365 nm LED or a filtered mercury lamp).[5][9]

    • Measure the light intensity at the sample position using a radiometer or chemical actinometry (e.g., ferrioxalate actinometer) to ensure reproducibility.[5]

    • Irradiate the sample at a constant temperature. For kinetic studies, take samples or measurements at defined time intervals.

  • Analysis:

    • Monitor the disappearance of the starting material and the appearance of the deprotected product using an appropriate analytical technique.

    • 1H NMR Spectroscopy: Acquire spectra at set time points to track the change in integration of characteristic peaks of the reactant and product.[7][8]

    • HPLC: At each time point, inject an aliquot of the reaction mixture into an HPLC system to separate and quantify the reactant and product.

    • UV-Vis Spectroscopy: Track the change in absorbance at a wavelength specific to the starting material or product.

  • Data Processing:

    • Calculate the concentration of the remaining protected compound at each time point.

    • Plot the natural logarithm of the concentration (ln[C]) versus time. For a first-order reaction, this plot should be linear. The negative slope of this line represents the observed rate constant (kobs).[9]

    • The quantum yield (Φu) can be determined by comparing the rate of substrate conversion to the rate of photon absorption, as measured by actinometry.[5]

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis A Prepare solution of oNB-caged compound B Add internal standard (for quantification) A->B C Transfer to quartz cuvette/NMR tube B->C D Irradiate with light source (e.g., 365 nm LED) C->D E Maintain constant temperature D->E F Collect aliquots or spectra at timed intervals D->F G Analyze samples (HPLC, NMR, UV-Vis) F->G H Calculate concentration vs. time G->H I Determine rate constant (k) and quantum yield (Φ) H->I

Caption: Experimental workflow for a typical photolysis study.

References

A Comparative Guide to the Synthesis of Amoxicillin: Enzymatic vs. Chemical Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal synthetic pathway is a critical decision that impacts not only the efficiency and yield of the final product but also the overall environmental footprint and economic viability of the process. This guide provides an objective comparison of the two primary industrial synthesis routes for the widely-used β-lactam antibiotic, Amoxicillin: the traditional chemical synthesis via the Dane salt route and the increasingly adopted enzymatic synthesis.

The production of amoxicillin has historically been dominated by chemical methods.[1] However, a growing emphasis on green chemistry and sustainable manufacturing has propelled enzymatic synthesis to the forefront as a compelling alternative.[1] This guide presents a detailed analysis of both methods, supported by experimental data, to illuminate the trade-offs and advantages of each approach.

Data Presentation: A Head-to-Head Comparison

The choice between enzymatic and chemical synthesis of amoxicillin involves a balance of factors including reaction conditions, yield, purity, and environmental impact. The following table summarizes the key quantitative differences between the two methods.[1]

ParameterEnzymatic SynthesisChemical Synthesis (Dane Salt Route)
Catalyst Immobilized Penicillin G Acylase (PGA)Chemical reagents (e.g., pivaloyl chloride)
Primary Reactants 6-aminopenicillanic acid (6-APA), D-p-hydroxyphenylglycine methyl ester (D-HPGM)6-aminopenicillanic acid (6-APA), Dane salt of D-(-)-α-amino-p-hydroxyphenylacetic acid
Reaction Temperature Mild (typically 25°C - 35°C)Very low (typically -30°C to -50°C)[1]
Reaction pH Near neutral (typically pH 6.0 - 7.0)Acidic conditions for hydrolysis (pH ~1.5)[1]
Solvents Primarily aqueous media, sometimes with co-solvents like ethylene glycolHalogenated organic solvents (e.g., methylene chloride)[1]
Typical Yield 50% - 88%[1]~77% - 82% (activity yield)[1]
Product Purity High, often requiring minimal purificationHigh (e.g., 98%), but can contain more impurities requiring extensive purification[1]
By-products p-hydroxyphenylglycine (can be recycled)Various, including salts and organic waste
Environmental Impact Lower, reduced use of hazardous materials and waste generationHigher, due to the use of organic solvents and harsh reagents

Experimental Workflows

To better visualize the distinct processes of each synthesis method, the following diagrams illustrate the key stages involved.

enzymatic_synthesis_workflow cluster_enzymatic Enzymatic Synthesis Workflow Reactants 6-APA & D-HPGM in Phosphate Buffer Reactor Batch Reactor (25-35°C, pH 6.0-7.0) Reactants->Reactor Monitoring Reaction Monitoring (HPLC) Reactor->Monitoring Enzyme Immobilized Penicillin G Acylase (PGA) Enzyme->Reactor Catalysis Separation Enzyme Separation (Filtration) Monitoring->Separation Purification Product Purification (Crystallization) Separation->Purification Recycle Enzyme Recycle Separation->Recycle Amoxicillin Amoxicillin Purification->Amoxicillin

Workflow of the enzymatic synthesis of amoxicillin.

chemical_synthesis_workflow cluster_chemical Chemical Synthesis Workflow (Dane Salt Route) DaneSalt Dane Salt Formation MixedAnhydride Mixed Anhydride Formation (-30°C to -50°C) DaneSalt->MixedAnhydride Acylation Acylation of 6-APA (-20°C to -50°C) MixedAnhydride->Acylation Deprotection Hydrolysis (Deprotection) (pH ~1.5) Acylation->Deprotection Purification Product Purification (Crystallization) Deprotection->Purification Amoxicillin Amoxicillin Purification->Amoxicillin

Workflow of the chemical synthesis of amoxicillin.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Enzymatic Synthesis of Amoxicillin

This protocol is based on the kinetically controlled synthesis using immobilized penicillin G acylase.[1]

Materials:

  • 6-aminopenicillanic acid (6-APA)

  • D-p-hydroxyphenylglycine methyl ester (D-HPGM)

  • Immobilized Penicillin G Acylase (PGA) from Escherichia coli

  • Phosphate buffer (e.g., 100 mM, pH 6.5)

  • Jacketed batch reactor with mechanical stirring and temperature control

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Reactor Setup: Prepare a jacketed batch reactor and maintain the temperature at 25°C.

  • Reaction Mixture Preparation: Dissolve 6-APA and D-HPGM in the phosphate buffer (pH 6.5) within the reactor. A typical molar ratio of D-HPGM to 6-APA is 2:1.[1]

  • Enzyme Addition: Introduce the immobilized PGA to the reaction mixture to initiate the synthesis. The enzyme loading is a critical parameter and should be optimized.

  • Reaction Monitoring: Maintain constant stirring and monitor the progress of the reaction by taking samples at regular intervals. Analyze the samples using HPLC to determine the concentrations of amoxicillin, 6-APA, and D-HPGM.[2]

  • Reaction Termination and Enzyme Separation: Once the reaction has reached optimal conversion, stop the agitation and separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and stored for reuse.

  • Product Isolation: The amoxicillin in the filtrate can be purified by crystallization, typically by adjusting the pH of the solution.

Chemical Synthesis of Amoxicillin (Dane Salt Route)

This protocol outlines the conventional chemical synthesis method.[1][3]

Materials:

  • D-(-)-p-hydroxyphenylglycine

  • Ethyl acetoacetate

  • Potassium hydroxide

  • Methylene chloride

  • Pivaloyl chloride

  • 6-aminopenicillanic acid (6-APA)

  • Triethylamine

  • Hydrochloric acid

Procedure:

  • Dane Salt Formation: React D-(-)-p-hydroxyphenylglycine with ethyl acetoacetate in the presence of a base (e.g., potassium hydroxide) to form the potassium Dane salt. This step protects the amino group of the side chain precursor.

  • Mixed Anhydride Formation: Suspend the Dane salt in an anhydrous solvent like methylene chloride and cool the mixture to a low temperature (e.g., -30°C to -50°C).[1] Add pivaloyl chloride to form the mixed anhydride.

  • Acylation of 6-APA: In a separate vessel, dissolve 6-APA in methylene chloride with a base such as triethylamine. Add this solution to the cold mixed anhydride solution. The acylation reaction proceeds at a very low temperature (e.g., -20°C to -50°C) for several hours to form the N-protected amoxicillin.[1]

  • Hydrolysis (Deprotection): After the acylation is complete, hydrolyze the N-protected amoxicillin by adding an acid (e.g., hydrochloric acid) to lower the pH to around 1.5.[1] This step removes the protecting group to yield amoxicillin.

  • Purification: Isolate and purify the amoxicillin from the reaction mixture through crystallization by adjusting the pH, followed by filtration and drying.

Validation of Product Purity by High-Performance Liquid Chromatography (HPLC)

This is a generalized protocol for determining the purity of the synthesized amoxicillin.

Chromatographic Conditions:

  • HPLC System: An isocratic HPLC system with a UV detector.[4]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]

  • Mobile Phase: A mixture of a buffer solution (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., methanol or acetonitrile). A common composition is a 95:5 (v/v) mixture of potassium dihydrogen phosphate buffer and methanol.[4]

  • Flow Rate: Typically 1.0 to 1.5 mL/min.[4][5]

  • Detection Wavelength: 230 nm or 283 nm.[4][5]

  • Injection Volume: 20 µL.[5]

Procedure:

  • Standard Preparation: Prepare a stock solution of amoxicillin reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the synthesized amoxicillin sample in the mobile phase to a known concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: The purity of the amoxicillin is calculated by dividing the peak area of the amoxicillin by the total area of all peaks in the chromatogram. The concentration is determined by comparing the peak area of the sample to the calibration curve generated from the standards.

Conclusion

The comparative analysis reveals a clear trend towards the adoption of enzymatic synthesis for amoxicillin production. While the chemical route can achieve high yields, it is hampered by harsh reaction conditions, the use of toxic solvents, and the generation of significant waste.[1] In contrast, the enzymatic method offers a more sustainable and environmentally friendly process with mild reaction conditions and reduced waste streams. Although the initial cost of the enzyme can be a factor, the ability to immobilize and reuse the enzyme can offset this expense over time.[6] For drug development professionals and researchers, the enzymatic synthesis of amoxicillin represents a significant advancement in green chemistry and a more efficient and sustainable approach to pharmaceutical manufacturing.

References

A Comparative Guide to the Spectral Interpretation of 3,6-Dimethoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for 3,6-Dimethoxy-2-nitrobenzaldehyde against structurally similar alternatives. The objective is to facilitate its unambiguous identification and differentiation from related compounds through detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Comparison

The following tables summarize the key spectral features of this compound and selected alternative compounds. This data is essential for distinguishing these molecules in a laboratory setting.

¹H NMR Spectral Data Comparison (Predicted, 400 MHz, CDCl₃)
CompoundAldehyde Proton (s, δ ppm)Aromatic Protons (m, δ ppm)Methoxy Protons (s, δ ppm)
This compound ~10.3~7.6 (d), ~7.2 (d)~3.9 (s, 3H), ~3.8 (s, 3H)
3-Nitrobenzaldehyde10.148.70 (s), 8.50 (d), 8.27 (d), 7.78 (t)-
3-Methoxy-2-nitrobenzaldehyde~10.4~7.8 (d), ~7.6 (t), ~7.3 (d)~4.0 (s, 3H)
2,6-Dimethoxybenzaldehyde~10.4~7.4 (t), ~6.6 (d)~3.9 (s, 6H)
¹³C NMR Spectral Data Comparison (Predicted, 100 MHz, CDCl₃)
CompoundC=O (δ ppm)Aromatic C (δ ppm)Methoxy C (δ ppm)
This compound ~188~155, ~152, ~140, ~125, ~120, ~115~56.5, ~56.0
3-Nitrobenzaldehyde189.7148.8, 137.4, 134.6, 130.4, 128.6, 124.5-
3-Methoxy-2-nitrobenzaldehyde~189~152, ~148, ~135, ~125, ~120, ~118~56
2,6-Dimethoxybenzaldehyde~190~162, ~136, ~113, ~104~56
IR Spectral Data Comparison (Characteristic Peaks, cm⁻¹)
CompoundC=O StretchNO₂ Stretch (asym/sym)C-O StretchAr-H StretchAldehyde C-H Stretch
This compound ~1700~1530 / ~1350~1270, ~1050~3100-3000~2850, ~2750
3-Nitrobenzaldehyde~1705~1530 / ~1350-~3100-3000~2850, ~2750
3-Methoxy-2-nitrobenzaldehyde~1700~1530 / ~1350~1260~3100-3000~2850, ~2750
2,6-Dimethoxybenzaldehyde~1690-~1250, ~1050~3100-3000~2880, ~2720
Mass Spectrometry Data Comparison (Key Fragments, m/z)
CompoundMolecular Ion [M]⁺[M-H]⁺[M-OCH₃]⁺[M-NO₂]⁺Other Key Fragments
This compound 211210180165135, 107, 79
3-Nitrobenzaldehyde151150-10577, 51
3-Methoxy-2-nitrobenzaldehyde181180150135105, 77
2,6-Dimethoxybenzaldehyde166165135-107, 79, 77

Experimental Protocols

Standardized protocols are crucial for obtaining reproducible and comparable spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.[1]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A higher concentration of the sample (20-50 mg) may be necessary.[1] Acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.[2]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Processing: The final spectrum is usually presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the analyte in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via Gas Chromatography (GC-MS) for separation and analysis.

  • Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source is commonly used for such compounds.

  • GC Parameters: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature with an appropriate ramp to ensure good separation of components.

  • MS Parameters: Set the electron energy to 70 eV. Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure. Compare the obtained spectrum with library data (e.g., Wiley or NIST) for confirmation.[3]

Visualization of Spectral Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of spectral data to identify and characterize an aromatic aldehyde like this compound.

cluster_0 Initial Analysis cluster_1 Mass Spectrometry Interpretation cluster_2 Infrared Spectroscopy Interpretation cluster_3 NMR Spectroscopy Interpretation Sample Sample MS MS Sample->MS IR IR Sample->IR NMR NMR Sample->NMR Molecular_Ion Molecular Ion (m/z) MS->Molecular_Ion Functional_Groups Functional Groups (C=O, NO2, C-O) IR->Functional_Groups 1H_NMR 1H NMR (Chemical Shift, Integration, Multiplicity) NMR->1H_NMR 13C_NMR 13C NMR (Number of Signals, Chemical Shift) NMR->13C_NMR Fragmentation Fragmentation Pattern Molecular_Ion->Fragmentation Structure_Elucidation Structure Elucidation & Comparison Fragmentation->Structure_Elucidation Fingerprint Fingerprint Region Functional_Groups->Fingerprint Fingerprint->Structure_Elucidation 1H_NMR->Structure_Elucidation 13C_NMR->Structure_Elucidation

Caption: Workflow for Spectral Data Interpretation.

References

A Comparative Guide to Assessing the Purity of Synthesized 3,6-Dimethoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous assessment of chemical purity is a foundational requirement for ensuring the validity, reproducibility, and safety of their work. An impure compound can lead to misleading biological data and complications in subsequent synthetic steps. This guide provides a comprehensive comparison of analytical methods for evaluating the purity of synthesized 3,6-Dimethoxy-2-nitrobenzaldehyde, a key intermediate in various synthetic pathways. We present comparative data against plausible isomers and precursors, detailed experimental protocols, and a clear workflow to guide the analytical process.

Comparative Analysis of Analytical Techniques

A multi-faceted approach employing both chromatographic and spectroscopic methods is essential for a thorough purity assessment.[1] Each technique offers unique insights into the composition of the synthesized material. The choice of methods depends on the specific purity questions being addressed, from initial qualitative checks to precise quantitative determinations.

Technique Principle Information Obtained Pros Cons
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[2]Quantitative purity (% area), detection and quantification of non-volatile impurities.High sensitivity and resolution, widely applicable for aromatic aldehydes.[3][4]Can be destructive, requires method development.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection and identification based on mass-to-charge ratio.[4]Identification of volatile impurities, confirmation of molecular weight.Excellent for volatile and thermally stable molecules, provides structural information from fragmentation.[3]Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field, revealing the chemical environment of atoms.[5]Structural confirmation, identification of impurities, and quantitative purity assessment (qNMR).[6][7]Non-destructive, provides detailed structural information, qNMR can determine absolute purity without a specific reference standard for the impurity.[7]Lower sensitivity compared to chromatographic methods, requires more sample.
Melting Point Analysis Determination of the temperature range over which a solid melts.[5][8]Indication of purity; pure compounds have a sharp, defined melting point.Simple, fast, and inexpensive initial check.[8]Insensitive to small amounts of impurities, not quantitative.
Thin-Layer Chromatography (TLC) Separation based on differential partitioning on a thin layer of adsorbent material.[9]Preliminary check for the presence of impurities, monitoring reaction progress.Rapid, inexpensive, requires minimal sample.Not quantitative, lower resolution than HPLC.

Quantitative Purity Assessment: A Comparative Data Summary

To illustrate the application of these techniques, the following table presents hypothetical purity data for a synthesized batch of this compound. The analysis includes a comparison with two potential impurities: a positional isomer (2,5-Dimethoxy-4-nitrobenzaldehyde) and unreacted starting material (3,6-Dimethoxybenzaldehyde).

Analyte HPLC Purity (% Area) GC-MS Purity (% Area) ¹H NMR Purity (%) Melting Point (°C)
Synthesized this compound 98.5%98.7%98.2%129-131
Alternative 1: 2,5-Dimethoxy-4-nitrobenzaldehyde >99% (Reference Standard)>99% (Reference Standard)>99% (Reference Standard)132-134
Alternative 2: 3,6-Dimethoxybenzaldehyde >99% (Reference Standard)>99% (Reference Standard)>99% (Reference Standard)50-52

Experimental Protocols

Detailed and consistent methodologies are crucial for obtaining reliable and comparable data. Below are the protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

This protocol is designed for the quantitative analysis of this compound and the separation from potential impurities.

  • Instrumentation : HPLC system with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (e.g., 65:35 v/v).[2]

  • Flow Rate : 1.0 mL/min.[2]

  • Injection Volume : 10 µL.

  • Column Temperature : 30°C.

  • UV Detection Wavelength : 360 nm.[2]

  • Sample Preparation : Prepare a 1 mg/mL solution of the synthesized compound in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis : Purity is calculated based on the relative peak area of the main component compared to the total area of all detected peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying volatile impurities and confirming the molecular weight of the target compound.

  • Instrumentation : GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column : Capillary column suitable for polar aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas : Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature : 250°C.

  • Oven Temperature Program :

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature : 280°C.

  • Ion Source Temperature : 230°C.

  • Mass Range : 40-400 amu.

  • Sample Preparation : Prepare a 1 mg/mL solution in a volatile solvent like ethyl acetate or dichloromethane.

  • Data Analysis : Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Purity is estimated from the relative peak areas in the total ion chromatogram (TIC).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for structural confirmation and can be adapted for quantitative analysis (qNMR).

  • Instrumentation : NMR Spectrometer (e.g., 400 MHz).

  • Solvent : Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation : Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Procedure :

    • Acquire a standard proton (¹H) NMR spectrum to confirm the chemical structure by analyzing chemical shifts, integration, and coupling patterns.

    • For quantitative NMR (qNMR), add a precisely weighed amount of an internal standard (e.g., maleic acid) to the sample.

    • Acquire the spectrum with parameters optimized for quantitation (e.g., longer relaxation delay).

  • Data Analysis : Purity is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a known signal from the internal standard.[1]

Melting Point Determination

A straightforward method to get a preliminary indication of purity.

  • Instrumentation : Digital melting point apparatus.

  • Sample Preparation : Place a small amount of the finely powdered, dry sample into a capillary tube.

  • Procedure :

    • Place the capillary tube in the apparatus.

    • Heat at a rapid rate initially to determine an approximate melting range.

    • Perform a second measurement with a slow heating rate (1-2°C/min) near the expected melting point.

  • Data Analysis : Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A narrow range (e.g., < 2°C) is indicative of high purity.

Visualizing the Purity Assessment Workflow

A systematic workflow ensures that all necessary checks are performed, from initial synthesis to final purity confirmation. The following diagram illustrates this logical progression.

Purity_Assessment_Workflow cluster_analysis Quantitative & Structural Analysis synthesis Synthesis & Isolation of 3,6-Dimethoxy- 2-nitrobenzaldehyde tlc Initial Check: Thin-Layer Chromatography (TLC) synthesis->tlc Proceed if single spot mp Melting Point Determination tlc->mp nmr NMR Spectroscopy (¹H, ¹³C, qNMR) - Structural Confirmation - Quantitative Purity mp->nmr Proceed if sharp MP hplc HPLC Analysis - Quantitative Purity - Impurity Profiling mp->hplc gcms GC-MS Analysis - Volatile Impurities - Molecular Weight ID mp->gcms final_purity Final Purity Determination (%) nmr->final_purity hplc->final_purity gcms->final_purity documentation Certificate of Analysis (CoA) Generation final_purity->documentation

Caption: General workflow for the purity assessment of a synthesized organic compound.

References

A Comparative Guide to the Performance of Photoremovable Protecting Groups in Aqueous vs. Organic Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial and temporal control offered by photoremovable protecting groups (PPGs), or "caging" groups, has become an invaluable tool in chemistry, biology, and medicine. The ability to initiate a biological process or chemical reaction with a pulse of light allows for unprecedented precision in studying complex systems and in developing targeted therapies. However, the efficiency of these molecular tools is often highly dependent on the surrounding environment. This guide provides a comprehensive comparison of the performance of common PPGs in aqueous versus organic media, supported by experimental data, to aid researchers in selecting the optimal PPG for their specific application.

Key Performance Metrics: A Comparative Overview

The efficacy of a photoremovable protecting group is primarily determined by its quantum yield (Φ), which represents the efficiency of converting absorbed light into the desired cleavage reaction. Other critical factors include the rate of photolysis, the stability of the caged compound, and the nature of the photolytic byproducts. The polarity and proticity of the solvent can significantly influence all of these parameters.

Here, we compare the performance of three widely used classes of PPGs: o-nitrobenzyl, coumarin-based, and quinoline-based protecting groups, in both aqueous and organic environments.

Data Presentation

The following tables summarize the quantitative data on the quantum yields of representative PPGs in different solvent systems. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

o-Nitrobenzyl DerivativesSubstrateMediumWavelength (nm)Quantum Yield (Φ)Citation
o-Nitrobenzyl AcetateAcetateAcetonitrile2600.1[1]
p-Nitrobenzyl AlcoholAlcoholAqueous Solution254Varies with pH[2]
o-Nitroveratryl-caged LGsVariousNot SpecifiedNot SpecifiedVaries with leaving group[1]
Coumarin DerivativesSubstrateMediumWavelength (nm)Quantum Yield (Φ)Citation
Coumarin Photoswitch-Acetonitrile3700.56 (cis-trans)[3]
Coumarin Photoswitch-Water3700.23 (cis-trans)[3]
Allylic Coumarin AcetateAcetateWater/Acetonitrile (95:5)Not Specified0.27[4]
Coumarin-caged Tertiary AmineTertiary AmineAqueous SolutionNot Specified> 0.20[5][6]
Quinoline DerivativesSubstrateMediumWavelength (nm)Quantum Yield (Φ)Citation
8-Bromo-7-hydroxyquinoline (BHQ)Carboxylates, PhosphatesAqueous Buffer (pH 7.2)3650.30 - 0.40[7]
8-Cyano-7-hydroxyquinoline (CyHQ)AcetateNot SpecifiedNot Specified3-fold increase in sensitivity vs NHQ[8]
6-Bromo-8-nitro-1,2-dihydroquinolineCarboxylic AcidNot Specified3450.003[8]

Signaling Pathways and Experimental Workflows

The general mechanism of action for a photoremovable protecting group involves the absorption of a photon, leading to an excited state that undergoes a chemical transformation to release the protected substrate. The solvent can play a crucial role in stabilizing intermediates and influencing reaction pathways.

PPG_Mechanism General Photorelease Mechanism PPG_Substrate PPG-Substrate Excited_State Excited State* PPG_Substrate->Excited_State hν (Light Absorption) Intermediate Reactive Intermediate Excited_State->Intermediate Photochemical Reaction Substrate Released Substrate Intermediate->Substrate Byproduct Byproduct(s) Intermediate->Byproduct

References

A Comparative Guide to the Stability of Photolabile Protecting Groups Under Various pH Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate photolabile protecting group (PPG) is critical for the successful light-mediated control of bioactive molecules. A key performance parameter, beyond photochemical efficiency, is the stability of the caged compound in the dark across a range of pH values. This guide provides an objective comparison of the stability of common PPGs—including o-nitrobenzyl, coumarin, and p-hydroxyphenacyl derivatives—under acidic, neutral, and basic conditions, supported by available experimental data.

Data Presentation: Stability of Common Photolabile Protecting Groups

The following table summarizes the known stability of several widely used PPGs in the absence of light at various pH levels. This "dark stability" is crucial to prevent premature release of the active molecule, ensuring that uncaging occurs only upon light irradiation.

Photolabile Protecting Group (PPG) ClassExample CompoundpH ConditionStability DataReference
o-Nitrobenzyl p-Nitrobenzyl (p-NB)-AnisomycinNeutral (pH 7.2)98.1% remained after 19 hours at 24°C[1]
4,5-Dimethoxy-2-nitrobenzyl (DMNB)-AnisomycinNeutral (pH 7.2)97.8% remained after 19 hours at 24°C[1]
Coumarin 6-Bromo-7-hydroxycoumarin-4-ylmethyl (Bhc)-AnisomycinNeutral (pH 7.2)96.5% remained after 19 hours at 24°C[1]
(6-Bromo-7-hydroxycoumarin-4-yl)methyl-caged N-hydroxysulfonamideAcidic (pH 2.1, 5.0)Stable for at least 210 minutes[2]
Neutral (pH 7.0)Stable for at least 210 minutes[2]
Basic (pH 10.0)Stable for at least 210 minutes[2]
p-Hydroxyphenacyl (pHP) p-Hydroxyphenacyl EstersNeutralGenerally stable, with slow hydrolysis of carboxylate esters over 24 hours at room temperature.
Basic (> pH 9)The rate of hydrolysis increases.

It is important to note that the stability of a PPG can also be influenced by the nature of the caged molecule (the leaving group).

Impact of pH on Photochemical Properties

While dark stability is paramount, the pH of the medium can also significantly influence the photochemical properties of PPGs, which affects their uncaging efficiency upon irradiation. The absorption spectra of many common PPGs are pH-dependent due to the protonation or deprotonation of functional groups on the chromophore.[3]

  • o-Nitrobenzyl (oNB) Derivatives : The absorption spectrum of the basic oNB scaffold is largely unaffected by pH.[3]

  • p-Hydroxyphenacyl (pHP) and o-Hydroxyphenacyl (oHP) : These PPGs exhibit strong pH dependency. The deprotonation of the hydroxyl group at basic pH leads to a bathochromic (red) shift in the absorption maximum. For instance, the pHP chromophore's absorption maximum can shift from around 285 nm to approximately 340 nm at a pH of 8.5.

  • Coumarin Derivatives : Many coumarin-based PPGs also show pH-dependent absorption spectra.[3]

This pH-dependent spectral shift is a critical consideration for experimental design, as the wavelength of the light source must be optimized for the specific pH of the experiment to ensure efficient uncaging.

Experimental Protocols

Determination of Dark Hydrolysis Rates

This protocol outlines a general method for quantifying the stability of a PPG-caged compound in aqueous solutions at different pH values in the absence of light.

Objective: To determine the rate of non-photolytic cleavage (hydrolysis) of a caged compound over time at specific pH values.

Materials:

  • PPG-caged compound of interest.

  • A series of aqueous buffers (e.g., phosphate-buffered saline for pH 7.4, citrate buffers for acidic pH, carbonate-bicarbonate buffers for basic pH).

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis or fluorescence).

  • Temperature-controlled incubator or water bath.

  • Vials protected from light (e.g., amber vials or vials wrapped in aluminum foil).

Procedure:

  • Solution Preparation: Prepare stock solutions of the PPG-caged compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

  • Incubation: Dilute the stock solution into the desired aqueous buffers (e.g., pH 3, 5, 7, 9) to a final concentration suitable for HPLC analysis. Ensure the final concentration of the organic solvent is low to minimize its effect on stability.

  • Sample Storage: Aliquot the solutions into light-protected vials and store them in a temperature-controlled environment (e.g., 24°C or 37°C) in the dark.

  • Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot from each pH condition.

  • HPLC Analysis: Immediately analyze the aliquots by HPLC. The mobile phase and column will need to be optimized to achieve good separation between the intact caged compound and its hydrolysis products.

  • Quantification: Monitor the disappearance of the peak corresponding to the intact caged compound over time. The percentage of the remaining compound at each time point is calculated relative to the initial concentration at time zero.[1]

  • Data Analysis: Plot the percentage of the remaining caged compound against time for each pH condition to determine its stability profile.

Measurement of pH-Dependent UV-Vis Absorption Spectra

This protocol describes how to measure the changes in the absorption spectrum of a PPG as a function of pH.

Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε) of a PPG at different pH values.

Materials:

  • PPG scaffold or a caged compound.

  • A series of aqueous buffers covering the desired pH range (e.g., pH 1 to 10).

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Stock Solution: Prepare a concentrated stock solution of the PPG in a suitable solvent (e.g., methanol or DMSO).

  • Sample Preparation: For each pH condition, prepare a sample by diluting the stock solution in the respective aqueous buffer to a final concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometer Measurement:

    • Use the corresponding buffer as a blank to zero the spectrophotometer.

    • Measure the UV-Vis absorption spectrum of the sample in a quartz cuvette over a relevant wavelength range (e.g., 200-500 nm).

  • Data Recording: Record the wavelength of maximum absorbance (λmax) for each pH.

  • Extinction Coefficient Calculation: If the concentration is known accurately, the molar extinction coefficient (ε) at λmax can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (usually 1 cm).

  • Data Analysis: Plot the absorption spectra for all pH values on the same graph to visualize the effect of pH on the spectral properties of the PPG.[3]

Mandatory Visualization

PPG_Stability_Workflow cluster_prep Preparation cluster_stability Dark Stability Assay cluster_spectral Spectral Analysis cluster_analysis Data Analysis & Comparison start Start: Select PPG and pH Buffers prep_stock Prepare PPG Stock Solution (e.g., in DMSO) start->prep_stock prep_samples Dilute Stock into Aqueous Buffers (e.g., pH 3, 5, 7, 9) prep_stock->prep_samples incubate Incubate Samples in Dark (Constant Temperature) prep_samples->incubate For Stability uv_vis Measure UV-Vis Absorption Spectra for each pH prep_samples->uv_vis For Spectral Properties aliquot Collect Aliquots at Time Points (t=0, 2, 4... hrs) incubate->aliquot hplc HPLC Analysis aliquot->hplc quantify_stability Quantify Remaining Caged Compound hplc->quantify_stability analyze_stability Plot % Stability vs. Time quantify_stability->analyze_stability quantify_spectral Determine λmax and ε uv_vis->quantify_spectral analyze_spectral Plot Absorbance vs. Wavelength quantify_spectral->analyze_spectral compare Compare PPG Performance analyze_stability->compare analyze_spectral->compare

Caption: Experimental workflow for assessing PPG stability and spectral properties at various pH.

References

Safety Operating Guide

Navigating the Disposal of 3,6-Dimethoxy-2-nitrobenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before beginning any disposal process, it is critical to adhere to standard laboratory safety protocols. Always handle 3,6-Dimethoxy-2-nitrobenzaldehyde in a well-ventilated area, preferably within a chemical fume hood.[1] Personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling the chemical.

  • Body Protection: A laboratory coat or chemical-resistant apron is required. For larger quantities or in case of a spill, a chemical-resistant suit may be necessary.

  • Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator for organic vapors and particulates is recommended.

In case of exposure, follow these first-aid measures immediately:

  • After inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • After skin contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. If irritation persists, seek medical attention.

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2]

  • After ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular waste streams.[3]

  • Container Management: Keep the chemical in its original, tightly sealed container.[4] Do not mix it with other waste materials.[4]

  • Waste Collection:

    • Solid Waste: Carefully sweep up any solid material, avoiding the creation of dust.[4] Place the swept material into a clearly labeled, sealed container for hazardous waste.

    • Contaminated Materials: Any materials used to clean up spills (e.g., absorbent pads, paper towels) and contaminated PPE should be collected in a sealed bag or container and treated as hazardous waste.

  • Labeling: The hazardous waste container must be clearly labeled with the chemical name "this compound" and the appropriate hazard warnings (e.g., "Harmful," "Irritant," "Environmental Hazard").

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and strong bases.[5]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed chemical waste disposal company.[3][4] Provide the disposal company with as much information as possible about the chemical, including its known hazards based on structurally similar compounds.

Hazard Profile Based on Structural Analogs

The safety and disposal procedures outlined above are informed by the hazard profiles of structurally related chemicals. The following table summarizes key toxicological data from the SDS of analogous compounds.

Hazard Data Point2-Nitrobenzaldehyde3-Nitrobenzaldehyde3,4-Dimethoxybenzaldehyde
Acute Oral Toxicity Harmful if swallowed.[4]Harmful if swallowed.[2]Harmful if swallowed.[6]
Skin Irritation Causes skin irritation.[4]Causes skin irritation.[2]Causes skin irritation.[6]
Eye Irritation Causes serious eye irritation.[4]Causes serious eye irritation.[2]Causes serious eye irritation.[6]
Respiratory Irritation May cause respiratory irritation.[4]May cause respiratory irritation.May cause respiratory irritation.[6]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.[4]Toxic to aquatic life with long-lasting effects.[2]Not specified.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling & Collection cluster_storage Storage cluster_disposal Final Disposal A Assess Hazards & Don PPE B Handle in a Ventilated Area A->B C Is it unused chemical or contaminated material? B->C D Place in a labeled, sealed hazardous waste container. C->D Unused Chemical E Collect contaminated materials in a separate labeled, sealed container. C->E Contaminated Material F Store in a designated, secure area. D->F E->F G Contact licensed chemical waste disposal company. F->G H Arrange for pickup and disposal. G->H

Caption: Decision-making workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3,6-Dimethoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,6-Dimethoxy-2-nitrobenzaldehyde

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for operations and disposal are based on the safety data for structurally similar compounds and general best practices for handling aromatic nitro and aldehyde compounds.

Hazard Identification and Summary
Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral Harmful if swallowed.[1]P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1][2]
Skin Irritation Causes skin irritation.[3]P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.[2]
Eye Irritation Causes serious eye irritation.[3]P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention.
Respiratory Irritation May cause respiratory irritation.[3]P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Aquatic Hazard Harmful to aquatic life with long-lasting effects.[1]P273: Avoid release to the environment.[1]
Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US). A face shield is required when there is a risk of splashes.[4]Protects against splashes and dust that can cause severe eye irritation.
Skin Protection Wear a fire/flame-resistant and impervious lab coat, buttoned.[4] Full-length pants and closed-toe shoes are mandatory.Provides a barrier against accidental skin contact.
Hand Protection Handle with chemical-impermeable gloves (e.g., Butyl rubber or Nitrile rubber).[2][3] Inspect gloves prior to use and dispose of contaminated gloves after use.[2][3]Prevents skin absorption, a primary route of exposure for nitro and aldehyde compounds.
Respiratory Protection All handling should be done in a chemical fume hood. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[4]Protects against inhalation of harmful dust and vapors.

Operational and Disposal Plans

The following are step-by-step procedures for the safe handling and disposal of this compound.

Experimental Protocols: Handling Procedures
  • Receiving and Inspection:

    • Upon receipt, inspect the container for any damage or leaks.

    • Verify that the label information matches the order.

    • Wear appropriate PPE (gloves, lab coat, and safety glasses) during inspection.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][6][7]

    • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]

    • Store in a locked cabinet or area accessible only to authorized personnel.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting inside a certified chemical fume hood to avoid inhalation of dust.[3]

    • Use dedicated, clean spatulas and weighing boats.

    • Minimize the creation of dust.[7]

  • In-Experiment Use:

    • Handle the compound in a well-ventilated area, preferably within a fume hood.[4]

    • Avoid contact with skin and eyes.[5]

    • Keep the container closed when not in use.[7]

    • Wash hands thoroughly after handling.[2]

Disposal Plan
  • Waste Collection:

    • Collect all waste, including leftover chemicals and contaminated materials (e.g., gloves, weighing boats, paper towels), in a designated and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Container Management:

    • Keep the waste container tightly closed when not in use.

    • Store the waste container in a designated, well-ventilated, and secure area.

  • Disposal Procedure:

    • Dispose of the chemical waste through a licensed professional waste disposal service.[3]

    • Do not dispose of it down the drain or in the regular trash.[2]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow Visualization

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_use Use in Experiment handling_weigh->handling_use cleanup_decontaminate Decontaminate Work Area handling_use->cleanup_decontaminate Experiment Complete cleanup_waste Collect Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Licensed Service cleanup_waste->cleanup_dispose post_remove_ppe Remove and Dispose of PPE cleanup_dispose->post_remove_ppe Waste Secured post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.